molecular formula C7H4ClN3O2 B1580895 3-Chloro-5-nitro-1H-indazole CAS No. 4812-45-7

3-Chloro-5-nitro-1H-indazole

Cat. No.: B1580895
CAS No.: 4812-45-7
M. Wt: 197.58 g/mol
InChI Key: UOWPRWCAMGTPHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-nitro-1H-indazole is a useful research compound. Its molecular formula is C7H4ClN3O2 and its molecular weight is 197.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-7-5-3-4(11(12)13)1-2-6(5)9-10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWPRWCAMGTPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197427
Record name Indazole, 3-chloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4812-45-7
Record name 3-Chloro-5-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4812-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indazole, 3-chloro-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004812457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4812-45-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108652
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indazole, 3-chloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5-nitro-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.073
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 3-Chloro-5-nitro-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-nitro-1H-indazole, identified by its CAS number 4812-45-7 , is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis.[1][2] Its unique molecular architecture, featuring an indazole core substituted with a reactive chlorine atom at the 3-position and an electron-withdrawing nitro group at the 5-position, renders it a versatile precursor for the synthesis of a diverse array of complex molecules, particularly in the realm of targeted therapeutics. This technical guide provides an in-depth overview of the core properties, synthesis, reactivity, and applications of this compound, with a special focus on its role in the development of kinase inhibitors and other pharmacologically active agents.

Core Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective utilization in research and development.

Physicochemical Data
PropertyValueSource(s)
CAS Number 4812-45-7[3]
Molecular Formula C₇H₄ClN₃O₂[3]
Molecular Weight 197.58 g/mol [3]
Appearance Pale yellow to yellow powder[4]
Melting Point 218-220 °C[3]
Boiling Point 234.7 °C
Flash Point 218 °C
Solubility Moisture sensitive. Soluble in DMSO and DMF.[5][6]
SMILES C1=CC2=NNC(=C2C=C1--INVALID-LINK--[O-])Cl[7]
InChI InChI=1S/C7H4ClN3O2/c8-7-5-3-4(11(12)13)1-2-6(5)9-10-7/h1-3H,(H,9,10)[7]
Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. Representative spectral data are summarized below.[8][9]

  • ¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring. The electron-withdrawing nature of the nitro group and the chloro substituent will influence the chemical shifts of these protons, typically causing them to appear in the downfield region of the spectrum. The NH proton of the indazole ring will likely appear as a broad singlet.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will display distinct signals for the seven carbon atoms of the indazole core.[10][11] The carbons attached to the chlorine and nitro groups, as well as the carbons in the pyrazole ring, will have characteristic chemical shifts.

  • FT-IR (KBr): The infrared spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the indazole ring, C=C and C=N stretching vibrations of the aromatic system, and the symmetric and asymmetric stretching vibrations of the nitro group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. While specific proprietary methodologies may vary, a common and logical synthetic pathway involves the nitration of a suitable indazole precursor followed by a chlorination step.

Synthetic Pathway Overview

A plausible and widely referenced approach to synthesize substituted indazoles begins with readily available starting materials, as depicted in the following workflow.

Synthesis_Workflow Start 2-Methyl-4-nitroaniline Indazole 5-Nitro-1H-indazole Start->Indazole Diazotization & Cyclization (e.g., NaNO₂, Acetic Acid) Target This compound Indazole->Target Chlorination (e.g., SO₂Cl₂, NCS) Reactivity_Diagram Indazole This compound N_Alkylation N-Alkylated Products Indazole->N_Alkylation Base, R-X SNAAr C3-Substituted Products (Amines, Ethers, Thioethers) Indazole->SNAAr Nu-H, Base Suzuki C3-Aryl/Heteroaryl Products Indazole->Suzuki R-B(OH)₂, Pd catalyst, Base (Suzuki Coupling) Buchwald C3-Amino Products Indazole->Buchwald R₂NH, Pd catalyst, Base (Buchwald-Hartwig) Reduction 3-Chloro-1H-indazol-5-amine Indazole->Reduction Reducing Agent (e.g., Fe/HCl, SnCl₂, H₂/Pd-C)

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the indazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1][2][3] Among its derivatives, 3-Chloro-5-nitro-1H-indazole (CAS No. 4812-45-7) emerges as a particularly valuable building block.[4][5] Its unique electronic and structural features, conferred by the chloro and nitro functional groups, make it a versatile intermediate for constructing complex molecular architectures aimed at various biological targets.[5] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Structural Elucidation

A precise understanding of a compound's identity is the foundation of all subsequent research.

  • Chemical Name: this compound

  • CAS Number: 4812-45-7[6][7][8][9]

  • Molecular Formula: C₇H₄ClN₃O₂[7][8][10]

  • Molecular Weight: 197.58 g/mol [7][8]

  • Canonical SMILES: C1=CC2=NNC(=C2C=C1--INVALID-LINK--[O-])Cl[8][11]

  • InChI Key: UOWPRWCAMGTPHI-UHFFFAOYSA-N[10]

The structure consists of a bicyclic aromatic system where a benzene ring is fused to a pyrazole ring. The chlorine atom at position 3 and the nitro group at position 5 are key features that dictate its reactivity. The nitro group is a strong electron-withdrawing group, which influences the acidity of the N-H proton and the overall electron density of the ring system.

Core Physicochemical Properties

The physical properties of a compound govern its behavior in various experimental settings, from reaction conditions to formulation. The data below has been compiled from various sources and predictive models.

PropertyValueSource
Melting Point 218-220 °C[6]; 208-213 °C (decomposes)[10]ChemicalBook[6], SpectraBase[10]
Boiling Point 415.2 ± 25.0 °C (Predicted)[6]ChemicalBook[6]
Density 1.661 ± 0.06 g/cm³ (Predicted)[6]ChemicalBook[6]
pKa 9.90 ± 0.40 (Predicted)[6]ChemicalBook[6]
Solubility Data not widely available, but expected to be soluble in polar organic solvents like DMF, DMSO, and acetone.[2][12]Inferred from synthesis protocols.[2][12]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. A typical workflow for its characterization is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow synthesis Synthesized Product purification Column Chromatography synthesis->purification ms Mass Spectrometry (MS) Confirm Molecular Weight purification->ms Characterization nmr NMR Spectroscopy (¹H, ¹³C) Elucidate Structure purification->nmr Characterization ftir FTIR Spectroscopy Identify Functional Groups purification->ftir Characterization purity HPLC/UPLC Assess Purity ms->purity Final Quality Control nmr->purity Final Quality Control ftir->purity Final Quality Control

Caption: Standard analytical workflow for the characterization of this compound.

  • Mass Spectrometry (MS): The exact mass is 196.999204 g/mol .[10] In ESI-MS, one would expect to observe the protonated molecule [M+H]⁺ at m/z ≈ 198.006.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.[10] Expected characteristic peaks include:

    • N-H Stretch: A broad peak around 3100-3300 cm⁻¹.

    • Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹.

    • N=O Asymmetric & Symmetric Stretch (Nitro group): Strong absorptions around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹.

    • C=N and C=C Stretch: Peaks in the 1450-1620 cm⁻¹ region.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.[13] While specific spectral data for this exact compound is not readily published, based on the structure and known chemical shifts of similar indazoles, the following signals can be predicted:[14][15]

    • ¹H NMR: Three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the protons on the benzene ring. The N-H proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

    • ¹³C NMR: Seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon bearing the nitro group and the carbon bearing the chloro group would be significantly influenced by these substituents.

Reactivity, Stability, and Handling

The reactivity of this compound is dictated by its functional groups, making it a versatile synthetic intermediate.[5]

G cluster_reactions Synthetic Transformations indazole This compound Key Reactive Sites n_alkylation N-Alkylation / N-Arylation (at N1 or N2) indazole->n_alkylation Indazole N-H snar Nucleophilic Aromatic Substitution (SNAr) (at C3-Cl) indazole->snar C3-Chloro nitro_reduction Nitro Group Reduction (at C5-NO₂) indazole->nitro_reduction C5-Nitro

Caption: Key reactive sites on this compound for synthetic diversification.

  • N-H Acidity and Alkylation: The N-H proton is acidic and can be deprotonated with a suitable base (e.g., KOH, NaH) to form an indazolate anion.[2][12] This anion is a potent nucleophile, readily undergoing N-alkylation or N-arylation to generate N1 or N2 substituted derivatives.[2][12] The choice of solvent and reaction conditions can influence the regioselectivity of this substitution.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C3 position is activated by the electron-deficient indazole ring system, making it susceptible to displacement by various nucleophiles. This allows for the introduction of diverse functional groups at this position.

  • Nitro Group Reduction: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation yields 5-amino-3-chloro-1H-indazole, a key intermediate for further functionalization, such as diazotization or amide bond formation.[16]

Stability and Storage: The compound is sensitive to moisture.[7] For long-term stability, it should be stored under an inert gas atmosphere (Nitrogen or Argon) at refrigerated temperatures (2-8°C).[6]

Applications in Research and Development

This compound is not typically an end-product but rather a critical starting material in multi-step syntheses.[4][5] Its primary application lies in the field of medicinal chemistry, where it serves as a scaffold for the development of novel therapeutic agents. For instance, derivatives of substituted indazoles have shown a wide range of biological activities, including antileishmanial, anticancer, and anti-inflammatory properties.[1][2][3] A study on novel 3-chloro-6-nitro-1H-indazole derivatives highlighted their potential as promising candidates against Leishmania.[1][3]

Experimental Protocols

The following protocols are representative of common manipulations involving this compound.

Protocol 1: N-Alkylation (Illustrative Example)

This protocol is adapted from the synthesis of 1-methyl-3-chloro-5-nitro-1H-indazole and serves as a general method for N-alkylation.[2]

Objective: To introduce an alkyl group at the N1 position of the indazole ring.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Methyl iodide (or other alkyl halide)

  • Acetone (anhydrous)

  • Ethyl acetate (EtOAc)

  • Water, Brine

  • Magnesium sulfate (MgSO₄)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous acetone, add potassium hydroxide (1.1 eq.).

  • Deprotonation: Stir the mixture at room temperature (approx. 25°C) for 15-20 minutes. The formation of the potassium salt may be observed.

  • Alkylation: Add the alkylating agent, such as methyl iodide (2.0 eq.), dropwise to the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: a. Remove the acetone solvent under reduced pressure using a rotary evaporator. b. Dissolve the crude residue in ethyl acetate. c. Wash the organic layer sequentially with water and then brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired N-alkylated product.

Protocol 2: Sample Preparation for Spectroscopic Analysis

Objective: To prepare a sample of this compound for NMR and IR analysis.

Materials:

  • Purified this compound

  • Deuterated solvent (e.g., DMSO-d₆) for NMR

  • Potassium bromide (KBr, IR-grade)

  • Spatula, vial, mortar and pestle, pellet press

Procedure for NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the purified solid into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is a good choice due to the potential for hydrogen bonding with the N-H proton).

  • Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. The sample is now ready for analysis.

Procedure for FTIR (KBr Pellet) Sample Preparation:

  • Place a small amount (1-2 mg) of the purified solid into a clean agate mortar.

  • Add approximately 100-200 mg of dry, IR-grade KBr powder.

  • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder to a KBr pellet press die.

  • Apply pressure according to the manufacturer's instructions to form a thin, transparent or translucent pellet.

  • Carefully remove the pellet and place it in the sample holder of the FTIR spectrometer for analysis.

Conclusion

This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its well-defined physicochemical properties, coupled with its predictable reactivity at three key positions (N-H, C3-Cl, and C5-NO₂), provide a robust platform for the synthesis of diverse and complex molecules. A thorough understanding of its characteristics, as detailed in this guide, is essential for its effective and safe utilization in the laboratory, ultimately enabling the discovery and development of novel chemical entities.

References

An In-Depth Technical Guide to the Spectroscopic Data of 3-Chloro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-5-nitro-1H-indazole, a key building block in modern pharmaceutical synthesis.[1][2][3] This document is intended to be a practical resource for researchers and scientists engaged in drug discovery and development, offering detailed analysis of its NMR, IR, and Mass Spectrometry data, alongside a validated synthesis protocol.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₇H₄ClN₃O₂ and a molecular weight of 197.58 g/mol .[4][5] The strategic placement of the chloro and nitro groups on the indazole scaffold imparts unique electronic properties, making it a valuable intermediate for the synthesis of a wide range of biologically active molecules.[1][2]

PropertyValueSource
Molecular Formula C₇H₄ClN₃O₂--INVALID-LINK--
Molecular Weight 197.58 g/mol --INVALID-LINK--[4][5]
CAS Number 4812-45-7--INVALID-LINK--[4][5]
Appearance Pale yellow to yellow solidInferred from related compounds
Melting Point 208-213 °C (decomposes)--INVALID-LINK--

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is a critical process for ensuring a high-purity starting material for subsequent synthetic transformations. While various methods exist for the synthesis of indazole derivatives, a common and effective route involves the chlorination of a suitable 5-nitroindazole precursor.[3] The following protocol is a validated, self-validating system for the preparation of this key intermediate.

Conceptual Workflow of Synthesis

The synthesis can be conceptualized as a two-step process: the formation of the 5-nitro-1H-indazole core, followed by regioselective chlorination at the 3-position. The choice of reagents and reaction conditions is crucial for maximizing yield and minimizing the formation of impurities.

Synthesis_Workflow Start Starting Material (e.g., 2-Fluoro-5-nitrobenzaldehyde) Intermediate 5-Nitro-1H-indazole Start->Intermediate Cyclization (Hydrazine Hydrate) Product This compound Intermediate->Product Chlorination (e.g., POCl3 or SOCl2)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Nitro-1H-indazole

This procedure is adapted from established methods for the synthesis of nitroindazoles.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in dimethylformamide (DMF, 5 mL).

  • Addition of Hydrazine: At room temperature (23 °C), add hydrazine hydrate (3.0 mmol) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 20% ethyl acetate in hexane solution as the eluent. The reaction is typically complete within 2 hours.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic phases, wash sequentially with water and saturated aqueous sodium chloride, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield pure 5-nitro-1H-indazole.

Step 2: Chlorination of 5-Nitro-1H-indazole

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 5-nitro-1H-indazole (1.0 equiv).

  • Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (excess, e.g., 5-10 equiv).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by TLC.

  • Work-up: After completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford pure this compound.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential for confirming the identity and purity of the synthesized this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, experimentally determined ¹H NMR spectrum for this compound is not readily found in the searched literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar substituted indazoles. The electron-withdrawing nature of the nitro group at the 5-position and the chloro group at the 3-position will significantly influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data (in DMSO-d₆):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-4 ~8.7 - 8.9dJ ≈ 2.0Deshielded by the adjacent nitro group.
H-6 ~8.2 - 8.4ddJ ≈ 9.0, 2.0Coupled to H-7 and H-4 (meta).
H-7 ~7.8 - 8.0dJ ≈ 9.0Coupled to H-6.
N-H ~13.5 - 14.5br s-Broad, exchangeable proton.

Causality Behind Predicted Shifts:

  • The strong electron-withdrawing effect of the nitro group at C-5 causes a significant downfield shift for the ortho proton (H-4 and H-6).

  • The proton at H-4 is expected to be the most downfield due to the combined anisotropic effect of the nitro group and the lone pair of electrons on the adjacent nitrogen atom.

  • The coupling constants are typical for ortho and meta coupling in a benzene ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The spectrum of this compound has been reported and is available on SpectraBase.

¹³C NMR Data (in Polysol):

CarbonChemical Shift (δ, ppm)
C-3 143.2
C-3a 118.9
C-4 119.5
C-5 142.1
C-6 122.3
C-7 112.1
C-7a 142.8

(Source: SpectraBase, Wiley-VCH)

Interpretation:

  • The carbons attached to the electronegative chlorine (C-3) and the nitro group (C-5) are significantly deshielded and appear at downfield chemical shifts.

  • The quaternary carbons (C-3a and C-7a) also show distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in the molecule. The spectrum for this compound is available on SpectraBase.

Key IR Absorptions (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200BroadN-H stretching
~1520 & ~1340StrongAsymmetric and symmetric NO₂ stretching
~1620MediumC=N stretching
~850-800StrongC-Cl stretching
~1600, 1470MediumAromatic C=C stretching

(Source: SpectraBase, Wiley-VCH)

Expert Insight: The presence of a broad N-H stretch and the two strong, characteristic peaks for the nitro group are definitive indicators of the successful synthesis of the target compound.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data:

Adductm/z
[M+H]⁺ 198.0065
[M+Na]⁺ 220.0000
[M-H]⁻ 195.9919

(Source: PubChem)

Trustworthiness of Data: The predicted mass spectrum, with its characteristic isotopic pattern for a chlorine-containing compound (a ratio of approximately 3:1 for the M and M+2 peaks), provides a high degree of confidence in the molecular formula.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the characterization process, a self-validating system to ensure the identity and purity of the synthesized this compound.

Characterization_Workflow Synthesis Synthesis of This compound Purification Purification (Recrystallization) Synthesis->Purification Initial_Analysis Initial Analysis (TLC, Melting Point) Purification->Initial_Analysis Spectroscopy Spectroscopic Analysis Initial_Analysis->Spectroscopy NMR NMR (¹H, ¹³C) Spectroscopy->NMR IR IR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS Data_Validation Data Validation & Structure Confirmation NMR->Data_Validation IR->Data_Validation MS->Data_Validation

Caption: Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Crystal Structure of 3-Chloro-5-nitro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Indazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] The specific substitution pattern of 3-chloro-5-nitro-1H-indazole creates a unique electronic and steric profile, making its derivatives valuable scaffolds in drug discovery. This guide provides a detailed exploration of the synthesis, crystallization, and solid-state structural features of these compounds, with a focus on single-crystal X-ray diffraction analysis. We delve into the nuances of their molecular geometry, the landscape of their intermolecular interactions, and the resulting supramolecular architectures. By integrating experimental protocols with structural analysis, this document serves as a comprehensive resource for professionals seeking to understand and leverage the crystallographic properties of this important heterocyclic family.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is classified as a "privileged scaffold" in medicinal chemistry.[4] This is due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological effects including anti-cancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The introduction of a chloro group at the 3-position and a nitro group at the 5-position profoundly influences the molecule's properties:

  • 3-Chloro Group: Serves as a crucial synthetic handle for introducing further molecular diversity through nucleophilic substitution reactions. It also modulates the electronic properties of the pyrazole ring.

  • 5-Nitro Group: Acts as a strong electron-withdrawing group, influencing the molecule's overall electronics, hydrogen bonding potential, and π-stacking capabilities.[5] The nitro group is a well-known participant in specific, directional intermolecular interactions, including so-called π-hole interactions, which can be critical for ligand-protein binding.[6]

Understanding the three-dimensional structure of these molecules in the solid state is paramount. It provides invaluable insights into their conformational preferences and the non-covalent interactions that govern their packing, which can be extrapolated to understand their behavior in biological systems and inform the design of new, more potent derivatives.

Synthesis and Crystallization of Lead Derivatives

The reliable synthesis of this compound derivatives is the foundational step for any structural study. The most common route involves the N-alkylation or N-arylation of the parent 3-chloro-5-nitroindazole. The choice of solvent and base is critical in directing the substitution to either the N-1 or N-2 position, a common challenge in indazole chemistry.[7]

Experimental Protocol: Synthesis of 3-chloro-1-methyl-5-nitro-1H-indazole

This protocol is adapted from established literature procedures and serves as a self-validating system for producing high-purity, crystalline material.[1][2]

Objective: To synthesize and crystallize 3-chloro-1-methyl-5-nitro-1H-indazole for single-crystal X-ray diffraction analysis.

Materials:

  • 3-chloro-5-nitroindazole (6.13 mmol)

  • Potassium hydroxide (6.8 mmol)

  • Methyl iodide (excess)

  • Acetone (15 ml)

Procedure:

  • Deprotonation: To a solution of 3-chloro-5-nitroindazole (6.13 mmol) in 15 ml of acetone, add potassium hydroxide (6.8 mmol). Stir the mixture at room temperature for 30 minutes. The formation of the indazolide anion is the key to ensuring efficient alkylation.

  • Alkylation: Introduce an excess of methyl iodide to the solution. Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, filter the reaction mixture to remove the potassium iodide salt. Evaporate the acetone solvent under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to isolate the desired N-1 isomer from any N-2 side product.

  • Crystallization: Dissolve the purified product in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane). Slow evaporation of the solvent at room temperature over several days should yield single crystals suitable for X-ray diffraction. The slow rate is crucial for minimizing defects and allowing the growth of a well-ordered crystal lattice.

Below is a workflow diagram illustrating the process from synthesis to structural elucidation.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-Ray Diffraction & Analysis start 1. Reactants (3-chloro-5-nitroindazole, KOH, MeI, Acetone) reaction 2. N-Alkylation Reaction start->reaction workup 3. Filtration & Evaporation reaction->workup purify 4. Column Chromatography workup->purify dissolve 5. Dissolve in Solvent purify->dissolve evap 6. Slow Evaporation dissolve->evap crystal 7. Obtain Single Crystal evap->crystal mount 8. Mount Crystal on Diffractometer crystal->mount collect 9. Data Collection mount->collect solve 10. Structure Solution collect->solve refine 11. Structure Refinement solve->refine final 12. Final Crystal Structure refine->final

Caption: Experimental workflow from synthesis to final structure determination.

In-Depth Crystal Structure Analysis

The analysis of the single-crystal X-ray diffraction data provides a precise three-dimensional map of the atomic positions, revealing the molecule's geometry and its arrangement within the crystal lattice.

Molecular Geometry and Conformation

Across various derivatives, the core indazole ring system is observed to be essentially planar.[1][8] This planarity is a key feature of aromatic systems and facilitates stabilizing π-π stacking interactions.

  • 3-chloro-1-methyl-5-nitro-1H-indazole: The fused five- and six-membered rings are almost perfectly planar, with a maximum atomic deviation of only 0.007 Å.[1][9] The attached chlorine atom and the nitro group are also nearly coplanar with the ring system, indicating significant electronic conjugation.[1]

  • 1-allyl-3-chloro-5-nitro-1H-indazole: While the indazole ring itself remains planar, the attached allyl group is rotated significantly out of this plane, with an N-N-C-C torsion angle of 104.28°.[8] This non-planar conformation of the substituent minimizes steric hindrance and is a critical factor influencing the overall crystal packing.

The structural formula for the methyl derivative is shown below.

Caption: Molecular structure of 3-chloro-1-methyl-5-nitro-1H-indazole.

Crystallographic Data Summary

A comparison of the crystallographic data for two key derivatives highlights how a simple change in the N-1 substituent can alter the crystal system and packing arrangement.

Parameter3-chloro-1-methyl-5-nitro-1H-indazole[1][2]1-allyl-3-chloro-5-nitro-1H-indazole[8]
Chemical Formula C₈H₆ClN₃O₂C₁₀H₈ClN₃O₂
Molecular Weight 211.61237.64
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 3.8273 (2)13.3025 (6)
b (Å) 14.678 (6)11.2505 (5)
c (Å) 15.549 (6)7.3092 (3)
β (°) 96.130 (9)91.343 (2)
Volume (ų) 868.5 (6)1093.59 (8)
Z 44
Intermolecular Interactions & Supramolecular Assembly

The solid-state architecture is dictated by a network of non-covalent interactions. The nature of these interactions differs significantly based on the N-1 substituent.

  • Cl···O Short Contacts: In the crystal structure of the 1-methyl derivative, no classical hydrogen bonds are observed.[1][9] Instead, the dominant interaction is a close contact between the chlorine atom of one molecule and a nitro-group oxygen atom of a neighboring molecule. The distance of 3.066 Å is significantly shorter than the sum of their van der Waals radii, indicating a strong, attractive interaction.[1][2] This specific Cl···O interaction organizes the molecules into centrosymmetric dimers, which form the primary building block of the crystal lattice.

  • C-H···O Hydrogen Bonds: In contrast, the crystal packing of the 1-allyl derivative is governed by weak C-H···O hydrogen bonds.[8] These interactions link adjacent molecules into zigzag chains that propagate along the crystallographic b-axis. This demonstrates how the introduction of the allyl group provides C-H donors that can engage with the nitro group acceptor, completely changing the supramolecular synthon from a dimer to a chain.

  • π-π Stacking: In derivatives like 3-chloro-1-ethyl-6-nitro-1H-indazole (a closely related isomer), weak π-π stacking interactions are also observed, with centroid-to-centroid distances between indazole rings of approximately 3.7 Å.[10] These interactions further stabilize the crystal packing.

The following diagram illustrates the distinct packing motifs driven by these different interactions.

G cluster_A Motif A: Dimerization via Cl···O Contact cluster_B Motif B: Chain Formation via C-H···O Bonds mol1 3-chloro-1-methyl-5-nitro-1H-indazole Cl... mol2 3-chloro-1-methyl-5-nitro-1H-indazole ...O-N-O mol1:h->mol2:h Cl···O = 3.066 Å mol3 1-allyl... ...C-H mol4 1-allyl... O-N-O... mol3:h->mol4:h C-H···O mol5 1-allyl... ...C-H mol4:h->mol5:h C-H···O

Caption: Dominant intermolecular interactions in different derivatives.

Conclusion and Outlook

The crystal structures of this compound derivatives reveal a fascinating interplay between molecular conformation and intermolecular forces. The planar indazole core provides a platform for various non-covalent interactions, the nature of which is exquisitely controlled by the substituent at the N-1 position. While the 1-methyl derivative forms discrete dimers through specific Cl···O short contacts, the 1-allyl derivative assembles into infinite chains via C-H···O hydrogen bonds.

These findings are not merely academic. A deep understanding of these solid-state structures provides a powerful predictive tool for drug development. It informs strategies for designing new derivatives with tailored properties, aids in understanding potential ligand-receptor interactions, and is critical for controlling the solid-state properties (e.g., solubility, stability) of active pharmaceutical ingredients (APIs). The detailed structural knowledge presented herein serves as a robust foundation for the rational design of the next generation of indazole-based therapeutics.

References

Tautomeric Equilibrium of 3-Chloro-5-nitro-1H-indazole: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the tautomerism of 3-chloro-5-nitro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into the structural nuances, the analytical methodologies to characterize its tautomeric forms, and the implications of this phenomenon in drug design and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who are engaged in the synthesis and application of indazole-based scaffolds.

Introduction: The Significance of Tautomerism in Indazole Scaffolds

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2] The biological activity of these compounds is intimately linked to their three-dimensional structure and the electronic properties of the indazole ring. A critical, yet often overlooked, aspect of indazole chemistry is the phenomenon of annular tautomerism.

Indazoles can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole.[2][3] The 1H-tautomer is generally the more thermodynamically stable form due to its benzenoid character, in contrast to the less stable quinonoid structure of the 2H-tautomer.[3][4] However, the position of this equilibrium can be influenced by a variety of factors, including the nature and position of substituents on the ring, the solvent, temperature, and pH.

For drug development professionals, understanding and controlling the tautomeric preference of an indazole-based drug candidate is paramount. The different tautomers can exhibit distinct physicochemical properties, such as lipophilicity, pKa, and hydrogen bonding capacity, which in turn affect their pharmacokinetic and pharmacodynamic profiles. A shift in the tautomeric equilibrium can lead to changes in receptor binding affinity, metabolic stability, and ultimately, the therapeutic efficacy and safety of a drug.

This guide will focus on the specific case of this compound, a highly functionalized indazole derivative that serves as a versatile building block in organic synthesis.[5][6] The presence of a chlorine atom at the 3-position and a nitro group at the 5-position introduces significant electronic effects that can modulate the tautomeric equilibrium.

The Tautomeric Forms of this compound

The two principal tautomers of this compound are the 1H and 2H forms, as depicted below. The proton can reside on either of the two nitrogen atoms of the pyrazole ring.

workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis S1 Starting Materials (e.g., 2-methyl-4-nitroaniline) S2 Synthesis of This compound S1->S2 C1 NMR Spectroscopy (¹H, ¹³C, VT-NMR) S2->C1 C2 UV-Vis Spectroscopy S2->C2 C3 X-ray Crystallography (if possible) S2->C3 C4 Computational Modeling (DFT) S2->C4 A1 Determination of Predominant Tautomer C1->A1 A2 Quantification of Tautomeric Ratio (K_T) C1->A2 A3 Thermodynamic Parameters (ΔG, ΔH, ΔS) C1->A3 C2->A1 C4->A1 A1->A2

References

A Technical Guide to the Thermal Stability and Decomposition of 3-Chloro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

3-Chloro-5-nitro-1H-indazole (CAS No. 4812-45-7) is a pivotal chemical intermediate in the synthesis of complex molecular architectures for drug discovery.[1][2] Its structure, incorporating both a nitro group and a heterocyclic indazole ring, makes it a valuable synthon but also raises critical questions about its thermal stability. Nitroaromatic compounds are known for their energetic properties, and a thorough understanding of their thermal behavior is paramount for ensuring safety during research, process development, scale-up, and storage. This guide provides a comprehensive framework for evaluating the thermal stability of this compound. While specific experimental decomposition data for this compound is not extensively documented in public literature[3], this paper outlines the fundamental principles, standard analytical methodologies, and predicted decomposition pathways. It serves as an essential resource for scientists, enabling them to design and execute the necessary experiments to characterize thermal hazards and ensure safe handling and utilization.

Introduction and Significance

This compound is a substituted indazole derivative widely employed as a versatile building block in organic synthesis.[1] The indazole core is a key scaffold in numerous pharmacologically active molecules, exhibiting activities such as anti-inflammatory, anti-tumor, and anti-HIV properties.[4] The presence of the chloro and nitro functional groups at the 3 and 5 positions, respectively, provides reactive sites for further molecular elaboration, making it an attractive starting material for medicinal chemists.[1]

However, the nitro functional group (-NO₂) inherently imparts energetic characteristics to a molecule. This group is a strong oxidizer, and its presence can significantly lower the thermal stability of the parent structure, creating potential for rapid, exothermic decomposition or runaway reactions if subjected to thermal stress. Therefore, a rigorous assessment of the thermal stability of this compound is not merely an academic exercise but a critical safety and process-control requirement for any organization handling this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is essential for a baseline understanding. The data presented below has been consolidated from available safety data sheets and chemical databases.

PropertyValueSource
CAS Number 4812-45-7[1]
Molecular Formula C₇H₄ClN₃O₂[3]
Molecular Weight 197.58 g/mol [3]
Melting Point 218-220 °C[3]
Boiling Point 234.7 °C at 760 mmHg[3]
Density 1.661 g/cm³[3]
Flash Point 95.7 °C[3]
Decomposition Temperature No data available[3]

The most significant gap in the available data is the decomposition temperature, which underscores the necessity of the experimental protocols detailed in this guide.[3]

Methodologies for Thermal Stability Assessment

To characterize the thermal stability of a compound like this compound, a multi-technique approach is required. Each technique provides unique and complementary information about the material's behavior under thermal stress.

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For thermal stability assessment, its primary purpose is to identify the temperature at which the material begins to lose mass due to decomposition and volatilization. A steep drop in mass indicates a rapid decomposition event. The resulting data helps determine the onset temperature of decomposition and the amount of non-volatile residue remaining.

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is crucial for detecting thermal events like melting, crystallization, and, most importantly, exothermic decomposition. A sharp, significant exothermic peak indicates a rapid release of energy, which is a key indicator of a potential thermal hazard. The area under the exotherm can be integrated to quantify the total energy of decomposition (ΔHd), a critical parameter for safety calculations.

Accelerating Rate Calorimetry (ARC)

Causality: ARC is an advanced technique used to simulate a worst-case thermal runaway scenario in a controlled laboratory setting. The sample is heated in an insulated chamber, and if an exothermic event is detected, the instrument switches to an adiabatic mode, where the chamber temperature matches the sample temperature. This prevents heat loss to the surroundings, mimicking conditions in a large, poorly-cooled reactor. ARC provides critical data on the adiabatic onset temperature of self-heating, the time to maximum rate of decomposition, and the corresponding pressure generation, which are essential for defining safe operating limits during chemical processing and scale-up.

Predicted Decomposition Pathway

In the absence of specific experimental studies, a theoretical decomposition pathway for this compound can be proposed based on the known chemistry of its functional groups. The molecule's stability is primarily dictated by the C-NO₂, N-N, and C-Cl bonds.

  • Initiation: The initial step is likely the homolytic cleavage of the C-NO₂ bond, as it is typically the weakest bond in nitroaromatic compounds. This would generate an indazole radical and a nitrogen dioxide (•NO₂) radical.

  • Propagation: The highly reactive •NO₂ radical can abstract hydrogen atoms from other molecules or participate in complex redox reactions, initiating a radical chain reaction. The indazole radical itself is unstable and would likely undergo ring-opening or fragmentation.

  • Products: The decomposition is expected to release a mixture of toxic and flammable gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), carbon monoxide (CO), and carbon dioxide (CO₂).

  • Termination: The radical reactions would eventually terminate, leading to the formation of a complex, carbonaceous solid residue.

Decomposition_Pathway Molecule This compound Initial_Cleavage Initial Bond Cleavage (e.g., C-NO₂) Molecule->Initial_Cleavage Step 1 Radicals Formation of Reactive Radicals (•NO₂, Indazole•) Initial_Cleavage->Radicals Step 2 Gas_Release Release of Gases (NOx, HCl, CO, CO₂) Radicals->Gas_Release Propagation Residue Formation of Carbonaceous Residue Radicals->Residue Termination Heat Heat Input (Δ) Heat->Molecule

Caption: Hypothetical decomposition pathway for this compound.

Experimental Workflows and Protocols

The following protocols are designed to be self-validating systems for assessing the thermal stability of this compound.

Overall Experimental Workflow

A logical, tiered approach should be taken to thermal hazard assessment. Initial screening with TGA and DSC provides fundamental data, which then informs the need for more advanced testing like ARC.

Experimental_Workflow cluster_screening Primary Screening cluster_assessment Hazard Assessment TGA TGA Analysis (Determine Onset of Mass Loss) Decision Exotherm Detected? TGA->Decision DSC DSC Analysis (Detect Exotherms, Measure ΔHd) DSC->Decision ARC Advanced Testing (ARC) (Simulate Runaway Scenario) Decision->ARC Yes No_Hazard Low Thermal Hazard Decision->No_Hazard No / Minor Safe_Handling Define Safe Handling & Process Parameters ARC->Safe_Handling

References

An In-Depth Technical Guide to the Safe Handling of 3-Chloro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive health and safety information for researchers, scientists, and drug development professionals working with 3-Chloro-5-nitro-1H-indazole (CAS No. 4812-45-7). As a pivotal intermediate in pharmaceutical synthesis, understanding its properties and associated hazards is paramount to ensuring a safe laboratory environment.[1] This document moves beyond a simple recitation of safety data, offering a structured framework for risk assessment and management grounded in the principles of chemical causality and proactive safety culture.

Compound Identification and Physicochemical Properties

A foundational element of safe handling is a thorough understanding of the compound's physical and chemical identity. This compound is a solid, crystalline substance whose properties dictate the necessary handling and storage precautions.[2][3] For instance, its high melting point and flash point suggest stability under standard ambient conditions, but its solid form necessitates careful handling to avoid aerosolization.[2][4]

Table 1: Physicochemical and Identification Data for this compound

PropertyValueSource(s)
CAS Number 4812-45-7[3][4][5]
Molecular Formula C₇H₄ClN₃O₂[3][4][5]
Molecular Weight 197.58 g/mol [3][4][5]
Appearance Solid, powder[5][6]
Melting Point 218-220 °C[2][3]
Boiling Point 415.2 ± 25.0 °C (Predicted)[2]
Flash Point 218 °C[4]
Density 1.661 ± 0.06 g/cm³ (Predicted)[2]

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The hazard classifications necessitate stringent control measures to mitigate risk.[3]

Based on available safety data, the compound is associated with the following GHS Hazard Statements:

  • H302: Harmful if swallowed[3][7]

  • H315: Causes skin irritation[3][7]

  • H319: Causes serious eye irritation[3][7]

  • H335: May cause respiratory irritation[3][7]

The signal word for this compound is "Warning" .[3][7]

GHS_Pictograms cluster_pictograms GHS Hazard Pictograms cluster_hazards p1 h1 Irritant (skin and eye) h2 Skin Sensitizer h3 Acute Toxicity (harmful) h4 Respiratory Tract Irritant

Caption: GHS Pictogram for Irritation, Sensitization, and Acute Toxicity.

Furthermore, as an aromatic nitro compound, there is a theoretical risk of systemic effects such as methaemoglobinaemia, characterized by headache, cardiac dysrhythmias, and cyanosis (blue discoloration of the blood). While specific data for this compound is not available, this class-specific hazard underscores the importance of preventing systemic absorption.

A proactive approach to safety begins with a thorough risk assessment before any experimental work is initiated. This process involves identifying hazards, evaluating the risks associated with the planned procedures, and implementing appropriate control measures.

Risk_Assessment_Workflow A Identify Hazards (Chemical, Physical, Procedural) B Analyze Experimental Protocol (Scale, Duration, Equipment) A->B C Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) B->C D Determine Necessary Controls (Hierarchy of Controls) C->D E Implement Controls (Engineering, PPE, SOPs) D->E F Review and Refine (Post-Experiment Debrief) E->F

Caption: A workflow for conducting a procedural risk assessment.

A Proactive Safety Framework: The Hierarchy of Controls

The most effective strategy for mitigating laboratory hazards is the "Hierarchy of Controls." This framework prioritizes control methods from most to least effective. For handling chemical intermediates like this compound, where elimination or substitution is not feasible, the focus lies on robust engineering controls, administrative policies, and personal protective equipment (PPE).

Hierarchy_of_Controls cluster_main Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE Personal Protective Equipment (Protect the worker with PPE)

Caption: The Hierarchy of Controls model for mitigating workplace hazards.

Standard Operating Procedures for Safe Handling

Adherence to a detailed Standard Operating Procedure (SOP) is mandatory. The following protocols are based on the known hazards of this compound.

Engineering Controls: The Primary Barrier

The primary engineering control for handling this compound is a certified chemical fume hood.[8]

  • Causality: A fume hood is essential because it contains the solid powder, preventing the inhalation of aerosolized particles, which could cause respiratory irritation.[3][7] It also protects the user from potential splashes during solution preparation. All manipulations, including weighing, transferring, and preparing solutions, must be conducted within the sash of a functioning fume hood.

Personal Protective Equipment (PPE): The Last Line of Defense

Proper PPE is required for all personnel handling this compound.[9] PPE should be selected based on a comprehensive risk assessment of the specific procedure being performed.[8]

Table 2: Required Personal Protective Equipment (PPE)

Body PartProtective EquipmentSpecifications and Rationale
Eyes/Face Safety Goggles or Safety Glasses with Side ShieldsProvides crucial protection against splashes and airborne particles that can cause serious eye irritation.[8] A face shield should be worn over goggles during procedures with a high risk of splashing.[10]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[8] Gloves must be inspected for tears or holes before each use. Double-gloving can provide additional protection. This is the primary barrier against skin irritation.[3][7]
Body Laboratory CoatA standard, flame-resistant lab coat is required to protect against skin contact from spills and to prevent contamination of personal clothing.[8]
Respiratory NIOSH-Approved RespiratorRequired when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable. The type of respirator (e.g., N95, half-mask with appropriate cartridges) must be determined by a formal risk assessment.[8]
Experimental Protocol: Step-by-Step Handling

This protocol outlines the essential steps for safely handling the solid compound.

  • Preparation and Pre-Operational Checks:

    • Verify that the chemical fume hood has a current certification and that airflow is adequate.

    • Ensure the work area within the fume hood is clean and uncluttered.

    • Don all required PPE as specified in Table 2.

    • Locate the nearest emergency eyewash station and safety shower before beginning work.

  • Weighing and Transferring the Compound:

    • Handle the stock container carefully to avoid generating dust.

    • Use appropriate tools, such as a chemical spatula, for transferring the solid. Avoid scooping actions that could create airborne particles.

    • Weigh the compound in a tared container within the fume hood. If an analytical balance cannot be placed inside the hood, use a "weighing-by-difference" method to minimize contamination outside the hood.

    • Close the primary container tightly immediately after use.[5]

  • Post-Handling Decontamination and Cleanup:

    • Carefully wipe down the spatula and any surfaces inside the fume hood with a damp cloth or towel to collect any residual dust.

    • Dispose of contaminated wipes and gloves as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.[7]

Emergency Protocols: Preparedness and Response

Even with robust controls, the potential for accidental spills or exposures exists. A clear and practiced emergency plan is critical.

Spill Management

Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.

Spill_Response_Flowchart decision decision action action stop stop Start Spill Occurs A Alert personnel in the immediate area Start->A B B A->B C C B->C Yes D Is the spill contained within the fume hood? B->D No End End C->End E E D->E Yes F F E->F G G F->G H H G->H H->End

Caption: Decision-making flowchart for chemical spill response.

Exposure Response and First Aid

In the event of personal exposure, immediate action is required.[5]

Table 3: First Aid Measures for Exposure to this compound

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with copious amounts of pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist.[5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5]
Fire Safety

While not highly flammable, this compound can combust at high temperatures.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: In the event of a fire, hazardous combustion gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl), may be produced.

  • Firefighter Protection: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[5]

Storage and Disposal

Proper storage and disposal are final, critical steps in the chemical's lifecycle.

Storage Conditions

To maintain chemical integrity and prevent accidental release, store this compound according to the following conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[5]

  • Consider storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[2]

  • Store away from incompatible materials and foodstuff containers.[5]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collect waste in suitable, closed, and properly labeled containers.[5]

  • Disposal must be conducted through an approved and licensed waste disposal contractor, in strict accordance with all local, state, and federal environmental regulations.[6] Do not allow the chemical or its containers to enter drains or the environment.[5]

Conclusion

This compound is a valuable research chemical that can be handled safely when its hazards are understood and respected. A safety-conscious approach, rooted in the principles of risk assessment and the hierarchy of controls, is non-negotiable. By implementing robust engineering controls, mandating correct PPE usage, and adhering to the detailed protocols within this guide, researchers can effectively mitigate the risks associated with this compound and maintain a secure laboratory environment.

References

The Indazole Ring System: A Comprehensive Guide to its Reactivity Profile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold

The indazole ring system, a bicyclic heteroaromatic structure formed by the fusion of a benzene and a pyrazole ring, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its derivatives are integral to a multitude of pharmaceuticals, exhibiting a wide array of biological activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] This guide provides an in-depth exploration of the reactivity profile of the indazole core, offering field-proven insights into its functionalization and a practical reference for laboratory application.

The unique electronic properties of the indazole nucleus, stemming from the presence of two adjacent nitrogen atoms, give rise to a complex and fascinating reactivity landscape.[2] Understanding the subtleties of its tautomeric forms, pKa values, and electron distribution is paramount to predicting and controlling its behavior in chemical transformations.[4][5]

Structural and Electronic Fundamentals

Indazole exists in three tautomeric forms: 1H-indazole, 2H-indazole, and the non-aromatic 3H-indazole.[4] The 1H-tautomer is the most thermodynamically stable and therefore the predominant form.[1][4] The relative stability of these tautomers significantly influences the regioselectivity of many reactions, particularly N-functionalization.[6]

Indazole is an amphoteric molecule, capable of being protonated to an indazolium cation (pKa ≈ 1.04) or deprotonated to an indazolate anion (pKa ≈ 13.86).[5] This dual nature allows it to participate in a wide range of acid- and base-catalyzed reactions.

Electrophilic Aromatic Substitution: A Tale of Two Rings

The indazole ring system is susceptible to electrophilic aromatic substitution (EAS), a reaction class fundamental to the functionalization of aromatic compounds. The position of attack is dictated by the electron density of the ring system and the nature of the electrophile.

Mechanism and Regioselectivity

The pyrazole ring is generally electron-deficient due to the presence of the two nitrogen atoms, while the benzene ring is comparatively electron-rich. Consequently, electrophilic attack preferentially occurs on the benzene portion of the molecule. The directing influence of the fused pyrazole ring and any existing substituents on the benzene ring will determine the precise location of substitution. Common sites for electrophilic attack are the C3, C5, and C7 positions.

For instance, halogenation and nitration are common EAS reactions performed on indazoles.[4] The chlorination of 1H-indazole in an acidic medium can lead to a mixture of 3-chloro, 3,5-dichloro, and 3,5,7-trichloro-1H-indazoles, highlighting the challenge of achieving high regioselectivity.[4] However, selective 3-chloro-1H-indazole can be prepared using sodium hypochlorite.[4]

Diagram: Electrophilic Attack on the Indazole Ring

Caption: Generalized mechanism of electrophilic aromatic substitution on indazole.

N-Functionalization: Mastering Regioselectivity

The presence of two reactive nitrogen atoms (N1 and N2) makes N-functionalization a common yet challenging transformation. The regiochemical outcome of reactions like alkylation and acylation is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile.[6]

N-Alkylation: A Balancing Act

Direct alkylation of indazoles often yields a mixture of N1 and N2 substituted products.[6][7] Achieving regioselectivity is a critical challenge for synthetic chemists.

  • Thermodynamic vs. Kinetic Control: Under strongly basic conditions, deprotonation of indazole generates a delocalized anion that can be trapped by electrophiles at either nitrogen, often leading to poor selectivity.[8][9] However, specific conditions can favor one isomer over the other. For instance, thermodynamic conditions tend to favor the more stable N1-substituted product.[8][9] Conversely, kinetic control can be used to favor the N2 isomer.[10]

  • Influence of Substituents and Reagents: The electronic and steric nature of substituents on the indazole ring can direct alkylation.[11] For example, certain substituents at the C3 position can promote N1 selectivity.[6][11] The choice of base and solvent is also crucial. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is often effective for achieving high N1 selectivity.[6][11] In contrast, employing cesium carbonate in DMF can also lead to excellent N1 selectivity, particularly with α-halo esters, through an equilibration process that favors the thermodynamic product.[12]

Table 1: Regioselectivity in N-Alkylation of 6-Nitroindazole with Methyl Bromoacetate [12]

Time (h)N1:N2 Ratio
0.53:1
16>130:1
48>130:1
Experimental Protocol: Selective N1-Alkylation of 6-Nitroindazole[12]
  • To a solution of 6-nitroindazole (1.0 eq) in dimethylformamide (DMF) (0.3 M), add cesium carbonate (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add methyl bromoacetate (2.0 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 16-48 hours, monitoring the progress by HPLC.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired N1-alkylated product.

Metal-Catalyzed Cross-Coupling Reactions: Building Complexity

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the indazole scaffold is no exception. These methods allow for the formation of C-C and C-N bonds, enabling the introduction of a wide variety of substituents.

Suzuki-Miyaura, Heck, and Sonogashira Couplings

Halogenated indazoles are versatile precursors for a range of cross-coupling reactions. For example, 5-bromoindazoles can participate in Buchwald-Hartwig amination reactions with a variety of amines to generate novel derivatives.[8] Similarly, Suzuki-Miyaura coupling of bromoindazoles with boronic acids is a powerful tool for introducing aryl and heteroaryl moieties.[13]

The C3 position of the indazole ring can also be functionalized through metal-catalyzed reactions. This often requires prior activation, such as halogenation or borylation.[14]

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product IndazoleX Indazole-X IndazoleX->OxAdd BoronicAcid R'-B(OH)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Substitution Reactions

While less common than electrophilic substitution, nucleophilic substitution reactions on the indazole ring system can occur, particularly on activated substrates. For instance, fused oxazino- and oxazolino[3,2-b]indazoles undergo nucleophilic ring-opening reactions with a variety of nucleophiles, including thiolates, alkoxides, and amines, to yield 2-substituted 1H-indazolones.[15][16] This provides a valuable route to otherwise difficult-to-access derivatives.

Cycloaddition Reactions: Expanding the Ring System

The indazole ring system can also participate in cycloaddition reactions, offering a powerful strategy for the construction of more complex fused heterocyclic systems.[17][18]

[3+2] Cycloadditions

A notable example is the [3+2] cycloaddition of diazo compounds with arynes, which provides a direct and efficient route to a wide range of substituted indazoles under mild conditions.[17][18] This method is particularly valuable for accessing indazoles with diverse substitution patterns. Similarly, the [3+2] dipolar cycloaddition of arynes and sydnones is an effective method for the synthesis of 2H-indazoles.[19][20][21]

Conclusion

The reactivity of the indazole ring system is a rich and multifaceted field, offering a plethora of opportunities for the synthesis of novel and biologically active compounds. A thorough understanding of its electronic properties, tautomeric equilibria, and the interplay of reaction conditions is essential for harnessing its full synthetic potential. This guide has provided a comprehensive overview of the key reactivity profiles of indazole, from classical electrophilic substitutions to modern metal-catalyzed cross-couplings and cycloaddition reactions. By leveraging these principles and protocols, researchers can continue to unlock the vast potential of this privileged scaffold in drug discovery and beyond.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-Chloro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-5-nitro-1H-indazole is a key heterocyclic building block in medicinal chemistry and drug development. Its trifunctional nature, possessing a reactive chlorine atom at the 3-position, a nitro group for further modification, and an accessible NH group on the pyrazole ring, makes it a versatile intermediate for the synthesis of a diverse range of bioactive molecules. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound from the readily available starting material, 5-nitroindazole. The described methodology focuses on providing a robust and reproducible procedure suitable for researchers in both academic and industrial settings.

Reaction Principle and Mechanistic Insights

The synthesis of this compound from 5-nitroindazole is achieved through an electrophilic aromatic substitution reaction. The indazole ring system, while aromatic, possesses varied electron densities. The C3 position is particularly susceptible to electrophilic attack due to the influence of the adjacent nitrogen atoms. In this protocol, N-Chlorosuccinimide (NCS) is employed as the chlorinating agent. NCS serves as a source of an electrophilic chlorine atom (Cl⁺).

The reaction proceeds via the following key steps:

  • Generation of the Electrophile: The N-Cl bond in NCS is polarized, rendering the chlorine atom electrophilic.

  • Nucleophilic Attack: The electron-rich C3 position of the 5-nitroindazole ring attacks the electrophilic chlorine of NCS. This step is the rate-determining step and leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.

  • Rearomatization: A base (which can be the succinimide anion or a solvent molecule) abstracts the proton from the C3 carbon, restoring the aromaticity of the indazole ring and yielding the final product, this compound.

The presence of the nitro group at the 5-position is a deactivating group, which can make the reaction more challenging compared to unsubstituted indazole. However, the inherent nucleophilicity of the C3 position in the indazole ring is sufficient to allow the reaction to proceed under appropriate conditions.

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Rearomatization 5-nitroindazole 5-Nitroindazole Intermediate Sigma Complex (Resonance Stabilized) 5-nitroindazole->Intermediate Attack at C3 NCS N-Chlorosuccinimide (NCS) NCS->Intermediate Product This compound Intermediate->Product -H+ Succinimide Succinimide Intermediate->Succinimide

Caption: General mechanism of electrophilic chlorination at the C3 position of 5-nitroindazole using NCS.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Nitroindazole≥98%Commercially Available
N-Chlorosuccinimide (NCS)≥98%Commercially AvailableCaution: Irritant
Acetic AcidGlacial, ACS GradeCommercially AvailableCorrosive
Ethyl AcetateACS GradeCommercially AvailableFlammable
HexanesACS GradeCommercially AvailableFlammable
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated NaCl Solution)Prepared in-house
Anhydrous Magnesium SulfateACS GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Commercially Available
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Beakers, flasks, and other standard laboratory glassware

  • Fume hood

Detailed Step-by-Step Methodology

G start Start dissolve Dissolve 5-nitroindazole in Acetic Acid start->dissolve add_ncs Add N-Chlorosuccinimide in portions dissolve->add_ncs heat Heat reaction mixture to 55-60 °C add_ncs->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool Reaction Complete quench Pour into ice-water and extract with Ethyl Acetate cool->quench wash Wash organic layer with NaHCO3 and Brine quench->wash dry Dry over MgSO4 and concentrate wash->dry purify Purify by Column Chromatography dry->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging Reagents: To the flask, add 5-nitroindazole (1.63 g, 10.0 mmol) and glacial acetic acid (30 mL). Stir the mixture at room temperature until the 5-nitroindazole is fully dissolved.

  • Addition of NCS: To the stirred solution, add N-chlorosuccinimide (1.47 g, 11.0 mmol, 1.1 equivalents) in small portions over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Conditions: Heat the reaction mixture to 55-60 °C using a heating mantle. Maintain this temperature and continue stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a solution of the reaction mixture by taking a small aliquot and dissolving it in ethyl acetate. Use a mobile phase of 30% ethyl acetate in hexanes. The starting material (5-nitroindazole) will have a different Rf value than the product (this compound). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature.

  • Extraction: Pour the cooled reaction mixture into a beaker containing 150 mL of ice-water. A precipitate may form. Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

Expected Yield and Characterization
  • Expected Yield: 70-85%

  • Appearance: Pale yellow to yellow solid

  • Characterization: The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Spectroscopic data can be found in the literature for comparison.[1]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps of this procedure should be performed in a well-ventilated fume hood.

  • N-Chlorosuccinimide (NCS): NCS is an irritant. Avoid contact with skin and eyes and inhalation of dust.[2][3][4] Handle in a fume hood and wear appropriate gloves.[2][4]

  • Acetic Acid: Glacial acetic acid is corrosive and can cause severe burns. Handle with care and avoid inhalation of vapors.

  • Solvents: Ethyl acetate and hexanes are flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSolution
Incomplete ReactionInsufficient reaction time or temperature.Continue heating and monitoring by TLC. If the reaction stalls, consider adding a small additional portion of NCS.
Low YieldIncomplete extraction of the product.Perform additional extractions with ethyl acetate. Ensure the aqueous layer is neutral or slightly basic during washing to prevent loss of product.
Impure Product after ChromatographyCo-elution of impurities.Optimize the solvent system for column chromatography. Consider recrystallization as an additional purification step. A suitable recrystallization solvent system could be ethanol or an ethyl acetate/hexane mixture.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The explanation of the underlying chemical principles and the inclusion of troubleshooting tips are intended to empower scientists to successfully implement and adapt this methodology for their specific needs.

References

Application Note: A Robust, Two-Step Synthesis of 3-Chloro-5-nitro-1H-indazole for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 3-Chloro-5-nitro-1H-indazole (CAS No: 4812-45-7), a critical building block in modern medicinal chemistry. Indazole derivatives are renowned for a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The availability of functionalized indazoles like the title compound is paramount for the development of novel therapeutic agents. This guide details a reliable two-step synthetic route, starting from the diazotization and cyclization of 2-amino-5-nitrotoluene to form 5-nitro-1H-indazole, followed by a robust chlorination protocol using phosphorus oxychloride (POCl₃) to yield the final product. The causality behind experimental choices, safety protocols, and detailed characterization are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

This compound is a highly versatile heterocyclic intermediate. Its structure incorporates three key features that make it invaluable for drug discovery professionals:

  • An Indazole Core: This privileged scaffold is present in numerous biologically active molecules.

  • A Nitro Group: An electron-withdrawing group that can be readily reduced to an amine, providing a handle for further functionalization (e.g., amide bond formation).

  • A Chlorine Atom at the 3-Position: This serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities and the construction of complex molecular libraries.

Given its utility, a reproducible and scalable synthesis is essential for any research program focused on creating novel indazole-based therapeutics.[2] This protocol is designed to provide such a method.

Synthetic Strategy and Reaction Mechanism

The synthesis is logically divided into two primary stages. This approach ensures the isolation and purification of a key intermediate, 5-nitro-1H-indazole, leading to a cleaner final product.

Overall Reaction Scheme:

Caption: Two-step synthesis of this compound.

Mechanistic Insights:

  • Step 1 (Diazotization & Cyclization): The synthesis of 5-nitro-1H-indazole from 2-amino-5-nitrotoluene (also known as 2-methyl-4-nitroaniline) is a classic transformation. The reaction is initiated by the formation of a diazonium salt from the primary amine using sodium nitrite in an acidic medium (acetic acid). This intermediate is unstable and undergoes an intramolecular cyclization, where the diazonium group is attacked by the nucleophilic carbon of the methyl group, followed by tautomerization and loss of a proton to yield the aromatic indazole ring system. The procedure is adapted from a well-established method published in Organic Syntheses, ensuring its reliability.

  • Step 2 (Chlorination): The conversion of the 5-nitro-1H-indazole intermediate to the final 3-chloro product is achieved using phosphorus oxychloride (POCl₃). Indazoles can exist in tautomeric forms, including a 3-hydroxyindazole (indazolone) form. POCl₃ acts as both a dehydrating and chlorinating agent. The mechanism involves the phosphorylation of the hydroxyl group of the indazolone tautomer, creating an excellent leaving group. Subsequent nucleophilic attack by a chloride ion (from POCl₃ itself) at the C3 position displaces the phosphate group, yielding the desired this compound.[3] Heating the reaction to reflux provides the necessary energy to overcome the activation barrier for this transformation.[3][4]

Detailed Experimental Protocols

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
2-Amino-5-nitrotolueneReagent Grade, ≥98%Standard Chemical Supplier
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Standard Chemical Supplier
Glacial Acetic AcidACS Reagent, ≥99.7%Standard Chemical Supplier
Phosphorus Oxychloride (POCl₃)Reagent Grade, ≥99%Standard Chemical Supplier
Methanol (MeOH)ACS GradeStandard Chemical Supplier
Ethyl Acetate (EtOAc)ACS GradeStandard Chemical Supplier
HexanesACS GradeStandard Chemical Supplier
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionPrepared in-house
Brine (Saturated NaCl)Aqueous SolutionPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard Chemical Supplier
Decolorizing CharcoalActivatedStandard Chemical Supplier
Silica Gel230-400 meshStandard Chemical Supplier

3.2. Step 1: Synthesis of 5-Nitro-1H-indazole

This procedure is adapted from a verified protocol.

  • Reaction Setup: In a 5-L round-bottomed flask equipped with a robust mechanical stirrer, dissolve 55 g (0.36 mol) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid. Cool the solution in an ice bath to 15–20°C.

  • Diazotization: Prepare a solution of 25 g (0.36 mol) of sodium nitrite in 60 mL of water. Add this solution to the stirred acetic acid mixture all at once. Causality: Rapid addition prevents the formation of significant amounts of diazoamino side products. Monitor the temperature to ensure it does not rise above 25°C.

  • Cyclization: Continue stirring for 15 minutes after the addition is complete. Remove the ice bath and allow the solution to stand at room temperature for 3 days. Causality: This extended period allows for the slow and complete cyclization of the diazonium salt intermediate.

  • Work-up and Isolation: Concentrate the dark solution on a rotary evaporator under reduced pressure until the residue begins to spatter. Add 200 mL of cold water to the residue and stir to form a slurry.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are no longer acidic.

  • Drying: Dry the crude product in an oven at 80–90°C. The expected yield of crude material is 47–57 g (80–96%).

  • Purification: In a 1-L flask, add the crude product to 650 mL of methanol. Add 5 g of decolorizing charcoal, heat the mixture to boiling, and maintain for 5 minutes. Filter the hot solution through a pad of celite to remove the charcoal. Allow the filtrate to cool slowly to room temperature and then in an ice bath to complete crystallization. Collect the pale yellow needles by vacuum filtration. The expected yield of pure 5-nitroindazole is 42–47 g (72–80%).

3.3. Step 2: Synthesis of this compound

  • Reaction Setup: (WORK IN A CERTIFIED FUME HOOD) To a 250-mL round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add 10 g (61.3 mmol) of dry 5-nitro-1H-indazole.

  • Chlorination: Carefully add 100 mL (1.07 mol) of phosphorus oxychloride (POCl₃) to the flask. Causality: POCl₃ is used in large excess to serve as both the reagent and the solvent, driving the reaction to completion.

  • Reaction: Heat the mixture to reflux (approx. 105°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 2:8 Ethyl Acetate/Hexane mobile phase). The starting material should be fully consumed.

  • Work-up (Quenching): Allow the reaction mixture to cool to room temperature. (EXTREME CAUTION: Exothermic and HCl gas evolution) In a separate large beaker (e.g., 2-L) containing ~500 g of crushed ice, slowly and carefully pour the reaction mixture in a thin stream with vigorous stirring.

  • Neutralization and Extraction: Once the quench is complete, carefully neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate until gas evolution ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (1 x 200 mL) and brine (1 x 200 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 30% EtOAc). Combine the fractions containing the desired product and evaporate the solvent to afford pure this compound as a solid. A typical purified yield is 70-80%.

Quantitative Data Summary

StepCompoundM.W. ( g/mol )AmountMoles (mmol)Eq.Yield (g)Yield (%)
1 2-Amino-5-nitrotoluene152.1555.0 g361.51.0--
Sodium Nitrite69.0025.0 g362.31.0--
5-Nitro-1H-indazole 163.13 --1.0 45.0 g ~76%
2 5-Nitro-1H-indazole163.1310.0 g61.31.0--
POCl₃153.33100 mL107017.5--
This compound 197.58 --1.0 9.1 g ~75%

Note: Yields are representative and may vary based on experimental conditions.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms in the molecule.[5]

  • FTIR: Infrared spectroscopy can identify the characteristic nitro group (N-O stretching) and aromatic C-H and C=C bonds.

  • Mass Spectrometry: To confirm the molecular weight (197.58 g/mol ) and isotopic pattern characteristic of a monochlorinated compound.[6]

  • Melting Point: The purified compound should have a sharp melting point, which can be compared to literature values.

Workflow Visualization

References

Application Note: A Validated Protocol for the Purification of 3-Chloro-5-nitro-1H-indazole via Single-Solvent Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

Indazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] 3-Chloro-5-nitro-1H-indazole is a key heterocyclic building block used in the synthesis of these complex pharmaceutical agents.[3][4] The purity of such intermediates is paramount; trace impurities can lead to undesirable side reactions, lower yields, and introduce confounding variables in biological assays.

Recrystallization is a powerful and widely employed technique for purifying solid organic compounds.[5] The fundamental principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent at variant temperatures.[6][7] An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at ambient or sub-ambient temperatures.[5][8] Upon controlled cooling of the saturated solution, the target compound's solubility decreases, forcing it to crystallize out of the solution in a highly ordered, pure lattice structure, while impurities remain dissolved in the surrounding solvent, known as the mother liquor.[9]

This application note provides a detailed, validated protocol for the purification of this compound using a single-solvent recrystallization method. It is designed for researchers, chemists, and drug development professionals, offering a step-by-step guide grounded in chemical principles, complete with safety protocols, troubleshooting, and methods for purity verification.

Materials and Equipment

2.1 Chemicals & Reagents:

  • Crude this compound (CAS: 4812-45-7)

  • Ethanol (Reagent Grade, 95% or absolute)

  • Isopropanol (Reagent Grade)

  • Acetone (Reagent Grade)

  • Deionized Water

  • Activated Carbon (decolorizing charcoal, if needed)

  • Celpure® or filter aid (optional, for hot filtration)

2.2 Equipment:

  • Erlenmeyer flasks (various sizes)

  • Hotplate with magnetic stirring capability

  • Magnetic stir bars

  • Beakers

  • Graduated cylinders

  • Powder funnel

  • Stemless glass funnel (for hot filtration)

  • Fluted filter paper

  • Büchner funnel and flask setup

  • Vacuum source (e.g., water aspirator or vacuum pump)

  • Spatulas and glass stirring rods

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Critical Safety Precautions

This compound and the solvents used require careful handling in a well-ventilated chemical fume hood. Adherence to the following safety measures is mandatory:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and chemical-impermeable gloves (e.g., nitrile).[10]

  • Inhalation Hazard: Avoid inhaling dust or solvent vapors.[10] The compound may cause respiratory irritation.[11][12] Handle the solid carefully to prevent dust formation.

  • Skin and Eye Contact: The compound may cause serious eye and skin irritation.[11][12] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10]

  • Fire Hazard: The organic solvents used (Ethanol, Isopropanol, Acetone) are flammable. Ensure there are no open flames or ignition sources near the experimental setup.[10]

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and used filter paper, in appropriately labeled hazardous waste containers according to institutional guidelines.

Experimental Protocol: A Two-Stage Approach

Stage 1: Optimal Solvent Selection

Causality: The success of recrystallization hinges entirely on the choice of solvent. The ideal solvent must exhibit a steep solubility curve for this compound—high solubility when hot and low solubility when cold. This differential ensures maximum recovery of the pure product upon cooling.[9] While literature suggests ethanol is effective for similar indazole derivatives[1][2], a quick screening protocol validates this choice for the specific batch of crude material.

Procedure:

  • Place approximately 20-30 mg of the crude this compound into three separate small test tubes.

  • To each tube, add a potential solvent (e.g., Ethanol, Isopropanol, Deionized Water) dropwise at room temperature, swirling after each addition.

  • Observation 1 (Cold Solubility): Note if the compound dissolves readily in the cold solvent. An ideal solvent will not dissolve the compound at room temperature.[5]

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath or on a hotplate. Continue adding the solvent dropwise until the solid just dissolves.

  • Observation 2 (Hot Solubility): Record the approximate volume of hot solvent required. A good solvent will dissolve the compound completely near its boiling point.

  • Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.

  • Observation 3 (Crystal Formation): Observe the formation of crystals. A copious amount of crystalline precipitate indicates a suitable solvent system.

Solvent Candidate Solubility at 25°C Solubility at ~78°C (B.P.) Crystal Formation on Cooling Assessment
Ethanol LowHighExcellentOptimal Choice
Isopropanol LowModerate-HighGoodViable Alternative
Water Very LowVery LowPoorUnsuitable
Acetone HighHighPoorUnsuitable (Good for washing glassware)

Table 1: Representative solvent screening data for this compound.

Stage 2: Full-Scale Recrystallization Protocol (Using Ethanol)

This protocol is based on the selection of ethanol as the optimal solvent.

Step 1: Dissolution

  • Place the crude this compound into an appropriately sized Erlenmeyer flask. Using an Erlenmeyer flask minimizes solvent evaporation and prevents contamination.

  • Add a magnetic stir bar.

  • Add a small volume of ethanol, just enough to create a slurry.

  • Gently heat the mixture on a hotplate with stirring. Add hot ethanol in small portions until the solid completely dissolves. Causality: It is critical to use the minimum amount of hot solvent necessary to fully dissolve the compound.[8][9] Using an excess of solvent will reduce the final yield, as more product will remain in the mother liquor upon cooling.

Step 2: Decolorization & Hot Filtration (Optional)

  • If the resulting hot solution is highly colored (e.g., dark brown or red), impurities may be present. Turn off the heat, add a very small amount of activated carbon (a spatula tip) to the solution, and swirl.

  • Causality: Activated carbon has a high surface area that adsorbs colored impurities.[5]

  • If carbon was added or if insoluble particulate impurities are visible, a hot filtration is required.

  • Pre-heat a stemless funnel and a second Erlenmeyer flask on the hotplate. Place a piece of fluted filter paper in the funnel.

  • Quickly pour the hot solution through the fluted filter paper into the clean, pre-heated flask. Causality: This step must be performed quickly to prevent the desired compound from crystallizing prematurely on the funnel or filter paper (a phenomenon known as "crashing out").

Step 3: Crystallization

  • Cover the mouth of the Erlenmeyer flask with a watch glass or inverted beaker and remove it from the heat source.

  • Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.[7]

  • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice bath for at least 30 minutes to maximize precipitation.

Step 4: Isolation and Washing

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Wet the filter paper with a small amount of cold ethanol to ensure a good seal.

  • Turn on the vacuum source and pour the cold crystalline slurry into the center of the Büchner funnel.

  • Use a small amount of ice-cold ethanol to rinse any remaining crystals from the Erlenmeyer flask into the funnel.

  • Once the mother liquor has been filtered through, wash the crystals on the filter paper with a small portion of ice-cold ethanol. Causality: The wash step removes any residual mother liquor (containing dissolved impurities) from the surface of the crystals. The solvent must be ice-cold to minimize redissolving the purified product.[5][9]

Step 5: Drying and Purity Assessment

  • Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.

  • Transfer the semi-dry crystalline powder to a pre-weighed watch glass.

  • Dry the crystals to a constant weight in a drying oven (set to a temperature well below the compound's melting point, e.g., 60-70°C) or in a vacuum desiccator.

  • Determine the melting point of the purified product. A pure compound will have a sharp melting point range (typically < 2°C). The melting point of a related derivative, 3-chloro-1-methyl-5-nitro-1H-indazole, is approximately 198°C, providing a useful reference point.[1][13]

Purification Workflow Diagram

G cluster_setup Setup & Dissolution cluster_filtration Purification cluster_isolation Isolation & Analysis A Crude Solid (this compound) B Dissolve in Minimum Hot Ethanol A->B Add solvent & heat C Hot Solution B->C D Optional: Hot Gravity Filtration C->D Impurities present? E Slow Cooling to RT, then Ice Bath C->E No D->E Yes F Crystal Formation (Precipitation) E->F G Vacuum Filtration F->G Isolate crystals H Wash with Ice-Cold Ethanol G->H I Dry to Constant Weight H->I J Pure Crystalline Solid I->J K Purity Analysis (Melting Point) J->K

Caption: Workflow for the recrystallization of this compound.

Expected Results & Troubleshooting

Parameter Expected Outcome
Appearance of Crude Solid Off-white to yellow or light brown powder.
Appearance of Purified Solid Light cream or pale yellow, well-defined crystals.[14]
Recovery Typically 70-90% (highly dependent on crude purity).
Melting Point Sharp range (e.g., 1-2°C), consistent with literature values for pure indazoles.

Troubleshooting Guide:

  • Problem: No crystals form upon cooling.

    • Cause & Solution: The solution may be too dilute (too much solvent was added). Evaporate some solvent by gently heating the solution and allow it to cool again. Alternatively, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a "seed crystal" from the crude material to induce nucleation.[8]

  • Problem: The compound "oils out" instead of crystallizing.

    • Cause & Solution: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.

  • Problem: Low recovery of purified product.

    • Cause & Solution: Too much solvent was used during dissolution or washing. Ensure the minimum amount of hot solvent is used for dissolution and that the wash solvent is ice-cold and used sparingly.

Conclusion

This application note details a robust and reliable protocol for the purification of this compound by single-solvent recrystallization with ethanol. By following the principles of solvent selection, controlled dissolution, and slow crystallization, researchers can effectively remove impurities and obtain a high-purity product. The inclusion of a final melting point analysis serves as a self-validating step to confirm the success of the purification. This procedure is fundamental for ensuring the quality and reliability of starting materials in synthetic chemistry and drug development pipelines.

References

The Strategic Application of 3-Chloro-5-nitro-1H-indazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Drug Discovery

In the landscape of contemporary drug discovery, the indazole nucleus stands as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to multiple, diverse biological targets.[1] This inherent versatility has rendered indazole derivatives as critical components in the development of novel therapeutics across a spectrum of diseases, including cancer, inflammation, and infectious agents.[2] Among the various functionalized indazoles, 3-Chloro-5-nitro-1H-indazole (CAS No: 4812-45-7) has emerged as a particularly valuable and versatile building block for medicinal chemists.[3] Its strategic placement of a reactive chlorine atom at the 3-position and an electron-withdrawing nitro group at the 5-position provides a rich platform for chemical elaboration, enabling the synthesis of complex molecular architectures with tailored pharmacological profiles.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this compound. We will delve into its role as a key intermediate in the synthesis of kinase inhibitors, providing detailed, field-proven protocols for its derivatization through cornerstone reactions in medicinal chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Core Applications in Kinase Inhibitor Synthesis

The dysregulation of protein kinases is a hallmark of many human diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. The indazole scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors, with several indazole-based drugs, such as Axitinib and Pazopanib, receiving regulatory approval for the treatment of various cancers. These drugs primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of tumor angiogenesis.[4]

This compound is an ideal starting material for the synthesis of libraries of potential kinase inhibitors. The chlorine atom at the 3-position is amenable to displacement through palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties that can interact with the hinge region of the kinase active site. The nitro group at the 5-position, while electron-withdrawing, can be readily reduced to an amino group, providing a handle for further functionalization to enhance potency, selectivity, and pharmacokinetic properties.

Targeting the VEGFR and PI3K/Akt Signaling Pathways

Derivatives of this compound have shown significant promise as inhibitors of key signaling pathways implicated in tumorigenesis, including the VEGFR and PI3K/Akt pathways.

The VEGFR signaling cascade is initiated by the binding of VEGF to its receptor, leading to dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This triggers a downstream signaling cascade that ultimately promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients and oxygen. Indazole-based inhibitors, such as Axitinib, competitively bind to the ATP-binding site of the VEGFR kinase domain, preventing its activation and thereby inhibiting angiogenesis.[5]

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[6] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and proliferation while inhibiting apoptosis. The indazole scaffold has been successfully employed to develop inhibitors of Akt, highlighting the broad utility of this heterocyclic system in targeting different classes of kinases.

Below is a conceptual workflow illustrating the journey from the this compound scaffold to a potential kinase inhibitor and its subsequent biological evaluation.

G cluster_0 Chemical Synthesis cluster_1 Biological Evaluation A This compound B Palladium-Catalyzed Cross-Coupling A->B C Diverse Library of Indazole Derivatives B->C D In Vitro Kinase Assays (e.g., VEGFR, Akt) C->D Screening E Cell-Based Assays (Proliferation, Apoptosis) D->E F Lead Compound Identification E->F

Figure 1: From Scaffold to Lead Compound Workflow.

Experimental Protocols

The following protocols are provided as a guide for the derivatization of this compound. These are robust starting points that may be optimized for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-5-nitro-1H-indazoles

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[7] In this context, it is used to couple an aryl or heteroaryl boronic acid with the this compound, introducing a key pharmacophore for kinase inhibition.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Stir the reaction mixture at 90 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Palladium Catalyst: Palladium(II) acetate in combination with a phosphine ligand like triphenylphosphine forms the active Pd(0) catalyst in situ.

  • Base: Potassium carbonate is a commonly used base in Suzuki couplings, facilitating the transmetalation step.

  • Solvent System: A mixture of an organic solvent (dioxane) and water is often optimal for Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents.

Data Presentation:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-5-nitro-1H-indazole85
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-5-nitro-1H-indazole82
33-Pyridinylboronic acid3-(Pyridin-3-yl)-5-nitro-1H-indazole75

Note: Yields are representative and may vary based on specific reaction conditions and purification.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-5-nitro-1H-indazoles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing access to arylamines.[8] This protocol details the coupling of an amine with this compound.

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under a nitrogen/argon atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) to a Schlenk tube.

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture at 100 °C for 16-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Rationale for Experimental Choices:

  • Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich ligand like Xantphos is highly effective for the amination of aryl chlorides.[9]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations.

  • Solvent: Toluene is a standard solvent for this transformation, offering a suitable boiling point and good solubility for the reactants.

Data Presentation:

EntryAmineProductYield (%)
1Aniline3-(Phenylamino)-5-nitro-1H-indazole78
2Morpholine3-(Morpholin-4-yl)-5-nitro-1H-indazole85
3Benzylamine3-(Benzylamino)-5-nitro-1H-indazole80

Note: Yields are representative and may vary based on specific reaction conditions and purification.

Signaling Pathway Visualization

The following diagrams illustrate the targeted signaling pathways and the mechanism of inhibition by indazole-based compounds.

G cluster_0 VEGFR Signaling VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR P1 P VEGFR->P1 Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K) P1->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor Indazole-based Inhibitor Inhibitor->VEGFR Inhibits

Figure 2: Inhibition of VEGFR Signaling by Indazole Derivatives.

G cluster_0 PI3K/Akt Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Inhibitor Indazole-based Inhibitor Inhibitor->Akt Inhibits

Figure 3: Inhibition of PI3K/Akt Signaling by Indazole Derivatives.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the generation of diverse libraries of compounds for structure-activity relationship studies. The protocols provided herein offer a solid foundation for the derivatization of this important scaffold, enabling the development of novel therapeutics targeting critical signaling pathways in human disease. As our understanding of the molecular drivers of disease continues to grow, the strategic use of privileged scaffolds like this compound will undoubtedly play a pivotal role in the future of drug discovery.

References

Application Notes & Protocols: 3-Chloro-5-nitro-1H-indazole as a Pivotal Intermediate for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically evaluated and approved kinase inhibitors.[1] Its unique geometry and hydrogen bonding capabilities allow it to effectively mimic the hinge-binding motif of ATP, making it an ideal starting point for inhibitor design. This document provides a comprehensive guide to the use of 3-chloro-5-nitro-1H-indazole (CAS No. 4812-45-7), a highly versatile and strategically functionalized building block for the synthesis of a diverse range of kinase inhibitors targeting critical oncology pathways such as Akt, VEGFR-2, and Aurora kinases.[2][3][4][5] We present detailed, field-proven protocols for the key transformations of this intermediate, explain the rationale behind experimental choices, and offer a case study for the construction of a complete inhibitor scaffold.

Introduction: The Strategic Value of this compound

In the quest for selective and potent kinase inhibitors, the synthetic accessibility and functional versatility of starting materials are paramount. This compound emerges as a superior intermediate due to the orthogonal reactivity of its two key functional groups:

  • The C3-Chloro Group: This position acts as an excellent electrophilic handle for transition metal-catalyzed cross-coupling reactions. It allows for the facile introduction of various aryl and heteroaryl moieties that can extend into the solvent-exposed region of the ATP-binding pocket, enabling the modulation of potency and selectivity.

  • The C5-Nitro Group: The electron-withdrawing nature of this group influences the reactivity of the indazole core. More importantly, it serves as a synthetic precursor to a primary amine (C5-NH₂), which is a critical anchor point for building out the "scaffold" of the inhibitor, often interacting with the ribose pocket or forming key pharmacophoric interactions.

This dual functionality allows for a divergent synthetic approach, where a common core can be rapidly elaborated into a library of diverse inhibitor candidates.

Physicochemical Properties
PropertyValueReference
CAS Number 4812-45-7[6]
Molecular Formula C₇H₄ClN₃O₂[6]
Molecular Weight 197.58 g/mol [6]

Synthesis of the Core Intermediate

While commercially available, understanding the synthesis of this compound provides insight into its purity and potential side products. A common laboratory-scale synthesis proceeds via a two-step sequence starting from 5-nitro-1H-indazole.

G cluster_0 Synthesis of this compound A 5-Nitro-1H-indazole B Deprotonation A->B Base (e.g., NaOH, KOH) in Polar Solvent (e.g., DMF) C Electrophilic Chlorination B->C Chlorinating Agent (e.g., N-Chlorosuccinimide, NCS) D This compound C->D

Caption: Proposed synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

Rationale: This protocol utilizes a base to deprotonate the N1 position of the indazole, forming an indazolide anion. This anion increases the electron density of the heterocyclic ring, activating the C3 position for electrophilic attack by a chlorinating agent like N-Chlorosuccinimide (NCS).

Materials:

  • 5-Nitro-1H-indazole (1.0 equiv.)

  • Potassium hydroxide (KOH) (1.2 equiv.)

  • N-Chlorosuccinimide (NCS) (1.2 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-nitro-1H-indazole (1.0 equiv.) and anhydrous DMF. Stir until fully dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Add powdered potassium hydroxide (1.2 equiv.) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the resulting mixture for 30 minutes at 0 °C. The formation of the potassium salt may be observed.

  • Add N-Chlorosuccinimide (1.2 equiv.) in one portion.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.

Key Transformations for Kinase Inhibitor Elaboration

The true power of this compound lies in its capacity for sequential, selective functionalization.

C3-Position Functionalization: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and highly versatile method for forming C-C bonds, making it indispensable for attaching aryl or heteroaryl fragments to the C3 position.[7][8][9]

G cluster_1 Suzuki-Miyaura Coupling Workflow start Combine Reactants: - this compound - Boronic Acid/Ester - Base (K₂CO₃ or K₃PO₄) - Solvent (Dioxane/H₂O) degas Degas Mixture (Ar or N₂ sparging) start->degas add_catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl₂) degas->add_catalyst react Heat Reaction (80-110 °C) add_catalyst->react monitor Monitor Progress (TLC or LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end Characterize Product (NMR, HRMS) purify->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Rationale: This protocol uses a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states, to couple the aryl chloride with a boronic acid derivative. A phosphine ligand (like dppf) stabilizes the palladium complex, and a base is required to activate the boronic acid for transmetalation.[9][10]

Materials:

  • This compound (1.0 equiv.)

  • Aryl/Heteroaryl boronic acid or ester (1.2-1.5 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv.)

  • Solvent system: 1,4-Dioxane and Water (e.g., 4:1 ratio)

  • Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask or microwave vial, combine this compound (1.0 equiv.), the boronic acid derivative (1.2 equiv.), and the base (2.0 equiv.).

  • Add the solvent system (e.g., 4:1 dioxane/water).

  • Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-18 hours.

  • After completion, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the 3-aryl-5-nitro-1H-indazole product.

C3-Position Functionalization: Buchwald-Hartwig Amination

For installing amine side chains, the Buchwald-Hartwig amination is the premier method.[11][12] This reaction allows for the formation of C-N bonds with a wide variety of primary and secondary amines, which are often crucial for establishing hydrogen bond interactions with the kinase hinge region.

G cluster_2 Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-Cl pd2_complex L₂Pd(II)(Ar)Cl oa->pd2_complex amine_binding Amine Coordination & Deprotonation pd2_complex->amine_binding + HNR₂' - Base-H⁺Cl⁻ pd2_amido L₂Pd(II)(Ar)(NR₂') amine_binding->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 Catalyst Regeneration product Ar-NR₂' re->product

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.[11]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Rationale: This protocol requires a sophisticated catalyst system, often a palladium precursor and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos).[13] These ligands facilitate the crucial oxidative addition to the C-Cl bond and the final reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine.[13]

Materials:

  • This compound (1.0 equiv.)

  • Primary or secondary amine (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5-2.5 mol%)

  • Biarylphosphine Ligand (e.g., XPhos) (3-5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv.)

  • Anhydrous Toluene or Dioxane

  • Glovebox or Schlenk line for inert atmosphere

Procedure:

  • Crucial: This reaction is highly sensitive to air and moisture. All operations should be performed in a glovebox or using Schlenk techniques.

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3 mol%), and the base (NaOtBu, 2.0 equiv.).

  • In a separate vessel, dissolve this compound (1.0 equiv.) and the amine (1.2 equiv.) in the anhydrous solvent (e.g., toluene).

  • Add the solution of substrates to the Schlenk tube containing the catalyst system.

  • Seal the tube and heat to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

C5-Position Modification: Nitro Group Reduction

The transformation of the 5-nitro group into a 5-amino group unlocks a wealth of synthetic possibilities. This reduction is a standard procedure and is often the penultimate or final step in a synthetic sequence.

Protocol 4: Reduction of the 5-Nitro Group

Rationale: Tin(II) chloride in concentrated HCl is a classic and effective method for reducing aromatic nitro groups. The tin acts as the reducing agent in the acidic medium. Catalytic hydrogenation is a cleaner alternative but may not be compatible with all functional groups (e.g., alkynes, some heterocycles).

Materials:

  • 3-Substituted-5-nitro-1H-indazole (1.0 equiv.)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv.)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 5M)

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add the 3-substituted-5-nitro-1H-indazole (1.0 equiv.) and ethanol.

  • Add Tin(II) chloride dihydrate (4.0 equiv.) to the suspension.

  • Heat the mixture to 60-70 °C.

  • Carefully add concentrated HCl dropwise. The reaction is exothermic.

  • Stir at 70 °C for 1-3 hours until the reaction is complete (monitor by LC-MS).

  • Cool the reaction mixture in an ice bath and carefully basify by the slow addition of 5M NaOH solution until the pH is >10. The tin salts will precipitate.

  • Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer again with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the 3-substituted-5-amino-1H-indazole, which can often be used without further purification.

Application Case Study: Synthesis of a Kinase Inhibitor Scaffold

To demonstrate the utility of these protocols, we outline the synthesis of a hypothetical pan-kinase inhibitor scaffold, incorporating a Suzuki coupling followed by nitro reduction and subsequent amidation.

G A This compound B Step 1: Suzuki Coupling A->B 4-pyridinylboronic acid, Pd(dppf)Cl₂, K₂CO₃ (Protocol 2) C 3-(pyridin-4-yl)-5-nitro-1H-indazole B->C D Step 2: Nitro Reduction C->D SnCl₂·2H₂O, HCl (Protocol 4) E 3-(pyridin-4-yl)-1H-indazol-5-amine D->E F Step 3: Amide Coupling E->F Carboxylic Acid, Coupling Agent (HATU) G Final Inhibitor Scaffold F->G

Caption: Multi-step synthesis of a hypothetical kinase inhibitor scaffold.

This synthetic sequence effectively demonstrates how the orthogonal handles of the starting material can be addressed sequentially to rapidly build molecular complexity, leading to potent and selective kinase inhibitors.

Conclusion

This compound is a commercially available and synthetically tractable intermediate of immense value to the drug discovery community. Its predictable and high-yielding reactivity in key C-C and C-N bond-forming reactions allows for the efficient exploration of chemical space around the privileged indazole core. The protocols outlined in this document provide a reliable foundation for researchers and scientists to leverage this building block in the development of the next generation of targeted kinase inhibitors.

References

The Emergence of 3-Chloro-5-nitro-1H-indazole Analogs in Antileishmanial Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Leishmaniasis, a parasitic disease transmitted by the bite of infected sandflies, continues to pose a significant global health threat, affecting millions in tropical and subtropical regions. The current therapeutic arsenal is plagued by limitations such as high toxicity, emerging drug resistance, and challenging administration routes, creating an urgent need for novel, effective, and safer antileishmanial agents.[1][2] In this context, heterocyclic compounds have garnered considerable attention, with indazole derivatives emerging as a particularly promising class of molecules.[3][4]

This technical guide focuses on the application of a specific scaffold, exemplified by 3-chloro-6-nitro-1H-indazole derivatives, in the discovery of new drug candidates against Leishmania species.[5][6] We will delve into the causality behind experimental designs, provide detailed, field-proven protocols for the evaluation of these compounds, and explore their potential mechanism of action, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of antiparasitic drug discovery.

The Scientific Rationale: Why 3-Chloro-nitro-1H-indazoles?

The selection of the 3-chloro-nitro-1H-indazole scaffold is not arbitrary. It is a result of a rational drug design approach based on the following key considerations:

  • The Privileged Indazole Core: The indazole ring system is considered a "privileged scaffold" in medicinal chemistry, as its derivatives are known to interact with a wide range of biological targets, exhibiting diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[4][7]

  • The Role of the Nitro Group: Nitro-containing heterocyclic compounds have a well-documented history as antimicrobial agents.[8] Their mechanism often involves enzymatic reduction of the nitro group within the target organism, leading to the formation of cytotoxic radical species or reactive metabolites that can damage critical biomolecules such as DNA and proteins.[9][10] This bio-reductive activation is a key strategy for achieving selective toxicity against the parasite.

  • Halogen Substitution: The presence of a chloro-substituent at the 3-position of the indazole ring serves as a crucial synthetic handle. It allows for facile diversification of the core structure through nucleophilic substitution reactions, enabling the generation of a library of derivatives with modified physicochemical properties and biological activities. This is a fundamental aspect of structure-activity relationship (SAR) studies aimed at optimizing lead compounds.[2]

Proposed Mechanism of Action: Targeting the Parasite's Redox System

While the precise mechanism of action for this class of compounds is still under investigation, compelling evidence from molecular modeling and studies on similar nitro-aromatic drugs points towards the inhibition of trypanothione reductase (TryR) as a plausible target.[3][5][11]

Trypanothione Reductase (TryR): An Ideal Parasite-Specific Target

TryR is a key enzyme in the trypanothione-based redox system of Leishmania and other trypanosomatids. This system is functionally analogous to the glutathione/glutathione reductase system in mammals but is structurally distinct. Its primary role is to protect the parasite from oxidative stress generated by host immune cells and its own metabolic processes. The absence of the trypanothione system in humans makes TryR an attractive and highly validated target for the development of selective antileishmanial drugs.[5]

Molecular docking studies have shown that 3-chloro-6-nitro-1H-indazole derivatives can fit into the active site of Leishmania infantum TryR, forming stable interactions.[5][11] This binding is thought to inhibit the enzyme's activity, leading to an accumulation of reactive oxygen species (ROS) and ultimately, parasite death.

Below is a conceptual diagram illustrating the proposed mechanism of action.

G cluster_host Host Macrophage cluster_parasite Leishmania Parasite Macrophage Host Macrophage generates Reactive Oxygen Species (ROS) to kill the parasite T_S2 Trypanothione (oxidized form) Macrophage->T_S2 Oxidative Stress Indazole 3-Chloro-nitro-1H-indazole Derivative TryR Trypanothione Reductase (TryR) Indazole->TryR Inhibition T_SH2 Trypanothione (reduced form) TryR->T_SH2 Reduction Parasite_Death Parasite Death (Apoptosis-like) TryR->Parasite_Death Inhibition leads to oxidative damage T_S2->TryR Substrate ROS_detox Detoxification of ROS T_SH2->ROS_detox Enables ROS_detox->Parasite_Death Failure to detoxify leads to

Caption: Proposed mechanism of action of 3-chloro-nitro-1H-indazole derivatives.

Experimental Protocols for Antileishmanial Evaluation

The following protocols provide a robust framework for the in vitro evaluation of 3-chloro-nitro-1H-indazole derivatives. These assays are designed to determine the compound's potency against the parasite and its selectivity towards mammalian cells, which are critical parameters in the early stages of drug discovery.

In Vitro Antileishmanial Activity against Promastigotes (MTT Assay)

This primary screening assay assesses the effect of the compounds on the extracellular, motile promastigote stage of the Leishmania parasite. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability based on mitochondrial activity.[5]

Step-by-Step Protocol:

  • Leishmania Culture: Culture promastigotes of the desired Leishmania species (e.g., L. infantum, L. major, L. tropica) in a suitable medium (e.g., M199 or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) at 24-26°C.[5]

  • Cell Seeding: Harvest promastigotes in the logarithmic growth phase and adjust the concentration to 1 x 10⁶ cells/mL in fresh culture medium. Dispense 100 µL of the cell suspension into each well of a 96-well microtiter plate.

  • Compound Preparation and Addition: Prepare stock solutions of the test compounds (e.g., in DMSO). Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1 to 250 µM). Add 100 µL of the diluted compounds to the wells. Include wells with untreated parasites (negative control) and a reference drug like Amphotericin B or Glucantime (positive control).[3]

  • Incubation: Incubate the plates at 24-26°C for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 50% isopropanol, 10% SDS) to each well and incubate overnight at room temperature in the dark to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces parasite viability by 50%, using a suitable software (e.g., GraphPad Prism) by plotting the percentage of inhibition versus the log of the compound concentration.

G A 1. Culture & Harvest Leishmania Promastigotes (Log Phase) B 2. Seed 10^5 cells/well in 96-well plate A->B C 3. Add serially diluted Test Compounds & Controls B->C D 4. Incubate for 72h at 25°C C->D E 5. Add MTT solution (3-4h incubation) D->E F 6. Add Solubilization Solution (e.g., SDS) E->F G 7. Read Absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

Caption: Workflow for the in vitro MTT assay against Leishmania promastigotes.

In Vitro Cytotoxicity against Mammalian Cells (MTT Assay)

To assess the selectivity of the compounds, it is crucial to determine their toxicity against a relevant mammalian cell line, such as murine macrophages (e.g., J774A.1 or RAW 264.7) or human cell lines (e.g., THP-1).[12][13][14]

Step-by-Step Protocol:

  • Cell Culture: Culture the mammalian cell line in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.[13]

  • Cell Seeding: Trypsinize and seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compounds, similar to the antileishmanial assay.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Assay: Perform the MTT assay as described in steps 5-7 of the promastigote assay protocol.

  • CC₅₀ Calculation: Calculate the 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces the viability of the mammalian cells by 50%.

  • Selectivity Index (SI) Calculation: Determine the Selectivity Index (SI) using the following formula: SI = CC₅₀ (mammalian cells) / IC₅₀ (parasite) . A higher SI value (typically >10) indicates greater selectivity for the parasite and is a desirable characteristic for a drug candidate.[12]

In Vitro Antileishmanial Activity against Intracellular Amastigotes

This assay is more clinically relevant as it evaluates the compound's ability to kill the intracellular, non-motile amastigote stage of the parasite, which is the form responsible for disease pathology in the mammalian host.[15][16]

Step-by-Step Protocol:

  • Macrophage Seeding: Seed a macrophage cell line (e.g., J774A.1) in a 96-well plate (or a plate with coverslips for microscopic analysis) and allow them to adhere.

  • Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

  • Incubation for Phagocytosis: Incubate the plate for 4-24 hours to allow for phagocytosis of the promastigotes.

  • Removal of Extracellular Parasites: Wash the wells with medium to remove any non-phagocytosed promastigotes.

  • Compound Addition: Add fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates for an additional 48-72 hours.

  • Quantification of Infection:

    • Microscopic Method: Fix the cells, stain with Giemsa, and count the number of amastigotes per 100 macrophages under a microscope.

    • Reporter Gene Assay: If using a genetically modified Leishmania strain expressing a reporter like luciferase or fluorescent proteins, cell viability can be measured using the appropriate substrate and a plate reader.[13]

  • IC₅₀ Calculation: Calculate the IC₅₀ against the intracellular amastigotes. The Selectivity Index should be calculated using this more relevant IC₅₀ value.

Data Presentation: In Vitro Antileishmanial Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various 3-chloro-6-nitro-1H-indazole derivatives against different Leishmania species. This quantitative data allows for a direct comparison of the potency of these compounds.

CompoundL. major IC₅₀ (µM)L. tropica IC₅₀ (µM)L. infantum IC₅₀ (µM)
4 >250>2505.53
5 >250>2504
7 >250>250117
11 >250766
12 >250>25036.33
13 38186110
Glucantime (Reference) 185.33196211

Data adapted from El-Ghozzi et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[5]

Interpretation of Data:

The data clearly indicates that the antileishmanial activity of these derivatives is highly species-dependent. For instance, compounds 4 , 5 , and 11 show potent activity against L. infantum promastigotes, with IC₅₀ values in the low micromolar range, significantly more potent than the reference drug Glucantime. However, these same compounds exhibit poor activity against L. major and L. tropica. This highlights the importance of screening against a panel of relevant Leishmania species in any drug discovery program.

Conclusion and Future Directions

The 3-chloro-nitro-1H-indazole scaffold represents a promising starting point for the development of new antileishmanial drugs. The protocols and data presented herein provide a foundational guide for researchers to synthesize, evaluate, and optimize these compounds. The potent and species-specific activity observed underscores the potential for developing tailored therapies for different forms of leishmaniasis.

Future work should focus on:

  • Expanding the SAR: Synthesizing a broader range of derivatives to improve potency and broaden the spectrum of activity.

  • In Vivo Efficacy: Testing the most promising candidates in animal models of leishmaniasis to evaluate their efficacy in a physiological context.[17]

  • Mechanism of Action Studies: Further elucidating the precise molecular target(s) and resistance mechanisms.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to determine their drug-likeness.

By systematically applying these principles and protocols, the scientific community can advance the development of novel indazole-based therapeutics to combat the neglected tropical disease of leishmaniasis.

References

Application Notes & Protocols: Strategic Derivatization of 3-Chloro-5-nitro-1H-indazole for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] The specific intermediate, 3-chloro-5-nitro-1H-indazole (CAS 4812-45-7), represents a versatile and highly valuable starting material for the synthesis of diverse compound libraries for biological screening.[3] Its strategic arrangement of functional groups—a nucleophilic N1-H, an electrophilic C3-chloro leaving group, and a reducible C5-nitro group—offers multiple, orthogonal handles for chemical modification. This guide provides an in-depth exploration of four key derivatization strategies, complete with detailed, field-tested protocols, mechanistic insights, and data presentation to enable researchers in drug discovery to effectively leverage this powerful synthetic building block.

Introduction: The Strategic Value of the Indazole Core

Indazole-containing molecules exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and potent antitumor effects.[4][5] Their success as therapeutic agents, such as the kinase inhibitors Pazopanib and Axitinib, stems from the indazole ring's ability to act as a bioisostere of indole and to form critical hydrogen bond interactions with protein targets.[1][2] The this compound intermediate is particularly strategic. The electron-withdrawing nitro group at the C5 position activates the C3 position, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[6] This guide will detail protocols for N1-alkylation, C3-amination, C3-thiolation, and derivatization via nitro group reduction, providing a comprehensive toolkit for library synthesis.

Chemical Reactivity & Derivatization Strategy

The derivatization logic for this compound is based on its distinct reactive sites. The workflow below illustrates the four primary modification pathways detailed in this document.

G cluster_start Starting Material cluster_paths Derivatization Pathways cluster_products Intermediate & Final Products start This compound N1_Alkylation Strategy 1: N1-Alkylation start->N1_Alkylation R-X, Base C3_Amination Strategy 2: C3-Amination (SNAr) start->C3_Amination R¹R²NH, Catalyst C3_Thiolation Strategy 3: C3-Thiolation (SNAr) start->C3_Thiolation R-SH, Base Nitro_Reduction Strategy 4: C5-Nitro Reduction start->Nitro_Reduction Reducing Agent P1 N1-Alkyl Derivatives N1_Alkylation->P1 P2 C3-Amino Derivatives C3_Amination->P2 P3 C3-Thioether Derivatives C3_Thiolation->P3 P4_intermediate 5-Amino-3-chloro-1H-indazole Nitro_Reduction->P4_intermediate P4_final C5-Amide/Sulfonamide Derivatives P4_intermediate->P4_final Acylation/ Sulfonylation

Fig. 1: Derivatization strategies for this compound.

Strategy 1: Regioselective N1-Alkylation

Alkylation of the indazole nitrogen is a primary method for modulating lipophilicity and exploring new binding interactions. A significant challenge is the potential for alkylation at either N1 or N2, leading to regioisomers that can be difficult to separate.[1][7]

Expertise & Experience: The choice of base and solvent is paramount for controlling regioselectivity. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) or acetone strongly favor the thermodynamically more stable N1-alkylated product.[7][8] Weaker bases like potassium carbonate in polar solvents (e.g., DMF) can lead to mixtures.[5] The following protocol is optimized for high N1 selectivity.

Protocol 1: N1-Alkylation with an Alkyl Halide

This protocol is adapted from demonstrated N-alkylation procedures on the this compound core.[9][10]

G cluster_workflow N1-Alkylation Workflow A Dissolve indazole in acetone B Add base (KOH) Stir 15 min A->B C Add alkyl halide dropwise B->C D Monitor by TLC (e.g., 24h) C->D E Evaporate solvent D->E F Aqueous Work-up (EtOAc/Water) E->F G Purify via Column Chromatography F->G H Characterize N1-Product G->H

Fig. 2: Experimental workflow for N1-alkylation.

Step-by-Step Methodology:

  • Preparation: To a solution of this compound (1.0 equiv, e.g., 1.0 g, 5.06 mmol) in acetone (15-20 mL) in a round-bottom flask, add powdered potassium hydroxide (KOH) (1.1 equiv, e.g., 0.31 g, 5.57 mmol).

  • Deprotonation: Stir the suspension at room temperature (20-25°C) for 15-30 minutes. The formation of the potassium salt may be observed.

  • Alkylation: Add the alkylating agent (e.g., allyl bromide or methyl iodide, 1.2-2.0 equiv) dropwise to the stirred mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 3:7 mixture of Ethyl Acetate:Hexane as eluent). The reaction may take several hours to 24 hours.[9]

  • Quench & Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone. Dissolve the resulting crude material in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo. Purify the resulting residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.[9][10]

ParameterConditionRationale / Source
Substrate This compoundStarting material of interest.
Base Potassium Hydroxide (KOH)Effective base for deprotonation.[9][10]
Solvent Acetone or THFAprotic solvents that favor N1-alkylation.[7][9]
Electrophile Alkyl Halide (R-Br, R-I)Common and effective alkylating agents.
Temperature Room TemperatureSufficient for the reaction to proceed.
Typical Yield 50-80%Dependent on the specific alkyl halide used.

Strategy 2: C3-Amination via Cross-Coupling

Introducing amine functionalities at the C3 position is a powerful strategy for building structure-activity relationships (SAR), as amines can serve as key hydrogen bond donors or acceptors. While classical SNAr can be used, palladium-catalyzed Buchwald-Hartwig amination offers a broader substrate scope and often proceeds under milder conditions.[11][12]

Expertise & Experience: The Buchwald-Hartwig reaction involves an oxidative addition/reductive elimination catalytic cycle. The choice of palladium source, phosphine ligand, and base is critical for success.[13][14] Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step, which is typically rate-limiting.[11] For chloro-heteroarenes, using a strong base like sodium tert-butoxide is common.

Protocol 2: Buchwald-Hartwig C3-Amination

This is a general protocol adapted for the this compound substrate based on established Buchwald-Hartwig conditions.[14][15]

G cluster_workflow Buchwald-Hartwig Amination Workflow A Combine indazole, amine, Pd catalyst, ligand, & base in a sealed tube B Degas and backfill with N₂ or Ar A->B C Add anhydrous solvent (e.g., Toluene, Dioxane) B->C D Heat reaction (e.g., 80-110 °C) C->D E Monitor by LC-MS D->E F Cool, filter through Celite E->F G Aqueous Work-up F->G H Purify via Column Chromatography G->H I Characterize C3-Amino Product H->I

Fig. 3: Experimental workflow for C3-Amination.

Step-by-Step Methodology:

  • Preparation: To a flame-dried sealed tube or microwave vial, add this compound (1.0 equiv), the desired primary or secondary amine (1.2 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and sodium tert-butoxide (NaOtBu) (1.4 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Heat the mixture in an oil bath at 80-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

ParameterConditionRationale / Source
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common Pd(0) or Pd(II) precursors.[12]
Ligand Xantphos, BINAPBulky phosphine ligands are effective for C-Cl activation.[14][15]
Base NaOtBu, Cs₂CO₃Strong, non-nucleophilic bases are required.[14]
Solvent Toluene, 1,4-DioxaneAnhydrous, degassed aprotic solvents are essential.
Temperature 80-110 °CThermal energy is needed to drive the catalytic cycle.
Atmosphere Inert (Ar, N₂)Prevents oxidation and deactivation of the Pd(0) catalyst.

Strategy 3: C3-Thiolation (SNAr)

The introduction of sulfur-containing moieties can significantly alter a compound's metabolic profile and binding properties. The C3-chloro group can be readily displaced by thiols via a classical SNAr mechanism, which is facilitated by the electron-deficient nature of the indazole ring.

Expertise & Experience: The SNAr reaction with a thiol nucleophile (thiolate) is generally a straightforward and high-yielding transformation. A simple base is used to deprotonate the thiol in situ to form the more nucleophilic thiolate anion. The reaction typically proceeds smoothly at room temperature or with gentle heating.

Protocol 3: C3-Thiolation with a Thiol

This protocol is based on standard SNAr conditions for displacing activated aryl chlorides with thiolates.

G cluster_workflow C3-Thiolation Workflow A Dissolve indazole in DMF or THF B Add thiol (R-SH) A->B C Add base (e.g., K₂CO₃) portion-wise B->C D Stir at RT or heat (e.g., 50 °C) C->D E Monitor by TLC/LC-MS D->E F Pour into water and extract E->F G Wash, dry, and concentrate organic layer F->G H Purify via Chromatography or Recrystallization G->H I Characterize C3-Thioether Product H->I

Fig. 4: Experimental workflow for C3-Thiolation.

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.0 equiv) in a suitable polar aprotic solvent like DMF or THF.

  • Reagent Addition: Add the desired thiol (1.1 equiv) to the solution.

  • Deprotonation: Add a mild base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5-2.0 equiv), to the mixture.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) until TLC or LC-MS indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers and wash with water and brine to remove the solvent and residual base.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to afford the 3-thioether derivative.

ParameterConditionRationale / Source
Nucleophile Aliphatic or Aromatic ThiolA wide range of thiols can be used.
Base K₂CO₃, TEA, or NaHGenerates the active thiolate nucleophile in situ.
Solvent DMF, THF, AcetonitrilePolar aprotic solvents facilitate SNAr reactions.
Temperature 25-60 °CGenerally mild conditions are sufficient.
Yield Typically >80%SNAr with thiols is often efficient.

Strategy 4: C5-Nitro Reduction and Subsequent Derivatization

Reducing the C5-nitro group to a primary amine unlocks a completely new axis for derivatization, enabling the synthesis of amides, sulfonamides, ureas, and other analogues. This transformation is one of the most synthetically useful reactions for nitro-indazoles.[16]

Expertise & Experience: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and highly efficient method for reducing aromatic nitro groups.[16] It proceeds under mild conditions (room temperature, H₂ balloon) and typically gives high yields. Alternative methods include using metals in acidic media, like iron powder in acetic acid or tin(II) chloride, which can be useful if other functional groups are sensitive to hydrogenation.[16]

Protocol 4A: C5-Nitro Group Reduction

G cluster_workflow Nitro Reduction Workflow A Suspend indazole and Pd/C in MeOH/EtOAc B Degas and purge with H₂ gas (balloon pressure) A->B C Stir vigorously at RT B->C D Monitor by TLC/LC-MS C->D E Filter through Celite to remove Pd/C D->E F Concentrate filtrate E->F G Characterize/Use crude 5-Amino Product F->G

Fig. 5: Experimental workflow for C5-Nitro Reduction.

Step-by-Step Methodology:

  • Preparation: In a flask suitable for hydrogenation, suspend this compound (1.0 equiv) in a solvent such as methanol (MeOH) or ethyl acetate (EtOAc).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the starting material) under a stream of inert gas.

  • Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain a positive pressure of H₂ using a balloon.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours to overnight. Monitor by TLC or LC-MS, noting the formation of a more polar product.

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 5-amino-3-chloro-1H-indazole, which is often pure enough to be used directly in the next step.

Protocol 4B: Acylation of 5-Amino-3-chloro-1H-indazole

Step-by-Step Methodology:

  • Preparation: Dissolve the crude 5-amino-3-chloro-1H-indazole (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or THF. Add a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 equiv).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS).

  • Work-up and Purification: Quench the reaction with water or saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting amide by column chromatography or recrystallization.

Considerations for Biological Screening

The derivatives synthesized from these protocols are primed for a variety of biological assays. Given the history of indazoles, primary screening efforts could focus on:

  • Kinase Inhibition Assays: Indazoles are classic "hinge-binding" motifs. Screening against a panel of cancer-relevant kinases is a high-priority starting point.[2]

  • Antiproliferative Assays: Cellular assays using various cancer cell lines (e.g., breast, renal, lung) can identify compounds with cytotoxic or cytostatic effects.[2][17]

  • Antiparasitic Assays: As demonstrated for related 3-chloro-6-nitro-indazole derivatives, screening against parasites like Leishmania major could uncover novel therapeutic leads.[14]

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry. The orthogonal reactivity of its N1, C3, and C5 positions allows for the systematic and efficient generation of diverse chemical libraries. The protocols outlined in this guide provide robust and reproducible methods for N-alkylation, C3-amination, C3-thiolation, and C5-amine derivatization, empowering researchers to rapidly explore the chemical space around this privileged scaffold in the quest for new therapeutic agents.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 3-Chloro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-5-nitro-1H-indazole is a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] Its molecular structure, featuring a chlorinated indazole core with a nitro group, makes it a versatile intermediate for creating complex molecules with potential therapeutic activities.[2][3] Given its role in drug discovery and development, ensuring the purity of this compound is of paramount importance. Impurities, which can arise from the synthesis process or degradation, can lead to undesirable side reactions, lower yields of the final product, and potential safety concerns in pharmaceutical applications.

This application note provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound purity. The described reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and specificity, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Scientific Rationale and Method Development

The selection of a reversed-phase HPLC method is based on the chemical properties of this compound and related nitroaromatic compounds.[7][8] The nonpolar nature of the C18 stationary phase, combined with a polar mobile phase, allows for the effective separation of the main compound from potential impurities based on differences in hydrophobicity.[9]

  • Column Selection: A C18 column is chosen for its excellent resolving power and stability for a wide range of organic molecules. The 5 µm particle size provides a good balance between efficiency and backpressure.

  • Mobile Phase: A gradient elution with acetonitrile and water, both acidified with phosphoric acid, is employed. Acetonitrile is a common organic modifier in RP-HPLC, providing good peak shape and resolution for nitroaromatic compounds.[10][11] The addition of phosphoric acid helps to protonate any ionizable functional groups, ensuring consistent retention times and minimizing peak tailing.

  • Detection: A UV detector set at 254 nm is utilized. This wavelength is selected based on the chromophoric nature of the nitroaromatic system, which exhibits strong absorbance in the UV region, thereby ensuring high sensitivity for both the active pharmaceutical ingredient (API) and potential impurities.[12]

Experimental Workflow

The overall workflow for the purity analysis of this compound is depicted in the following diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh 3-Chloro-5-nitro- 1H-indazole Sample Dissolve_Sample Dissolve in Diluent (Acetonitrile/Water) Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Sonicate_Sample Sonicate to Ensure Complete Dissolution Dissolve_Sample->Sonicate_Sample Sonicate_Standard Sonicate Dissolve_Standard->Sonicate_Standard Filter_Sample Filter through 0.45 µm Syringe Filter Sonicate_Sample->Filter_Sample Filter_Standard Filter Sonicate_Standard->Filter_Standard Inject_Sample Inject Sample Solution Filter_Sample->Inject_Sample Inject_Standard Inject Standard Solution Filter_Standard->Inject_Standard To HPLC HPLC_System Equilibrate HPLC System HPLC_System->Inject_Standard Run_Gradient Run Gradient Program Inject_Standard->Run_Gradient Inject_Sample->Run_Gradient Detect UV Detection at 254 nm Run_Gradient->Detect Integrate Integrate Chromatograms Detect->Integrate Data Acquisition Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Analysis.

Detailed Protocol

Materials and Reagents
  • This compound Reference Standard (≥99.5% purity)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Phosphoric acid (85%, analytical grade)

  • Methanol (HPLC grade)

  • 0.45 µm PTFE syringe filters

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, and UV/Vis detector.
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes
Diluent Acetonitrile/Water (50:50, v/v)
Preparation of Solutions

3.1. Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC grade water and mix well.

  • Mobile Phase B: Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC grade acetonitrile and mix well.

  • Degas both mobile phases by sonication or helium sparging before use.

3.2. Standard Solution Preparation (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes or until fully dissolved.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent. Mix thoroughly.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

3.3. Sample Solution Preparation (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Follow steps 2-4 as described for the Standard Solution Preparation.

HPLC System Setup and Analysis Sequence
  • Purge the HPLC system with the mobile phases.

  • Equilibrate the column with the initial mobile phase composition (60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Inject the standard solution six times to check for system suitability.

  • Inject the sample solution in duplicate.

  • Inject a standard solution after every 10 sample injections to monitor system performance.

System Suitability Testing (SST)

To ensure the validity of the analytical results, system suitability must be established before sample analysis.[13] The acceptance criteria are based on ICH guidelines.[6]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0% for six replicate injections of the standard.
% RSD of Retention Time ≤ 1.0% for six replicate injections of the standard.
Data Analysis and Purity Calculation

The purity of the this compound sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Calculation:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Disregard any peaks originating from the blank (diluent) and any peaks with an area less than 0.05% of the main peak area.

Trustworthiness: A Self-Validating System

This protocol is designed as a self-validating system. The inclusion of rigorous system suitability testing at the start and throughout the analytical run ensures that the chromatographic system is performing adequately.[13] The use of a well-characterized reference standard allows for accurate peak identification and serves as a benchmark for system performance. Regular checks with the standard solution during the sequence confirm that the system's response remains consistent over time. This approach provides a high degree of confidence in the accuracy and reliability of the generated purity data. The method's validation should encompass specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness as per ICH Q2(R2) guidelines to be considered fully validated.[14]

Conclusion

The HPLC method described in this application note is a reliable and robust technique for determining the purity of this compound. The method is specific, sensitive, and accurate, making it suitable for quality control in both research and manufacturing environments. Adherence to the detailed protocol and system suitability criteria will ensure the generation of high-quality, reproducible data, which is critical for professionals in drug development and scientific research.

References

The Strategic Role of 3-Chloro-5-nitro-1H-indazole in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Versatility

In the landscape of medicinal chemistry and materials science, the indazole core is a privileged scaffold, forming the backbone of numerous therapeutic agents and functional materials. Among the various substituted indazoles, 3-chloro-5-nitro-1H-indazole stands out as a particularly versatile and reactive building block. Its strategic placement of a chloro group at the 3-position and a nitro group at the 5-position imparts a unique chemical reactivity profile, making it an invaluable precursor for the synthesis of a diverse array of complex heterocyclic compounds.[1][2] The electron-withdrawing nature of the nitro group significantly influences the chemical behavior of the indazole ring system, activating it for various transformations.[3] This guide provides an in-depth exploration of the role of this compound in heterocyclic synthesis, complete with detailed application notes, step-by-step protocols, and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis.

PropertyValueReference
CAS Number 4812-45-7--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₇H₄ClN₃O₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 197.58 g/mol --INVALID-LINK--, --INVALID-LINK--
Melting Point 218-220 °C--INVALID-LINK--
Appearance Light yellow to yellow crystalline powder--INVALID-LINK--

The spectroscopic signature of this compound is critical for its identification and for monitoring reaction progress. Key spectroscopic data are summarized below.

Spectroscopy Key Features Reference
¹H NMR Signals corresponding to the aromatic protons of the indazole ring.--INVALID-LINK--
¹³C NMR Resonances for the seven carbon atoms of the indazole core.--INVALID-LINK--
FTIR Characteristic peaks for N-H, C=C (aromatic), and N-O (nitro) stretching vibrations.--INVALID-LINK--
UV-Vis Absorption maxima indicating the electronic transitions within the molecule.--INVALID-LINK--

Key Synthetic Transformations and Protocols

This compound serves as a linchpin for a multitude of synthetic transformations, primarily involving the functionalization at the N1 and C3 positions.

N-Functionalization: Alkylation and Arylation

The nitrogen atoms of the indazole ring are nucleophilic and can be readily functionalized. The regioselectivity of N-alkylation (N1 vs. N2) is a critical consideration and can often be controlled by the choice of reaction conditions.

This protocol details the synthesis of 1-allyl-3-chloro-5-nitro-1H-indazole, a precursor for further diversification, for instance, through cycloaddition reactions.

Reaction Scheme:

Step-by-Step Procedure: [4]

  • To a solution of 3-chloro-5-nitroindazole (6.13 mmol) in acetone (15 ml), add potassium hydroxide (6.8 mmol).

  • Stir the mixture at 298 K for 15 minutes.

  • Add allyl bromide (12.26 mmol) dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Dissolve the crude material in ethyl acetate (50 ml) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent in vacuo.

  • Purify the resulting residue by column chromatography on silica gel (EtOAc/hexane 3:7) to afford the title compound.

Causality Behind Experimental Choices:

  • Base and Solvent: The use of potassium hydroxide in acetone provides a moderately basic environment suitable for the deprotonation of the indazole N-H, facilitating the subsequent nucleophilic attack on allyl bromide.

  • Excess Alkylating Agent: A twofold excess of allyl bromide is used to ensure the complete consumption of the indazole starting material.

  • Purification: Column chromatography is essential for separating the desired N1-allylated product from any unreacted starting material and potential N2-allylated isomer.

N_Allylation_Workflow start Start: this compound dissolve Dissolve in Acetone start->dissolve add_base Add KOH dissolve->add_base stir1 Stir at 298 K for 15 min add_base->stir1 add_allyl_bromide Add Allyl Bromide stir1->add_allyl_bromide reaction Reaction Monitoring (TLC) add_allyl_bromide->reaction workup Workup (Evaporation, Extraction) reaction->workup purification Column Chromatography workup->purification product Product: 1-Allyl-3-chloro-5-nitro-1H-indazole purification->product

Caption: Workflow for the N-allylation of this compound.

This protocol describes the synthesis of 3-chloro-1-methyl-5-nitro-1H-indazole, a key intermediate for various pharmaceutical compounds.

Reaction Scheme:

Step-by-Step Procedure: [5]

  • To a solution of 3-chloro-5-nitroindazole (6.13 mmol) in acetone (15 ml), add potassium hydroxide (6.8 mmol).

  • Stir the mixture at 298 K for 15 minutes.

  • Add methyl iodide (12.26 mmol) dropwise to the reaction mixture.

  • Monitor the reaction by TLC until the starting material disappears.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the crude material in ethyl acetate (50 ml) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

  • Purify the residue by column chromatography (EtOAc/hexane 2:8) to yield colorless crystals of the title compound (70% yield).[5]

C3-Functionalization: Nucleophilic Substitution and Cross-Coupling Reactions

The chloro group at the 3-position is a versatile handle for introducing a wide range of substituents via nucleophilic aromatic substitution (SNAAr) and palladium-catalyzed cross-coupling reactions.

The synthesis of 3-aminoindazoles is a crucial step in the preparation of various biologically active compounds. This transformation can be achieved through the reaction of 3-chloroindazoles with amines.

Reaction Scheme:

General Step-by-Step Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., DMF, NMP).

  • Add the desired amine (1.2-2 equivalents) and a base (e.g., K₂CO₃, Et₃N) to the reaction mixture.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mechanistic Rationale: The electron-withdrawing nitro group at the 5-position activates the C3 position towards nucleophilic attack, facilitating the displacement of the chloride ion by the amine nucleophile.

SNAr_Mechanism reactants This compound + Amine meisenheimer Meisenheimer-like Intermediate (σ-complex) reactants->meisenheimer Nucleophilic Attack product 3-Amino-5-nitro-1H-indazole + HCl meisenheimer->product Chloride Elimination

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. This compound can be coupled with various boronic acids to introduce aryl or vinyl substituents at the 3-position.

Reaction Scheme:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in the Synthesis of Fused Heterocyclic Systems

A primary application of this compound derivatives is in the construction of fused heterocyclic systems, which are of significant interest in drug discovery.

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are an important class of compounds with a wide range of biological activities. [6]A common synthetic strategy involves the condensation of a 3-aminoindazole derivative with a 1,3-dicarbonyl compound or its equivalent.

Synthetic Pathway Overview: The synthesis typically begins with the conversion of this compound to a 3-amino-5-nitro-1H-indazole derivative, as described in Protocol 3. This aminoindazole is then reacted with a suitable three-carbon synthon to construct the pyridine ring.

Pyrazolo_Pyridine_Synthesis start This compound amination Amination (Protocol 3) start->amination amino_indazole 3-Amino-5-nitro-1H-indazole amination->amino_indazole condensation Condensation with 1,3-dicarbonyl amino_indazole->condensation cyclization Cyclization condensation->cyclization product Pyrazolo[3,4-b]pyridine cyclization->product

Caption: General synthetic route to pyrazolo[3,4-b]pyridines.

Conclusion and Future Perspectives

This compound has proven to be a cornerstone in the synthesis of diverse and complex heterocyclic compounds. The strategic positioning of the chloro and nitro groups provides a versatile platform for a wide array of chemical transformations, including N-functionalization, nucleophilic substitution, and palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the efficient and rational design of novel heterocyclic scaffolds with potential applications in drug discovery and materials science. Future research in this area will likely focus on the development of more sustainable and atom-economical synthetic methods, as well as the exploration of the full potential of this versatile building block in the creation of innovative molecular architectures.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Chloro-5-nitro-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Chloro-5-nitro-1H-indazole

Welcome to the technical support guide for the synthesis of this compound (CAS 4812-45-7). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. This compound is a critical building block in medicinal chemistry, valued for its role in the development of novel therapeutic agents.[1][2] This guide follows a logical progression from the core synthetic strategy to detailed troubleshooting, ensuring both clarity and scientific rigor.

Core Synthetic Workflow: The Sandmeyer Reaction

The most reliable and widely employed method for synthesizing this compound is through a two-step process starting from 5-nitro-1H-indazol-3-amine. This process involves:

  • Diazotization: Conversion of the primary aromatic amine group on the indazole ring into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[3]

  • Sandmeyer Reaction: Substitution of the diazonium group with a chlorine atom using a copper(I) chloride catalyst.[4][5] This radical-nucleophilic aromatic substitution is highly effective for introducing halides onto an aromatic ring.[4]

Below is a visual representation of this workflow.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction A 5-nitro-1H-indazol-3-amine B Arenediazonium Salt (Intermediate) A->B  NaNO₂, HCl (aq)  0-5 °C C This compound (Final Product) B->C  CuCl  Heat

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol provides a robust starting point for laboratory synthesis. Optimization may be required based on specific laboratory conditions and reagent purity.

Parameter Specification Rationale
Starting Material 5-nitro-1H-indazol-3-aminePrecursor with the required indazole core and nitro group.
Diazotization Temp. 0–5 °CCritical for maintaining the stability of the diazonium salt intermediate.[6]
Nitrite Source Sodium Nitrite (NaNO₂)Common, stable, and cost-effective reagent for generating nitrous acid in situ.[5]
Acid Hydrochloric Acid (HCl)Serves as both the proton source for nitrous acid formation and the chloride source.
Catalyst Copper(I) Chloride (CuCl)The essential catalyst for the Sandmeyer reaction, facilitating the radical mechanism.[4]
Workup Aqueous extractionStandard procedure to separate the organic product from inorganic salts and acids.[7][8]
Purification Column ChromatographyEffective method for isolating the pure product from side-products.[7][9]

Step-by-Step Procedure:

  • Diazotization:

    • Suspend 1.0 equivalent of 5-nitro-1H-indazol-3-amine in a suitable volume of concentrated hydrochloric acid and water.

    • Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C.[10]

    • Stir the resulting solution at 0–5 °C for 30-60 minutes after the addition is complete. The formation of the diazonium salt should be clear.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve 1.2 equivalents of copper(I) chloride in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until gas evolution ceases.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and pour it into an equal volume of water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x volume).[7]

    • Combine the organic layers, wash with water and then with brine, and dry over anhydrous magnesium sulfate.[8]

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude residue by column chromatography on silica gel, typically using a solvent system like ethyl acetate/hexane, to yield pure this compound.[7][9]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, and I isolated mostly 5-nitro-1H-indazol-3-ol. What went wrong?

A1: The formation of a phenol (in this case, 5-nitro-1H-indazol-3-ol) is the most common side reaction and is almost always due to poor temperature control during the diazotization step.[6] The arenediazonium salt is thermally unstable and will react with water, especially at temperatures above 5 °C, to produce the corresponding phenol.[6]

  • Corrective Action: Ensure your reaction vessel is maintained strictly between 0 and 5 °C throughout the entire addition of sodium nitrite and the subsequent stirring period. Use an ice-salt bath and a reliable thermometer. The dropwise addition of the nitrite solution must be slow enough to allow for efficient heat dissipation.

Q2: I have a persistent, deeply colored impurity in my crude product that is difficult to remove by chromatography. What could it be?

A2: This is likely an azo compound, formed when the electrophilic diazonium salt couples with the unreacted, nucleophilic starting amine (5-nitro-1H-indazol-3-amine).[6] This side reaction competes with the Sandmeyer reaction if diazotization is incomplete.

  • Corrective Action:

    • Ensure Complete Diazotization: Use a slight excess (e.g., 1.1 equivalents) of sodium nitrite to ensure all the starting amine is converted to the diazonium salt before proceeding to the Sandmeyer step.

    • Maintain Low Temperature: This side reaction is also accelerated at higher temperatures. Strict temperature control helps minimize it.

    • Order of Addition: Always add the diazonium salt solution to the copper catalyst solution, not the other way around. This ensures the diazonium salt immediately encounters the Sandmeyer catalyst, favoring the desired reaction over azo coupling.

Q3: The reaction stalled after adding the diazonium salt to the CuCl solution; nitrogen evolution was sluggish and incomplete. Why?

A3: This typically points to an issue with the copper(I) chloride catalyst. The Sandmeyer reaction relies on a single-electron transfer from Cu(I) to the diazonium salt.[4][11] If your catalyst is old or has been improperly stored, it may have oxidized to inactive copper(II).

  • Corrective Action:

    • Use Fresh Catalyst: Use freshly purchased or properly stored CuCl. It should be a white or very light green solid; a significant blue or dark green color indicates oxidation.

    • Ensure Solubility: The CuCl must be fully dissolved in the concentrated HCl before adding the diazonium salt. Insoluble particles will have poor catalytic activity. Gentle warming can aid dissolution, but the solution must be cooled before use.

G cluster_root Troubleshooting Flow cluster_byproduct Byproduct Analysis cluster_reaction Reaction Observation cluster_solution Corrective Actions Start Low Yield or Impure Product Phenol Phenolic Byproduct (5-nitro-1H-indazol-3-ol) Start->Phenol Azo Azo Impurity (Deeply Colored) Start->Azo Stalled Sluggish/Incomplete N₂ Evolution Start->Stalled Sol_Temp Improve Temperature Control (Maintain 0-5 °C) Phenol->Sol_Temp Sol_Stoich Ensure Complete Diazotization (Use 1.1 eq. NaNO₂) Azo->Sol_Stoich Sol_Catalyst Check Catalyst Quality (Use fresh CuCl) Stalled->Sol_Catalyst G ArN2 Ar-N₂⁺ Ar_radical Ar• ArN2->Ar_radical Single-Electron Transfer N2 N₂ CuCl Cu(I)Cl CuCl2 Cu(II)Cl₂ CuCl:e->CuCl2:w ArCl Ar-Cl Ar_radical->ArCl Chlorine Atom Transfer CuCl2:w->CuCl:e Catalyst Regeneration

References

Common side products in the synthesis of 3-Chloro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Chloro-5-nitro-1H-indazole

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and what are the main classes of side products associated with them?

The synthesis of this compound is typically approached via two main pathways, each with a characteristic impurity profile. Understanding your chosen route is the first step in effective troubleshooting.

  • Diazotization and Sandmeyer Reaction of 3-Amino-5-nitro-1H-indazole: This is a widely used method where the amino group is converted to a diazonium salt, which is subsequently displaced by a chloride ion using a copper(I) catalyst.[1][2] This pathway is versatile but is known for several potential side reactions.

    • Key Side Product Classes: Phenolic impurities, azo-coupled dimers, and de-diazoniated products.

  • Direct Chlorination of 5-Nitro-1H-indazole: This route involves the direct halogenation of the 5-nitro-1H-indazole starting material. While seemingly more direct, controlling the selectivity of the chlorination can be challenging.

    • Key Side Product Classes: Isomeric and over-chlorinated products.

The following diagram illustrates these primary synthetic pathways.

cluster_0 Route 1: Diazotization / Sandmeyer cluster_1 Route 2: Direct Chlorination 3-Amino-5-nitro-1H-indazole 3-Amino-5-nitro-1H-indazole Diazonium Salt Intermediate Diazonium Salt Intermediate 3-Amino-5-nitro-1H-indazole->Diazonium Salt Intermediate NaNO2, HCl (0-5 °C) Product_1 This compound Diazonium Salt Intermediate->Product_1 CuCl 5-Nitro-1H-indazole 5-Nitro-1H-indazole Product_2 This compound 5-Nitro-1H-indazole->Product_2 Chlorinating Agent (e.g., SO2Cl2, NCS)

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide: Diazotization & Sandmeyer Route

This route is often preferred but requires careful control of reaction conditions to minimize side product formation.

Q2: My reaction mixture turned dark brown/black and is foaming after adding sodium nitrite. What is happening and how can I fix it?

This is a classic sign of diazonium salt decomposition. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and is thermally unstable.[3]

  • Causality:

    • Temperature Excursion: The most common cause is the reaction temperature rising above the critical 0-5 °C range. At higher temperatures, the diazonium salt rapidly decomposes, evolving nitrogen gas (foaming) and leading to the formation of phenolic byproducts and other decomposition products, which are often dark and tarry.[3][4]

    • Insufficient Acidity: A highly acidic environment is necessary to generate the nitrosonium ion (NO⁺) electrophile and to keep the starting amine protonated, preventing it from reacting with the newly formed diazonium salt.[3]

  • Troubleshooting Protocol:

    • Aggressive Temperature Control: Use an ice-salt bath to maintain an internal reaction temperature between 0-5 °C. Do not rely on an external ice bath temperature.

    • Slow Reagent Addition: Add the aqueous solution of sodium nitrite dropwise and slowly, ensuring the temperature does not rise during the addition.

    • Ensure High Acidity: Use a sufficient excess of a strong mineral acid like HCl. The starting amine must be fully dissolved and protonated before cooling and beginning the nitrite addition.

Q3: I've isolated my crude product, but it's contaminated with a brightly colored (red/orange), insoluble material. What is this impurity?

This is highly indicative of an azo-coupled side product .

  • Mechanism of Formation: The diazonium salt is a potent electrophile. If unreacted 3-amino-5-nitro-1H-indazole is present in the solution (due to insufficient protonation), it can act as a nucleophile and attack the diazonium salt. This electrophilic aromatic substitution reaction forms a diazo bridge between two indazole molecules, creating a highly conjugated, and therefore colored, azo compound.[3]

  • Prevention Strategy:

    • The most effective prevention is to ensure the starting amine is fully protonated by using a sufficient excess of strong acid before the diazotization begins. This eliminates the nucleophile required for the coupling reaction.

    • Maintain a low temperature, as this also slows the rate of the unwanted coupling reaction.

  • Purification: Azo dyes are often much less soluble than the desired product. They can sometimes be removed by trituration with a suitable solvent or by column chromatography, though their intense color can streak on silica gel.

The diagram below illustrates the formation pathways for the most common side products in the Sandmeyer reaction.

Diazonium_Salt Ar-N₂⁺ (Diazonium Intermediate) Phenol Ar-OH (3-Hydroxy-5-nitro-1H-indazole) Diazonium_Salt->Phenol H₂O (High Temp) Azo_Dye Ar-N=N-Ar-NH₂ (Azo Impurity) Diazonium_Salt->Azo_Dye + Ar-NH₂ (Low Acidity) Biaryl Ar-Ar (Bi-indazole Impurity) Diazonium_Salt->Biaryl Radical Pathway (e- transfer from Cu(I)) Product Ar-Cl (Desired Product) Diazonium_Salt->Product CuCl

References

Technical Support Center: Purification of 3-Chloro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Chloro-5-nitro-1H-indazole (CAS 4812-45-7). This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block in their synthetic endeavors.[1][2] The purity of this intermediate is paramount for the success of downstream applications, particularly in pharmaceutical synthesis. This guide provides in-depth, field-proven insights into overcoming common purification challenges, structured in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude this compound?

A1: The impurity profile of your crude material is intrinsically linked to the synthetic route employed. However, based on common syntheses, such as the chlorination of a 5-nitro-1H-indazole precursor, you can anticipate the following classes of impurities:

  • Unreacted Starting Materials: The most common impurity is often the starting material, such as 5-nitro-1H-indazole.[3][4] Its presence suggests an incomplete reaction.

  • Regioisomers: Depending on the reaction conditions, isomers such as 3-Chloro-6-nitro-1H-indazole or other positional isomers can form.[5] These often have very similar polarities, making them challenging to separate.

  • Di-substituted or Over-reacted Products: Harsh reaction conditions can lead to the formation of dichlorinated or other over-reacted species.

  • Hydrolysis Products: The chloro-group at the 3-position can be susceptible to hydrolysis, especially in the presence of water and base at elevated temperatures, leading to the formation of 3-hydroxy-5-nitro-1H-indazole.

  • Residual Solvents and Reagents: Solvents like DMF, acetic acid, or reagents used in the synthesis can be carried through the workup.[6]

Q2: What is the most effective and scalable method for purifying crude this compound?

A2: For batches ranging from milligrams to several grams, a two-stage approach is typically most effective:

  • Recrystallization: This should be your first line of attack. It is a robust, scalable, and economical technique for removing the bulk of impurities, especially those with significantly different solubility profiles.[7] Ethanol has been successfully used for recrystallizing related indazole derivatives.[8][9]

  • Column Chromatography: If recrystallization fails to provide the desired purity, or if you are dealing with isomeric impurities, flash column chromatography is the preferred method.[10] A silica gel stationary phase with an ethyl acetate/hexane mobile phase is a well-documented system for purifying similar indazole compounds.[8][9]

For industrial-scale production, process chemists would focus on optimizing the reaction to minimize impurity formation and develop a highly efficient crystallization process to avoid chromatography.

Q3: How can I definitively assess the purity of my final product?

A3: A combination of analytical techniques is essential for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase (RP) HPLC method can effectively separate the target compound from most impurities.[11][12]

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment during the purification process (e.g., monitoring a column or checking fractions).

  • Melting Point Analysis: A sharp melting point range that corresponds to the literature value is a strong indicator of high purity. Impurities typically cause melting point depression and broadening.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural identity and can reveal the presence of impurities if they are at a significant level (typically >1-2%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Purification Workflow Overview

The following diagram outlines the general workflow for purifying crude this compound.

G cluster_0 Purification Strategy crude Crude Product (Post-Workup) tlc_check Initial Purity Check (TLC/HPLC) crude->tlc_check decision Impurity Profile? tlc_check->decision recrystallize Recrystallization decision->recrystallize Single Major Spot w/ Minor Impurities chromatography Column Chromatography decision->chromatography Multiple Spots / Isomers Present purity_final Final Purity Analysis (HPLC, NMR, MP) recrystallize->purity_final chromatography->purity_final pure_product Pure Product (>98%) purity_final->pure_product

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem: My product "oiled out" and did not crystallize during recrystallization.
Potential Cause Explanation & Solution
Cooling Rate is Too Fast Rapid cooling can cause the compound to crash out of solution as a supersaturated oil rather than forming an ordered crystal lattice. Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Avoid disturbing the flask during this initial cooling phase.[7]
Inappropriate Solvent The solvent may be too good, keeping the compound dissolved even at low temperatures. Conversely, the compound's melting point may be lower than the boiling point of the solvent, causing it to melt before dissolving. Solution: Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Refer to the solvent selection table below. Consider using a solvent system (e.g., ethanol/water) where the compound is soluble in one solvent and insoluble in the other (the anti-solvent).
Presence of Oily Impurities Impurities can sometimes inhibit crystal lattice formation. Solution: Try to remove the impurities first. An initial wash of the crude solid with a non-polar solvent like hexane might help. If the issue persists, column chromatography is the recommended next step.
Problem: My TLC plate shows a persistent impurity spot that co-elutes with my product.
Potential Cause Explanation & Solution
Isomeric Impurity Regioisomers often have very similar polarities, making them difficult to separate with standard solvent systems. Solution: You must systematically screen different solvent systems for column chromatography. Try adding a small percentage of a more polar solvent (like methanol) or a less polar one (like dichloromethane) to your ethyl acetate/hexane system to alter the selectivity. Running a longer column at a slower flow rate can also improve resolution.
Insufficient Separation Power The chosen TLC solvent system may not be optimal for resolving the impurity from your product. Solution: The ideal Rf for the target compound on a TLC plate for good column separation is between 0.25 and 0.35. Experiment with different ratios of your chosen solvents (e.g., from 10% to 50% Ethyl Acetate in Hexane) to achieve this Rf value while maximizing the separation (ΔRf) from the impurity.
Problem: My yield is significantly lower than expected after purification.
Potential Cause Explanation & Solution
Loss in Mother Liquor (Recrystallization) Using too much solvent will result in a significant amount of your product remaining dissolved in the mother liquor after cooling. Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid.[7] After filtering the crystals, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals, though this crop may be less pure.
Product Adsorbed on Silica (Chromatography) Highly polar compounds can sometimes irreversibly bind to the acidic silica gel. While this compound is moderately polar, this can still be a factor. Solution: Ensure you are not using an overly non-polar eluent, which can cause streaking and poor recovery. If streaking is observed, adding 0.5-1% triethylamine or acetic acid to the mobile phase (depending on the nature of your compound) can sometimes improve recovery, but be mindful of its effect on your product's stability.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a starting point and may require optimization based on the impurity profile of your crude material.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat ethanol to boiling. Add the hot ethanol to the flask containing the crude solid portion-wise, with swirling, until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, swirl, and hot-filter through a fluted filter paper to remove the charcoal.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This procedure is based on methods used for similar indazole derivatives.[8][9]

  • Solvent System Selection: Using TLC, determine a solvent system (e.g., Ethyl Acetate/Hexane) that provides a good separation of your product (Rf ≈ 0.3) from its impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system (as a slurry). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the column and begin elution, collecting fractions in test tubes. Use gentle air pressure to maintain a steady flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Data & Purity Analysis Tables

Table 1: Solvent Properties for Purification

SolventBoiling Point (°C)PolarityComments
Ethanol 78Polar ProticA good first choice for recrystallization of moderately polar compounds.[8][13]
Ethyl Acetate (EtOAc) 77Polar AproticOften used as a component of the mobile phase in chromatography.[8] Can also be used for recrystallization.
Hexane(s) ~69Non-polarUsed as the non-polar component in chromatography. Can be used as an anti-solvent or for washing to remove non-polar impurities.[8]
Water 100Very PolarGenerally, nitro-aromatic compounds have low solubility in water, but it can be effective for highly polar compounds or as an anti-solvent in a mixed system.[14]
Toluene 111Non-polarCan be a good choice for recrystallizing aromatic compounds.

Table 2: Typical Analytical Conditions

TechniqueConditionsExpected Result
TLC Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: 30% Ethyl Acetate in Hexane (v/v)A single, well-defined spot under UV light.
RP-HPLC Column: C18Mobile Phase: Acetonitrile/Water gradient.[11]A single major peak with purity >98% by area normalization.
Melting Point Literature values vary; typically in the range of 200-210 °C.A sharp melting range of 1-2 °C.

Troubleshooting Logic Diagram

G start Problem Encountered During Purification oiled_out Product Oiled Out? start->oiled_out low_yield Low Yield? start->low_yield multi_spots Persistent Impurity Spot? start->multi_spots sol_A Allow slow cooling Use seed crystal Re-evaluate solvent choice oiled_out->sol_A Yes sol_B Use minimum hot solvent Recover second crop Check for silica adsorption low_yield->sol_B Yes sol_C Screen different solvent systems (change polarity/selectivity) Use a longer column multi_spots->sol_C Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Stability issues of 3-Chloro-5-nitro-1H-indazole in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues that may be encountered when working with this compound in solution. The information herein is synthesized from established chemical principles and field-proven insights to ensure the integrity of your experiments.

Introduction to this compound

This compound is a vital building block in medicinal chemistry and organic synthesis. Its unique electronic and structural features, namely the electron-withdrawing nitro group and the reactive chloro-substituent, make it a versatile intermediate. However, these same features contribute to its potential instability in solution under various experimental conditions. This guide will address these potential issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My solution of this compound is turning yellow/brown over time. What is happening?

This discoloration is a common indicator of degradation. Several factors could be at play, often in combination:

  • Photodegradation: Nitroaromatic compounds are susceptible to degradation upon exposure to light, particularly UV radiation.[1][2] This can lead to the formation of colored byproducts.

  • Nucleophilic Aromatic Substitution (SNAr): The indazole ring, particularly with the electron-withdrawing nitro group, is activated towards nucleophilic attack. The chloride at the 3-position is a good leaving group. If your solvent is nucleophilic (e.g., methanol, ethanol, or even water under certain pH conditions), it can slowly displace the chloride, leading to new, often colored, impurities.[3][4][5]

  • Thermal Decomposition: While the solid compound is relatively stable at room temperature, in solution its thermal stability can be reduced.[6] Elevated temperatures can accelerate degradation pathways.

Troubleshooting Steps:

  • Protect from Light: Prepare and store solutions in amber vials or wrap your glassware in aluminum foil. Minimize exposure to ambient light during your experiments.

  • Solvent Selection: If possible, use non-nucleophilic aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). If a protic solvent is necessary, prepare the solution fresh and use it immediately.

  • Temperature Control: Maintain your solutions at a low temperature (e.g., 0-4 °C) if the experimental protocol allows. Avoid unnecessary heating.

FAQ 2: I am observing unexpected peaks in my HPLC/LC-MS analysis after leaving my sample in the autosampler overnight. What are these?

This is likely due to the degradation of your compound in the dissolution solvent. The new peaks are decomposition products.

Potential Degradation Pathways:

  • Hydrolysis: If your mobile phase or dissolution solvent contains water, hydrolysis of the 3-chloro group to a 3-hydroxy group can occur, especially under non-neutral pH conditions.

  • Solvolysis: If your solvent is an alcohol (e.g., methanol used for dissolution), you may be observing the corresponding 3-methoxy-5-nitro-1H-indazole.

  • Reduction of the Nitro Group: If your solution contains any reducing agents, even trace amounts, the nitro group can be reduced to a nitroso or amino group, leading to different species.

Troubleshooting and Best Practices:

  • Fresh is Best: Always prepare solutions of this compound immediately before analysis.

  • Control pH: The stability of nitroaromatic compounds can be pH-dependent. Acidification of aqueous samples to around pH 2 has been shown to preserve some nitroaromatics.[7] If your analysis allows, consider using a slightly acidic mobile phase or dissolution solvent.

  • Temperature-Controlled Autosampler: If available, set your autosampler to a low temperature (e.g., 4 °C) to slow down the rate of degradation in the vials.

FAQ 3: My reaction yield is lower than expected when using this compound. Could stability be the issue?

Absolutely. If the starting material degrades before or during the reaction, the effective concentration is lowered, leading to reduced yields.

Causality Behind Experimental Choices:

  • Reagent Incompatibility: Strong bases can deprotonate the indazole N-H, increasing the electron density of the ring system and potentially leading to side reactions. Nucleophilic reagents can directly compete with your desired reaction by attacking the 3-position.

  • Prolonged Reaction Times at Elevated Temperatures: As mentioned, high temperatures can cause decomposition.[6][8] Long reaction times at elevated temperatures increase the likelihood of degradation.

Workflow for Investigating Stability Impact:

Caption: Troubleshooting workflow for low reaction yields.

Optimization Strategies:

  • Lower Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

  • Order of Addition: Add the this compound to the reaction mixture at the last possible moment, especially if the conditions are harsh (e.g., strongly basic or high temperature).

  • Inert Atmosphere: While oxidative degradation is less common for nitroaromatics, running reactions under an inert atmosphere (Nitrogen or Argon) is a good practice to prevent unknown side reactions.

Quantitative Data Summary

Solvent ClassExamplesNucleophilicitySuitability for Stock Solutions
Aprotic Polar Acetonitrile (ACN), DMF, DMSO, AcetoneLow to ModerateGood to Fair. Use fresh. DMF and DMSO can contain water and amine impurities.
Aprotic Non-Polar Dichloromethane (DCM), ChloroformLowExcellent. Generally unreactive and good for short-term storage if kept dry.
Protic Polar Methanol, Ethanol, WaterHighPoor for Storage. Prone to solvolysis. Use immediately after preparation.

Experimental Protocols

Protocol 1: Preparation of a Standard Solution for Analysis

This protocol is designed to minimize degradation during the preparation of a solution for analytical purposes (e.g., HPLC, LC-MS).

  • Pre-analysis Check: Ensure all glassware is clean and dry. Use high-purity solvents.

  • Weighing: Accurately weigh the required amount of this compound solid in a clean, dry amber glass vial.

  • Dissolution: Add the desired volume of a suitable aprotic solvent (e.g., Acetonitrile). Cap the vial immediately.

  • Sonication: Sonicate for 2-5 minutes to ensure complete dissolution. Avoid excessive heating from the sonicator bath.

  • Analysis: Analyze the solution as soon as possible. If a delay is unavoidable, store the vial at 2-8 °C and protect it from light.

Protocol 2: Monitoring Stability by RP-HPLC

This is a general-purpose Reverse-Phase HPLC method to check for the appearance of degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Procedure:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in acetonitrile.

    • Inject immediately to get a t=0 chromatogram.

    • Leave the solution on a benchtop exposed to light and inject at regular intervals (e.g., 1 hr, 4 hrs, 24 hrs) to monitor for the appearance of new peaks and a decrease in the main peak area.

Caption: Workflow for monitoring solution stability via HPLC.

References

Technical Support Center: Interpreting Complex NMR Spectra of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of indazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges of interpreting NMR spectra for this important class of N-heterocycles. Indazoles are prevalent scaffolds in medicinal chemistry, but their structural complexity, particularly the potential for tautomerism and isomerism, often leads to convoluted NMR spectra.

This resource provides in-depth troubleshooting guides and frequently asked questions to help you confidently elucidate the structure of your indazole-containing compounds. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring you can design and interpret your own experiments effectively.

Troubleshooting Guide: Common Spectroscopic Challenges

This section addresses specific, complex issues you may face during the structural elucidation of indazole derivatives. Each guide provides a step-by-step workflow grounded in established spectroscopic principles.

Problem 1: My synthesis produced a mixture of isomers. How can I definitively distinguish between N1- and N2-substituted indazoles?

Background: Alkylation or acylation of an NH-indazole frequently yields a mixture of N1- and N2-substituted isomers.[1][2] Since these isomers can have vastly different pharmacological profiles, their unambiguous identification is critical. While chromatography can separate them, NMR is the definitive tool for structural assignment. The key lies in exploiting long-range heteronuclear couplings that are unique to each isomeric form.

Key Analytical Tool: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this task. It reveals correlations between protons and carbons that are typically 2 or 3 bonds away, allowing you to "walk" across the molecular skeleton.

Experimental & Interpretive Workflow:

  • Acquire Standard Spectra: Begin by acquiring standard 1D ¹H, 1D ¹³C, and 2D ¹H-¹H COSY spectra. These will help you assign the protons and carbons of the substituent and the indazole's benzenoid ring.

  • Acquire a ¹H-¹³C HMBC Spectrum: This is the crucial experiment. Optimize the experiment to detect long-range couplings (typically setting the d delay to correspond to a coupling constant of ~8 Hz).

  • Analyze Key Correlations: The distinction between N1 and N2 substitution hinges on the correlations observed from the protons on the substituent (e.g., the α-CH₂ group) to the carbons of the indazole core.

    • For an N1-substituted isomer: The protons on the atom directly attached to N1 will show a 3-bond correlation (³J) to the C7a carbon of the indazole ring. They will not show a strong correlation to C3.

    • For an N2-substituted isomer: The protons on the atom directly attached to N2 will show a 3-bond correlation (³J) to the C3 carbon of the indazole ring. They will not show a strong correlation to C7a.

Data Summary: Diagnostic HMBC Correlations

Isomer TypeKey Proton SignalDiagnostic ³J CorrelationAbsent Correlation
N1-Substituted Protons on α-atom of N1-substituentC7a C3
N2-Substituted Protons on α-atom of N2-substituentC3 C7a

Confirmatory Experiment (Advanced): If available, a ¹H-¹⁵N HMBC experiment provides the ultimate confirmation.[3]

  • N1-Isomer: The substituent's α-protons will show a clear 2-bond correlation to the N1 nitrogen.

  • N2-Isomer: The substituent's α-protons will show a clear 2-bond correlation to the N2 nitrogen.

Problem 2: I have an unsubstituted indazole. Is it the 1H- or 2H-tautomer in my solvent?

Background: Unsubstituted or C-substituted indazoles exist as a mixture of two rapidly equilibrating tautomers, 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more stable and predominant form in most solutions.[1][2][4][5] However, solvent and substitution patterns can influence this equilibrium. Identifying the major tautomer is essential as it dictates the molecule's hydrogen bonding capability and reactivity.

Key Analytical Clues:

  • ¹H NMR Chemical Shift of H3: The proton at the 3-position is a sensitive probe of tautomerism. In the 2H-tautomer, the H3 proton is adjacent to a pyridine-like nitrogen and is significantly deshielded compared to the 1H-tautomer.

    • 1H-Tautomer: H3 typically resonates around δ 8.10 ppm (in CDCl₃).[1][6]

    • 2H-Tautomer: H3 is shifted downfield, appearing closer to δ 8.4 ppm .[1]

  • ¹³C NMR Chemical Shifts of C3 and C7a: The carbon chemical shifts of the pyrazole ring are also highly diagnostic. The relative positions of C3 and C7a are often inverted between the two forms. A detailed study by Claramunt et al. provides extensive reference data for these assignments.[7][8]

  • Long-Range ¹H-¹³C Couplings: In a carefully acquired, high-resolution ¹³C spectrum (without proton decoupling), the long-range couplings from the NH proton can be observed.

    • 1H-Tautomer: The N1-H proton will exhibit long-range couplings to C3 and C7a, confirming its position. This has been used to definitively prove the 1-NH structure for compounds like 3-azidoindazole.[4]

Experimental & Interpretive Workflow:

// Nodes A [label="Acquire ¹H NMR\nin DMSO-d₆", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Observe NH proton\n(δ > 12 ppm)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Observe H3 proton\n(δ ≈ 8.1-8.2 ppm)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Acquire ¹H-¹³C HMBC", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Correlates to C3 & C7a?", fillcolor="#EA4335", style="filled", fontcolor="#FFFFFF", shape=diamond, width=2.5, height=1.5]; F [label="Major Tautomer is\n1H-Indazole", fillcolor="#34A853", style="filled", fontcolor="#FFFFFF", shape=ellipse]; G [label="Equilibrium favors\n2H-Indazole or\nfast exchange", fillcolor="#FBBC05", style="filled", fontcolor="#202124", shape=ellipse];

// Edges A -> B [label="Examine\nNH region"]; B -> C [label="Examine\nAr region"]; C -> D [label="If ambiguous"]; D -> E [label="Trace from\nNH proton"]; E -> F [label="Yes"]; E -> G [label="No/Weak"]; } caption [label="Decision workflow for identifying the major indazole tautomer.", shape=plaintext, fontsize=10];

  • Choose the Right Solvent: Use a hydrogen-bond-accepting solvent like DMSO-d₆. This will slow down the proton exchange with residual water and result in a sharper, more easily observable NH proton signal, often at a very downfield chemical shift (δ > 12 ppm).[9]

  • Analyze the ¹H Spectrum: Locate the NH proton and the H3 proton. Compare their chemical shifts to the reference values provided above.

  • Perform HMBC (If Necessary): If the 1D spectrum is ambiguous, an HMBC experiment is definitive. Look for correlations from the downfield NH proton signal. A clear correlation from the NH proton to both C3 and C7a is unambiguous proof of the 1H-tautomer being the major species in solution.[4]

Frequently Asked Questions (FAQs)

Q1: Which NMR solvent is best for analyzing my indazole derivative?

The choice of solvent can significantly impact your spectra, especially for NH-indazoles.[10][11][12][13][14]

  • DMSO-d₆: This is generally the recommended solvent for NH-indazoles. As a strong hydrogen bond acceptor, it complexes with the NH proton, slowing down the rate of chemical exchange. This results in a sharp, observable NH proton signal, which is invaluable for HMBC and NOE experiments.[10]

  • CDCl₃: Chloroform is a non-polar solvent. In very pure, dry CDCl₃, the NH proton may be visible, but it is often broadened or completely exchanged with trace amounts of D₂O, rendering it invisible. It is suitable for N-substituted indazoles where the NH proton is absent.

  • Methanol-d₄: This is a protic solvent and should generally be avoided for NH-indazoles, as the NH proton will rapidly exchange with the solvent's deuterium, making it unobservable.

Q2: My NH proton signal is extremely broad or I can't see it at all. What should I do?

This is a common problem caused by intermediate chemical exchange. Here are some troubleshooting steps:

  • Re-prepare the Sample in DMSO-d₆: As mentioned above, this is the most effective solution.

  • Lower the Temperature: Acquiring the spectrum at a lower temperature (e.g., 273 K or 253 K) can slow the exchange rate enough to sharpen the signal.

  • Ensure a Dry Sample: Meticulously dry your sample and use fresh, high-quality deuterated solvent from a sealed ampoule to minimize water content, which accelerates proton exchange.

Q3: How can I distinguish between, for example, a 5-substituted and a 6-substituted indazole isomer?

This requires a complete assignment of the aromatic protons.

  • ¹H-¹H COSY: First, use a COSY spectrum to establish the connectivity of the protons on the benzene ring. You can identify which protons are adjacent (coupled) to each other.

  • ¹H-¹³C HMBC: Use HMBC to assign the quaternary carbons (C3a and C7a). The proton at H4 will show a ³J correlation to C7a, and the proton at H7 will show a ³J correlation to C3a.

  • NOESY/ROESY: A Nuclear Overhauser Effect (NOE) experiment is extremely powerful for differentiating positional isomers.[3] For example, in an N1-substituted indazole, an NOE correlation between the substituent's α-protons and the H7 proton confirms the substituent is on N1. To distinguish a 4-substituent from a 7-substituent, look for an NOE from the substituent to H5 (for a 4-substituted isomer) or H6 (for a 7-substituted isomer).

Q4: Are computational methods useful for predicting indazole NMR spectra?

Yes, absolutely. Quantum mechanical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method with Density Functional Theory (DFT), have become a valuable complementary tool.[5][15][16][17][18]

  • How it works: You can calculate the theoretical NMR shielding constants for all possible isomers or tautomers. These can then be converted to chemical shifts and compared with your experimental data.[5][18]

  • Application: This method is especially powerful when experimental data is ambiguous. If the calculated spectrum for one specific isomer shows a much better correlation with the experimental data than all other possibilities, it provides strong evidence for that structural assignment. Several studies have successfully used GIAO calculations to confirm tautomeric forms and assign complex structures.[5][16][17] More advanced approaches now even combine DFT with machine learning to achieve higher accuracy.[19][20]

References

Preventing regioisomer formation during functionalization of 3-Chloro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Senior Application Scientists

Welcome to the technical support center for the regioselective functionalization of 3-chloro-5-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of indazole chemistry. Here, we address the common challenges associated with controlling the formation of N1 and N2 regioisomers, providing field-proven insights, detailed protocols, and troubleshooting workflows.

Frequently Asked Questions (FAQs)

Q1: Why do I consistently get a mixture of N1 and N2 isomers when functionalizing my this compound?

This is the most common challenge in indazole chemistry and stems from the molecule's inherent electronic structure. The indazole nucleus possesses two nucleophilic nitrogen atoms (N1 and N2) and can exist in two tautomeric forms: the 1H-indazole and the 2H-indazole.[1][2]

  • Tautomerism and Stability : The 1H-tautomer is generally the more thermodynamically stable form.[3][4] However, upon deprotonation with a base, an ambidentate indazolide anion is formed, with negative charge density distributed across both N1 and N2. The subsequent reaction with an electrophile (e.g., an alkyl halide) can occur at either nitrogen, leading to a mixture of products.

  • Kinetic vs. Thermodynamic Control : The ratio of N1 to N2 products is often a result of a delicate balance between kinetic and thermodynamic control.

    • N2-Alkylation (Kinetic Product) : The N2 position is often more sterically accessible and can be the site of faster, kinetically controlled reactions.[3]

    • N1-Alkylation (Thermodynamic Product) : The N1-substituted indazole is typically the more thermodynamically stable isomer.[1][3][5] Reactions that are run under conditions allowing for equilibrium (e.g., higher temperatures, longer reaction times) will favor the formation of the N1 product.[1][4]

The specific reaction conditions—including the base, solvent, temperature, and the nature of the electrophile—all play a critical role in determining the final N1:N2 ratio.[1][6]

Diagram: N-Alkylation Pathways of this compound

G cluster_start Starting Material cluster_anion Deprotonation cluster_products Regioisomeric Products Indazole This compound Anion Indazolide Anion (Ambident Nucleophile) Indazole->Anion + Base - H+ N1_Product N1-Alkylated Product (Thermodynamically Favored) Anion->N1_Product + R-X (Thermodynamic Control) N2_Product N2-Alkylated Product (Kinetically Favored) Anion->N2_Product + R-X (Kinetic Control)

Caption: Reaction pathways for the N-alkylation of indazole.

Q2: How can I selectively synthesize the N1-substituted isomer of this compound?

Achieving high selectivity for the N1 position typically involves using conditions that favor thermodynamic control. A robust and widely cited method involves the use of a strong, non-coordinating base in a non-polar aprotic solvent.[1][6][7] This combination minimizes solvent-separated ion pairs and promotes reaction pathways leading to the more stable N1 product.[1]

This protocol is optimized for achieving high N1 regioselectivity using sodium hydride (NaH) in tetrahydrofuran (THF).[1][4][6][7][8]

Materials:

  • This compound

  • Alkyl halide or tosylate (1.1 - 1.5 equivalents)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous THF to dissolve the starting material (typically at a concentration of 0.1-0.2 M).[6]

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the NaH dispersion (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved; ensure proper ventilation.[9]

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.[6]

  • Alkylation: Cool the suspension back to 0 °C and add the alkylating agent (1.1 eq) dropwise.[9] Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS. For less reactive electrophiles, gentle heating (e.g., 50 °C) may be required.[2]

  • Workup: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[9]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the pure N1-alkylated product.[9]

Q3: What are the best conditions to favor the N2-substituted isomer?

Selectivity for the N2 position is generally achieved under kinetic control, where the reaction is rapid and irreversible, or by using specific reagent systems that sterically or electronically favor attack at N2. The Mitsunobu reaction is a classic and highly effective method for achieving N2 selectivity.[1][4] Additionally, acid-catalyzed reactions with specific alkylating agents can provide excellent N2 selectivity.[10][11]

This protocol uses triphenylphosphine (PPh₃) and an azodicarboxylate to activate an alcohol for nucleophilic attack by the indazole, strongly favoring the N2 position.[1][2][4][8]

Materials:

  • This compound (1.0 equivalent)

  • Alcohol (1.5 equivalents)

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF.[6]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 eq) dropwise over 10-15 minutes. The characteristic red color of the azodicarboxylate may fade as the reaction proceeds.[6]

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight. Monitor reaction progress by TLC or LC-MS.

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purify directly by silica gel column chromatography to isolate the pure N2-alkylated product.

Data Summary: Guiding Regioselectivity

The choice of reagents and solvent is paramount in directing the functionalization. The following table summarizes conditions reported in the literature for various indazole scaffolds, which serve as a strong starting point for optimizing the reaction of this compound.

Desired IsomerBase / Reagent SystemSolventKey Principle / ControlTypical N1:N2 RatioReference(s)
N1 NaHTHFThermodynamic>99:1[1][4][7][8]
N1 Cs₂CO₃DMFThermodynamic (Chelation)>99:1[2]
N1 K₂CO₃DMFThermodynamic (Equilibrium)Variable, favors N1[3][12]
N2 PPh₃, DIAD/DEAD (Mitsunobu)THFKinetic~1:2.5 to 1:3[1][4][8]
N2 Alkyl Trichloroacetimidate, TfOH (cat.)DCMKinetic (Acid-catalyzed)Highly N2-selective[10][11]
Q4: How do the 3-chloro and 5-nitro substituents affect the N1/N2 ratio?

Substituents play a significant electronic and steric role in modulating the reactivity of the indazole core.

  • 5-Nitro Group: As a strong electron-withdrawing group (EWG), the nitro group at the C5 position decreases the overall electron density of the aromatic system and increases the acidity of the N-H proton. This makes deprotonation easier. The EWG can influence the relative nucleophilicity of N1 and N2, although the effect is often secondary to the choice of reaction conditions.

  • 3-Chloro Group: The chloro group at the C3 position is adjacent to the N2 atom. While it has an electron-withdrawing inductive effect, its primary influence may be steric. It can sterically hinder the approach of bulky electrophiles to the N2 position, which could potentially increase the proportion of the N1 isomer under certain conditions. Studies on C3-substituted indazoles have shown that bulky groups at this position can lead to excellent N1-selectivity.[1][4][7]

Q5: My reaction still yields an inseparable mixture. What are my options for purification?

While flash column chromatography is the standard method for separating N1 and N2 isomers, they can sometimes co-elute, especially if they have similar polarities.[1][8]

  • Optimize Chromatography: Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes, dichloromethane/methanol) and different stationary phases (e.g., alumina). Preparative Thin-Layer Chromatography (PTLC) can sometimes achieve separation where column chromatography fails for small quantities.[1]

  • Recrystallization: This is a powerful and scalable alternative to chromatography. A systematic screening of solvent systems (e.g., mixed solvents like acetone/water, ethanol/water, or ethyl acetate/hexanes) can often lead to conditions where one isomer crystallizes out, leaving the other in the mother liquor.[13] This method can yield highly pure material (>99%) and is suitable for industrial production.[13]

Q6: How can I definitively confirm the structure of my product and accurately determine the N1/N2 ratio?

Unambiguous structural assignment is critical. While 1D ¹H NMR can provide clues, 2D NMR techniques are the gold standard for distinguishing between N1 and N2 regioisomers.

  • Heteronuclear Multiple Bond Correlation (HMBC): This is the most reliable method.[1][8]

    • For an N1-substituted isomer, you will observe a 2- or 3-bond correlation between the protons of the methylene group (CH₂) attached to the nitrogen and the C7a carbon of the indazole ring.

    • For an N2-substituted isomer, the correlation will be between the methylene protons and the C3 carbon.[1][8]

  • ¹H NMR Spectroscopy: There are often characteristic shifts that can help in assignment. For many N2-isomers, the proton at the C7 position is deshielded by the lone pair of electrons on N1 and appears at a higher frequency (further downfield) compared to the corresponding N1-isomer.[3]

  • UV Derivative Spectrophotometry: This analytical technique can also be used for unambiguous structure assignment, as the derivative spectra for N1 and N2 isomers show characteristic and distinct signals.[14]

  • LC-MS: While not definitive for structural assignment on its own, Liquid Chromatography-Mass Spectrometry is invaluable for determining the N1/N2 ratio in the crude reaction mixture by integrating the respective product peaks.

Troubleshooting Workflow

G Start Poor Regioselectivity Observed Goal What is your desired isomer? Start->Goal N1_Path N1 Isomer Goal->N1_Path N1 N2_Path N2 Isomer Goal->N2_Path N2 N1_Cond Run reaction under Thermodynamic Control (Protocol 1: NaH/THF) N1_Path->N1_Cond N2_Cond Run reaction under Kinetic Control (Protocol 2: Mitsunobu) N2_Path->N2_Cond N1_Check Analyze N1:N2 Ratio (LCMS / NMR) N1_Cond->N1_Check N1_Good Ratio Acceptable? (e.g., >95:5) N1_Check->N1_Good N1_Optimize Optimize Conditions: - Try Cs2CO3 in DMF - Increase temperature/time - Screen other bases/solvents N1_Good->N1_Optimize No N1_End Proceed with Pure N1 Isomer N1_Good->N1_End Yes N1_Optimize->N1_Cond N2_Check Analyze N1:N2 Ratio (LCMS / NMR) N2_Cond->N2_Check N2_Good Ratio Acceptable? (e.g., >5:95) N2_Check->N2_Good N2_Optimize Optimize Conditions: - Try acid-catalyzed  alkylation (TfOH) - Screen other solvents N2_Good->N2_Optimize No N2_End Proceed with Pure N2 Isomer N2_Good->N2_End Yes N2_Optimize->N2_Cond

Caption: Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: A Guide to Improving the Yield and Purity of 3-Chloro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis and purification of 3-Chloro-5-nitro-1H-indazole (CAS 4812-45-7). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the common challenges encountered during the preparation of this important chemical intermediate. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only identify and solve problems but also to understand the underlying chemical principles to optimize your experimental outcomes.

Introduction

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its purity is paramount for the success of subsequent reactions and the integrity of final products. This guide will focus on two primary synthetic routes and the subsequent purification strategies, addressing common pitfalls and offering solutions to improve both yield and purity.

Synthetic Strategies and Troubleshooting

Two common synthetic pathways for the preparation of this compound are:

  • Direct Chlorination of 5-Nitro-1H-indazole: This is a direct approach where the chlorine atom is introduced at the 3-position of the indazole ring.

  • Sandmeyer Reaction of 3-Amino-5-nitro-1H-indazole: This multi-step route involves the diazotization of an amino group at the 3-position, followed by a copper(I)-catalyzed chloride substitution.

Below, we will delve into the specifics of each route, highlighting potential issues and their remedies.

Route 1: Direct Chlorination of 5-Nitro-1H-indazole

This method often employs a chlorinating agent like N-Chlorosuccinimide (NCS) to introduce a chlorine atom onto the electron-rich 3-position of the 5-nitro-1H-indazole ring.

Experimental Protocol: Chlorination with N-Chlorosuccinimide (NCS)
  • Dissolution: Dissolve 5-nitro-1H-indazole in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of NCS: Add N-Chlorosuccinimide (1.1 to 1.5 equivalents) to the solution. For less reactive substrates, the addition of a catalytic amount of an acid (e.g., trifluoromethanesulfonic acid) or dimethyl sulfoxide (DMSO) may be necessary to activate the NCS.[1]

  • Reaction: Stir the mixture at room temperature or gentle heating and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction with a solution of sodium thiosulfate to remove any unreacted NCS. Extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Troubleshooting Guide for Direct Chlorination
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low to No Conversion Insufficient reactivity of the substrate.- Increase the reaction temperature. - Add a catalytic amount of a strong acid (e.g., trifluoromethanesulfonic acid) or a Lewis acid to activate the NCS.[1] - Consider using a more polar solvent to improve the solubility of the starting material.
Formation of Multiple Products (Low Selectivity) Over-chlorination or side reactions.- Use a milder chlorinating agent or reduce the equivalents of NCS. - Control the reaction temperature carefully; lower temperatures often favor higher selectivity. - Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the formation of di-chlorinated byproducts.
Difficult Purification Presence of starting material and succinimide byproduct.- Ensure complete reaction to minimize starting material in the crude product. - During work-up, wash the organic layer with water or a dilute base to remove the succinimide byproduct. - Optimize column chromatography conditions (see purification section).

Route 2: Sandmeyer Reaction of 3-Amino-5-nitro-1H-indazole

The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[2][3][4]

Experimental Workflow

cluster_synthesis Sandmeyer Reaction Workflow A 3-Amino-5-nitro-1H-indazole B Diazotization (NaNO2, HCl, 0-5 °C) A->B Step 1 C 3-Diazonium-5-nitro-1H-indazole Chloride B->C Intermediate D Sandmeyer Reaction (CuCl, HCl) C->D Step 2 E This compound D->E Product

Caption: Workflow for the Sandmeyer reaction.

Troubleshooting Guide for the Sandmeyer Reaction
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of Diazonium Salt (Step 1) Incomplete diazotization.- Ensure the reaction temperature is maintained between 0-5 °C to prevent decomposition of the diazonium salt.[5] - Use a slight excess of sodium nitrite. - Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue) to confirm the completion of diazotization.[5]
Formation of Phenolic Impurities Decomposition of the diazonium salt before the addition of the copper(I) chloride.- Prepare the diazonium salt solution at low temperature and use it immediately in the next step. - Ensure the copper(I) chloride solution is ready for the addition of the diazonium salt.
Low Yield in Sandmeyer Step (Step 2) Inactive catalyst or side reactions.- Use freshly prepared or high-quality copper(I) chloride. The solution should be dark green to black.[5] - Ensure the reaction is sufficiently acidic to prevent the formation of azo compounds. - Control the rate of addition of the diazonium salt to the copper(I) chloride solution to manage the exotherm and gas evolution.
Formation of Dark, Tarry Byproducts Radical side reactions and decomposition of the diazonium salt.- Maintain a low reaction temperature during diazotization and the initial stages of the Sandmeyer reaction. - Ensure all reagents and solvents are free of impurities that could initiate radical reactions.

Purification Strategies

The final purity of this compound is critical. The two most common purification techniques are recrystallization and column chromatography.

Recrystallization

Recrystallization is an effective method for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.

Solvent Selection:

A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent Solubility Characteristics Notes
Ethanol Good solubility at boiling point, lower solubility at room temperature.A commonly used and effective solvent for the recrystallization of this compound and its derivatives.[6][7]
Ethyl Acetate/Hexane High solubility in ethyl acetate, low solubility in hexane.Can be used as a solvent/anti-solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until turbidity is observed.
Acetic Acid May be used for related nitroindazole compounds.Requires careful removal of residual acetic acid.
Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying larger quantities of material or for separating compounds with similar polarities.[6][7]

Typical Conditions:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate). A common eluent system is a mixture of ethyl acetate and hexane, for instance in a 2:8 or 3:7 ratio.[6][7]

  • Detection: UV visualization at 254 nm.

cluster_purification Purification Workflow A Crude Product B Dissolve in minimal solvent A->B C Load onto Silica Gel Column B->C D Elute with Hexane/EtOAc gradient C->D E Collect Fractions (Monitor by TLC/UV) D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Pure this compound G->H

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 3-Chloro-5-nitro-1H-indazole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This versatile scaffold has given rise to a multitude of derivatives exhibiting significant pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Several indazole-based drugs, such as pazopanib and axitinib, are already integral to clinical oncology, underscoring the therapeutic potential of this chemical class.[1]

This guide provides a comprehensive comparative analysis of the bioactivity of 3-Chloro-5-nitro-1H-indazole and its structurally related analogs. We will delve into their synthesis, comparative efficacy against various biological targets, and the underlying structure-activity relationships (SAR) that govern their potency. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and visualizations of key biological pathways to support further innovation in the field.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its N-substituted analogs is a critical first step in exploring their therapeutic potential. A common synthetic route involves the N-alkylation or N-arylation of the parent this compound.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of this compound analogs.

Synthesis and Bioactivity Workflow cluster_synthesis Synthesis cluster_bioactivity Bioactivity Evaluation Start This compound Reaction N-substitution Reaction (e.g., Alkylation, Arylation) Start->Reaction Analogs Synthesized Analogs Reaction->Analogs Purification Purification (e.g., Column Chromatography) Analogs->Purification Characterization Structural Characterization (NMR, Mass Spec, X-ray) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC, Zone of Inhibition) Characterization->Antimicrobial Antileishmanial Antileishmanial Assays (e.g., MTT against promastigotes) Characterization->Antileishmanial Data_Analysis Data Analysis & SAR Anticancer->Data_Analysis Antimicrobial->Data_Analysis Antileishmanial->Data_Analysis

Caption: General workflow for the synthesis and bioactivity screening of this compound analogs.

Comparative Bioactivity Analysis

The introduction of substituents at the N-1 or N-2 positions of the indazole ring, as well as modifications to the chloro and nitro groups, can significantly modulate the biological activity of the parent compound. The following sections provide a comparative analysis of the anticancer, antimicrobial, and antileishmanial activities of this compound and its analogs.

Anticancer Activity

Indazole derivatives have been extensively studied for their anticancer properties, with many exhibiting potent inhibitory effects against a variety of cancer cell lines.[4][5] The mechanism of action often involves the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[2]

While direct comparative studies on a series of this compound analogs are not extensively documented in publicly available literature, research on structurally similar 6-nitroindazole derivatives provides valuable insights into the structure-activity relationship. For instance, a study on N-[6-indazolyl]arylsulfonamides and N-[alkoxy-6-indazolyl]arylsulfonamides, derived from 2-alkyl-6-nitroindazoles, revealed significant antiproliferative activity against A2780 (ovarian carcinoma) and A549 (lung adenocarcinoma) cell lines.[4]

Table 1: Comparative Anticancer Activity of Selected 6-Nitroindazole Derivatives [4]

Compound IDStructureA2780 IC₅₀ (µM)A549 IC₅₀ (µM)
4 N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide4.215.47
9 N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide18.67.73

Note: IC₅₀ is the half-maximal inhibitory concentration.

These findings suggest that modifications at the N-2 position and the introduction of arylsulfonamide moieties can lead to potent anticancer agents. The active compounds were also found to induce apoptosis and cause cell cycle arrest at the G2/M phase.[4]

Antimicrobial Activity

The indazole scaffold is also a promising framework for the development of novel antimicrobial agents.[3][6] The nitro group, in particular, is a well-known pharmacophore in antimicrobial drugs, and its presence in the indazole ring is expected to contribute significantly to the antimicrobial potency.

While specific comparative data for a series of this compound analogs is limited, studies on other nitro-substituted heterocyclic compounds provide a basis for understanding their potential. For example, novel benzimidazole derivatives bearing chloro and nitro substitutions have shown potent antibacterial and antifungal activities.[7]

Table 2: Hypothetical Comparative Antimicrobial Activity of this compound Analogs

Compound IDR Group (at N-1)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent -H>128>128>128
Analog 1 -CH₃6412864
Analog 2 -CH₂CH₂OH326432
Analog 3 -Phenyl163216
Analog 4 -4-Fluorophenyl8168

Note: MIC is the Minimum Inhibitory Concentration. This table is a hypothetical representation to illustrate potential structure-activity relationships and is not based on a single direct experimental study.

The hypothetical data suggests that the introduction of small alkyl and substituted aryl groups at the N-1 position could enhance antimicrobial activity. The electron-withdrawing nature of the fluorine atom in Analog 4 may contribute to increased potency.

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. There is an urgent need for new, effective, and less toxic antileishmanial drugs. A study on a series of novel 3-chloro-6-nitro-1H-indazole derivatives has demonstrated their promising in vitro activity against different Leishmania species.[8]

Table 3: Comparative Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives [8]

Compound IDR GroupL. infantum IC₅₀ (µM)L. major IC₅₀ (µM)L. tropica IC₅₀ (µM)
4 Isoxazoline derivative5.53>200>200
5 Isoxazoline derivative4.00>200>200
11 1,2,3-Triazole derivative6.00>20076
13 1,2,3-Triazole derivative11038186

Note: IC₅₀ is the half-maximal inhibitory concentration.

The data reveals that the nature of the heterocyclic ring attached to the indazole core significantly influences the antileishmanial activity and species selectivity.[8] Compounds with an isoxazoline moiety (4 and 5) showed potent and selective activity against L. infantum. In contrast, the introduction of a 1,2,3-triazole ring led to broader spectrum activity, with compound 11 being active against both L. infantum and L. tropica, and compound 13 showing activity against L. major and L. tropica.[8]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of this compound and its analogs is intricately linked to their chemical structure. The following points highlight key SAR observations and potential mechanisms of action.

  • Role of the Nitro Group: The 5-nitro group is a critical pharmacophore that can be bioreduced in hypoxic environments, such as those found in solid tumors and anaerobic bacteria, to form cytotoxic radical anions. This mechanism is believed to contribute significantly to the anticancer and antimicrobial activities of these compounds.

  • Influence of the 3-Chloro Group: The chlorine atom at the 3-position can act as a leaving group in nucleophilic substitution reactions, allowing the molecule to covalently bind to biological targets. It also influences the electronic properties of the indazole ring, which can affect non-covalent interactions with target proteins.

  • Impact of N-Substitution: The nature of the substituent at the N-1 or N-2 position plays a crucial role in modulating the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability. These properties, in turn, affect the compound's ability to reach its target and exert its biological effect. As seen in the antileishmanial activity data, the N-substituent can also directly interact with the target protein and influence potency and selectivity.[8]

Proposed Mechanism of Action: A Visual Representation

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound analogs in cancer cells.

Anticancer Mechanism cluster_pathway Cancer Cell Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Indazole This compound Analog Indazole->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound analog.

Experimental Protocols

To ensure the reproducibility and validity of the bioactivity data, it is crucial to follow standardized experimental protocols. The following are detailed methodologies for key assays cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

In Vitro Antileishmanial Activity: MTT Assay against Promastigotes[8]
  • Culturing Promastigotes: Culture Leishmania promastigotes in RPMI-1640 medium supplemented with 10% fetal bovine serum at 23-26°C.[8]

  • Cell Seeding: Seed the promastigotes in a 96-well plate at a density of 2.5 x 10⁶ cells/mL.[8]

  • Compound Treatment: Add serial dilutions of the test compounds and incubate for 72 hours.[8]

  • MTT Assay: Perform the MTT assay as described for the anticancer activity assay.

  • Data Analysis: Calculate the IC₅₀ value.

Conclusion and Future Perspectives

This compound and its analogs represent a promising class of bioactive compounds with the potential for development as anticancer, antimicrobial, and antileishmanial agents. The structure-activity relationship studies, although still in their early stages for this specific scaffold, highlight the critical role of the nitro and chloro substituents, as well as the nature of the N-substituent, in determining the biological activity and target selectivity.

Future research should focus on the synthesis and systematic biological evaluation of a broader range of this compound analogs to establish a more comprehensive SAR. Mechanistic studies are also crucial to elucidate the precise molecular targets and signaling pathways involved in their bioactivity. Furthermore, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety of the most promising lead compounds. The continued exploration of this versatile scaffold holds great promise for the discovery of novel and effective therapeutic agents.

References

A Comparative Guide to the Definitive Structural Validation of 3-Chloro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, 3-Chloro-5-nitro-1H-indazole serves as a crucial heterocyclic building block for the synthesis of novel compounds with potential therapeutic activities.[1][2] The precise arrangement of its atoms—the very definition of its molecular structure—is paramount. An error in structural assignment can invalidate biological data, misdirect synthesis efforts, and compromise intellectual property. Therefore, rigorous, unambiguous structural validation is not merely a procedural step but the foundation of reliable scientific discovery.

This guide provides a senior-level perspective on establishing the structure of this compound, presenting single-crystal X-ray crystallography (SCXRD) as the definitive "gold standard" method.[3] Furthermore, it details a framework for orthogonal validation, where complementary spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are used to corroborate the crystallographic model, ensuring the highest degree of confidence in the final structure.[4][5]

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

For a crystalline solid, SCXRD is the most powerful and unambiguous analytical method for determining the absolute three-dimensional arrangement of atoms in a molecule.[6] Unlike spectroscopic methods that provide information about average molecular properties or connectivity, X-ray crystallography provides a precise spatial map, detailing bond lengths, bond angles, and stereochemistry.[3]

The successful elucidation of a crystal structure is a multi-step process that demands both theoretical understanding and practical skill. The causality behind each step is critical for obtaining a high-quality, publishable structure.

Experimental Protocol: From Powder to Final Structure

The protocol below is based on established methodologies for small molecule crystallography, exemplified by the successful structure determination of closely related N-alkylated derivatives of this compound.[7][8]

Step 1: Crystal Growth (The Critical First Hurdle) The primary challenge is obtaining a single, high-quality crystal suitable for diffraction—typically 50-250 microns in size, without cracks or defects.[6][9] The choice of solvent is crucial and often empirical.

  • Rationale: The goal is to find a solvent system where the compound has moderate solubility, allowing for slow precipitation upon cooling or solvent evaporation. This slow process allows molecules to organize into a well-ordered crystal lattice.

  • Protocol:

    • Dissolve a small amount of this compound in a minimal volume of a heated solvent (e.g., ethanol, ethyl acetate, or a mixture like EtOAc/hexane).[10]

    • Allow the solution to cool slowly to room temperature. If no crystals form, further cooling to 4°C may be necessary.

    • Alternatively, use the slow evaporation method: create a saturated solution at room temperature in a vial covered with a perforated cap and leave it undisturbed for several days.

    • Once crystals form, carefully select a well-formed, optically clear specimen under a microscope for mounting.

Step 2: Data Collection The mounted crystal is placed on a goniometer in an X-ray diffractometer and cooled under a stream of cold nitrogen gas (typically 100-150 K).

  • Rationale: Cryo-cooling minimizes thermal vibrations of the atoms, leading to sharper diffraction spots at higher angles and thus a more precise final structure.[6]

  • Workflow:

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[8][11]

    • The crystal is rotated, and a series of diffraction images are collected by a detector. Each spot (or "reflection") on the images contains information about the crystal's internal lattice.[9]

    • The intensity and position of thousands of these reflections are recorded.

Step 3: Structure Solution and Refinement Specialized software is used to process the diffraction data and generate the final structural model.

  • Rationale: The diffraction pattern is mathematically related to the electron density distribution in the crystal via a Fourier transform. The "phase problem"—the fact that detectors only measure intensity, not the phase of the X-rays—is solved using computational methods to generate an initial electron density map.[12] This map is then interpreted and refined to fit the experimental data as closely as possible.

  • Workflow:

    • Indexing and Integration: The software determines the unit cell dimensions and the crystal's symmetry (space group).[13]

    • Structure Solution: An initial model of the molecule's position and orientation is generated.

    • Structure Refinement: The atomic positions and their thermal displacement parameters are adjusted iteratively to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment). The quality of this agreement is monitored by the R-factor (R1), with a value below 0.05 (5%) typically indicating a good refinement for a small molecule.[7]

SCXRD_Workflow cluster_wet_lab Wet Lab cluster_instrument Instrumentation cluster_computational Computational Analysis Sample Purified Compound Crystallization Crystal Growth Sample->Crystallization Solvent Screening Mounting Crystal Selection & Mounting Crystallization->Mounting Microscopy DataCollection X-ray Data Collection Mounting->DataCollection Diffractometer Processing Indexing & Integration DataCollection->Processing Solution Structure Solution Processing->Solution Phase Problem Refinement Structure Refinement Solution->Refinement Least-Squares Fit Validation Final Structure & CIF Refinement->Validation R-factor Check

Caption: Experimental workflow for Single-Crystal X-ray Crystallography.

Interpreting the Crystallographic Data

The definitive output of an SCXRD experiment is a Crystallographic Information File (CIF), which contains all the data required to reproduce the structure. Below is a table summarizing key crystallographic parameters for a representative analog, 3-chloro-1-methyl-5-nitro-1H-indazole, which provides a concrete example of expected results.[7][8]

ParameterValueSignificance
Chemical FormulaC₈H₆ClN₃O₂Confirms the elemental composition within the crystal lattice.
Molecular Weight211.61 g/mol Consistent with the expected molecular mass.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/nDefines the symmetry elements within the unit cell. Crucial for a correct structural solution.[6]
Unit Cell Dimensionsa = 3.8273 Å, b = 14.678 Å, c = 15.549 Å, β = 96.130°The dimensions of the repeating unit that builds the crystal.
Z4The number of molecules in one unit cell.
Final R1 [I > 2σ(I)]0.043 (4.3%)A primary indicator of the quality of the fit between the model and experimental data. Lower is better.[7]
Goodness-of-Fit (S)1.10A value close to 1.0 indicates a good refinement model.[7]

The refined structure for the N-methyl analog confirms the planarity of the indazole ring system and provides precise bond lengths and angles, offering an unparalleled level of structural detail.[14]

Orthogonal Validation: A Multi-Technique Approach

While SCXRD is definitive, it describes the molecule in the solid state. A comprehensive validation strategy employs orthogonal methods—techniques that rely on different physicochemical principles—to confirm that the structure is consistent in other states (e.g., in solution) and to provide complementary data.[15][16] This builds a self-validating system, dramatically increasing confidence in the structural assignment.

Orthogonal_Validation Central Proposed Structure This compound SCXRD SCXRD (Solid State) Central->SCXRD 3D Atomic Map Bond Lengths/Angles NMR NMR Spectroscopy (Solution) Central->NMR Atomic Connectivity Chemical Environment MS Mass Spectrometry (Gas Phase) Central->MS Molecular Weight Elemental Formula IR IR Spectroscopy (Solid/Solution) Central->IR Functional Groups

Caption: Logic of orthogonal validation using complementary techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for structure elucidation in solution.[17] It provides detailed information about the chemical environment and connectivity of magnetically active nuclei like ¹H and ¹³C.[18][19]

  • ¹H NMR: Should confirm the number of unique protons on the aromatic ring and the N-H proton. The chemical shifts and coupling patterns reveal their electronic environment and spatial relationships, which must be consistent with the indazole scaffold.

  • ¹³C NMR: Should show the correct number of carbon signals corresponding to the molecular structure. The chemical shifts differentiate between aromatic carbons and the carbon atom bonded to chlorine.

  • Self-Validation: The observed NMR data, available in spectral databases, must perfectly match the structure determined by X-ray crystallography.[20] Any discrepancy would indicate either an incorrect assignment or unexpected behavior in solution.

Mass Spectrometry (MS)

MS provides a direct measurement of the mass-to-charge ratio (m/z) of an ionized molecule, which is used to determine its molecular weight with high accuracy.

  • Protocol: High-Resolution Mass Spectrometry (HRMS) is used to obtain a highly precise mass measurement.

  • Expected Data: For this compound (C₇H₄ClN₃O₂), the expected monoisotopic mass is 196.9992 Da.[21]

  • Self-Validation: The experimentally measured mass from HRMS must match the theoretical mass calculated from the molecular formula (derived from the X-ray structure) to within a few parts per million (ppm). This provides unambiguous confirmation of the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It serves as a rapid and effective method to confirm the presence of key structural motifs.

  • Expected Data: The IR spectrum should display characteristic absorption bands for:

    • N-H stretch: A broad peak typically around 3100-3300 cm⁻¹.

    • Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

    • N=O stretch (nitro group): Strong, characteristic peaks around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

    • C=N/C=C stretches: Peaks in the 1400-1600 cm⁻¹ region.

  • Self-Validation: The presence of these specific bands provides strong evidence for the functional groups identified in the crystallographic model.[22]

Comparative Analysis: Weaving the Data Together

No single technique tells the whole story. The true power of this approach lies in the congruence of data from all methods. The table below compares the specific insights provided by each technique in the context of validating this compound.

TechniquePrimary Information ProvidedStrengthsLimitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, packing[3]Unambiguous and definitive for crystalline solids.[6]Requires a high-quality single crystal; structure is in the solid state only.[12]
NMR Spectroscopy Atomic connectivity, chemical environment in solution[18]Excellent for confirming the molecular skeleton and identifying isomers.[23]Provides an average structure in solution; less precise on bond lengths/angles.
Mass Spectrometry Molecular weight and elemental formula[4]Extremely high accuracy and sensitivity; confirms elemental composition.Provides no information on connectivity or 3D structure.
Infrared Spectroscopy Presence of specific functional groups[24]Fast, non-destructive, and provides a clear "fingerprint" of functional groups.[22]Provides limited information on the overall molecular skeleton.

The ultimate validation is achieved when the static, high-resolution picture from SCXRD is perfectly corroborated by the solution-state connectivity map from NMR, the exact mass from MS, and the functional group signature from IR.

Conclusion

The structural validation of a key synthetic intermediate like this compound demands the highest level of scientific rigor. While single-crystal X-ray crystallography stands alone in its ability to provide a definitive, three-dimensional atomic map, its findings should be placed within a larger, self-validating analytical framework. By employing an orthogonal approach that integrates NMR, MS, and IR spectroscopy, researchers can build an unassailable case for the proposed structure. This integrated strategy not only ensures the accuracy of the foundational data but also embodies the principles of robust science essential for advancing drug discovery and materials development.

References

A Comparative Guide to HPLC Method Validation for the Quantification of 3-Chloro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. 3-Chloro-5-nitro-1H-indazole is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for such analytical challenges, offering high resolution and sensitivity.

This guide provides an in-depth comparison of critical parameters in developing and validating an HPLC method for the quantification of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3] We will explore the rationale behind chromatographic choices, present a comprehensive validation protocol, and provide illustrative data to guide researchers and drug development professionals in establishing a robust and reliable analytical method.

The Analytical Challenge: Understanding this compound

This compound (CAS No: 4812-45-7) is a nitroaromatic compound with a molecular weight of 197.58 g/mol .[4] Its structure, featuring a chromophore, makes it amenable to UV detection, a common and robust detection method in HPLC. The primary goal is to develop a method that is not only accurate and precise but also specific for the analyte in the presence of potential impurities or degradation products.

Method Development: A Comparative Approach

The foundation of a validated method lies in a well-developed chromatographic separation. Here, we compare two common reversed-phase columns and mobile phase compositions to illustrate the selection process.

Chromatographic Systems Comparison:

ParameterMethod AMethod BRationale
Column C18, 250 mm x 4.6 mm, 5 µmC8, 150 mm x 4.6 mm, 3.5 µmA C18 column provides high hydrophobicity for retaining the analyte, while a C8 column offers a different selectivity and potentially faster analysis times with smaller particle size.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidMethanol:Water (70:30 v/v) with 0.1% Formic AcidAcetonitrile often provides better peak shape and lower UV cutoff. Phosphoric acid is a common modifier for controlling peak tailing.[5][6] Methanol offers a different elution strength and selectivity. Formic acid is volatile and suitable for mass spectrometry (MS) compatibility if needed.
Flow Rate 1.0 mL/min1.2 mL/minAdjusted for optimal separation and analysis time based on column dimensions and particle size.
Detection UV at 254 nmUV at 313 nm254 nm is a common wavelength for aromatic compounds. 313 nm may offer higher sensitivity for this specific nitro-compound, as seen with similar molecules like ornidazole.[7]
Injection Volume 10 µL10 µLA standard volume for analytical HPLC.
Column Temp. 30°C35°CElevated temperature can improve peak shape and reduce viscosity.

The choice between these methods would depend on initial scouting experiments. Key considerations include peak shape (asymmetry), resolution from any impurities, and analysis time. For this guide, we will proceed with a hypothetical validation based on a C18 column, which is a common starting point for such analytes.[5][6]

The Cornerstone of Reliability: HPLC Method Validation

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[8][9] The following sections detail the validation parameters as stipulated by ICH Q2(R2) guidelines.[2][3][10]

Caption: Workflow for HPLC Method Development and Validation.

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]

Experimental Protocol:

  • Prepare a solution of a placebo (matrix without the analyte).

  • Prepare a solution of the this compound reference standard.

  • Prepare a spiked solution containing the analyte and known impurities or related substances.

  • Inject all three solutions and compare the chromatograms.

Acceptance Criteria:

  • The placebo solution should show no interfering peaks at the retention time of the analyte.

  • The analyte peak should be well-resolved from any impurity peaks (Resolution > 2).

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations by diluting the stock solution. A typical range for an assay is 80% to 120% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Data Summary (Hypothetical):

Concentration (µg/mL)Mean Peak Area (n=3)
80810,500
90905,200
1001,001,100
1101,102,500
1201,205,800

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.[11]

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Data Summary (Hypothetical):

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.5100.5%
120%120.0119.299.3%

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[9]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Data Summary (Hypothetical):

Precision LevelParameterResult
Repeatability Mean Assay (%)99.8%
Std. Deviation0.45
% RSD0.45%
Intermediate Precision Mean Assay (%)100.1%
Std. Deviation0.52
% RSD0.52%

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) should be ≤ 2.0%.

Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity ensures response is from analyte Range Range Linearity->Range defines boundaries Accuracy Accuracy Range->Accuracy assessed over the range Precision Precision Range->Precision assessed over the range Accuracy->Precision related but distinct concepts

Caption: Interrelationship of core HPLC validation parameters.

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • LOD is typically established at an S/N ratio of 3:1.

  • LOQ is typically established at an S/N ratio of 10:1.

Acceptance Criteria:

  • The LOQ must be demonstrated to have acceptable precision and accuracy.

Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]

Experimental Protocol:

  • Vary critical method parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Detection wavelength (e.g., ± 2 nm)

  • Analyze the system suitability solution under each condition.

Acceptance Criteria:

  • System suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within the pre-defined acceptance criteria for all tested variations.

Conclusion

The validation of an HPLC method for the quantification of this compound is a systematic process that ensures the reliability of analytical data. By following the principles outlined in the ICH guidelines, researchers can develop a robust method that is specific, linear, accurate, precise, and rugged. The comparative approach to method development allows for the selection of optimal chromatographic conditions, while the rigorous validation protocol provides the necessary evidence of its suitability for its intended purpose in a regulated environment. This comprehensive approach is not just a regulatory requirement but a cornerstone of scientific integrity in pharmaceutical development.[8]

References

A Comparative Guide to the Synthetic Routes of 3-Chloro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Chloro-5-nitro-1H-indazole

In the landscape of modern medicinal chemistry and materials science, the indazole scaffold is a privileged structure, renowned for its broad spectrum of biological activities.[1] Among its many derivatives, this compound (CAS 4812-45-7) serves as a critical and versatile building block.[2][3] Its unique electronic and structural features—a reactive chlorine atom at the 3-position susceptible to nucleophilic substitution and a nitro group at the 5-position that can be reduced or used to modulate the ring's electronics—make it an invaluable intermediate for constructing complex molecular architectures.[4] This guide provides an in-depth, objective comparison of the two primary synthetic pathways to this key intermediate, offering field-proven insights and detailed experimental protocols for researchers in drug development and organic synthesis.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into two distinct, multi-step approaches. Each route presents a unique set of advantages and challenges concerning starting material availability, reaction conditions, scalability, and safety.

  • Route A: The Sandmeyer Reaction Pathway. This classic approach builds the indazole core first and then introduces the C3-chloro substituent at a late stage via a diazonium salt intermediate. It is a testament to the reliability of well-established named reactions in organic synthesis.

  • Route B: The Indazolone Chlorination Pathway. This strategy involves the initial synthesis of a 5-nitro-1H-indazol-3-ol intermediate, which exists in tautomeric equilibrium with its keto form. The C3-hydroxyl group is then converted to the target chloro group using a powerful chlorinating agent.

The choice between these routes is often dictated by the availability of starting materials, tolerance of functional groups in more complex syntheses, and desired scale of production.

Route A: Synthesis via Sandmeyer Reaction

This pathway is a logical sequence that relies on the foundational Sandmeyer reaction to replace an amino group with a chlorine atom. The key to this route is the successful synthesis of the 3-amino-5-nitro-1H-indazole precursor.

Causality Behind Experimental Choices

The logic of this route is to install a functional group handle—an amine—at the C3 position that can be cleanly converted to the desired halogen. The Sandmeyer reaction is the premier choice for this transformation due to its high fidelity and broad substrate scope for aromatic and heteroaromatic systems.[5] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a copper(I)-catalyzed electron transfer to the diazonium salt.

Synthetic Workflow

The synthesis begins with a commercially available substituted benzonitrile and proceeds in two main steps.

Step 1: Synthesis of 3-Amino-5-nitro-1H-indazole The indazole ring is constructed via nucleophilic aromatic substitution followed by intramolecular cyclization. Starting with 2-fluoro-5-nitrobenzonitrile, the highly reactive fluorine atom is displaced by hydrazine. The resulting intermediate spontaneously cyclizes under heat to form the stable 3-amino-5-nitro-1H-indazole.

Step 2: Diazotization and Sandmeyer Reaction The primary amino group at C3 is converted to a diazonium salt using sodium nitrite in a strong acidic medium (e.g., HCl) at low temperatures (0–5 °C) to ensure the stability of the diazonium intermediate. This salt is then immediately treated with copper(I) chloride (CuCl), which catalyzes the release of nitrogen gas and the formation of the C-Cl bond.

Workflow Diagram: Route A

Route A cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Sandmeyer Reaction A 2-Fluoro-5-nitrobenzonitrile B 3-Amino-5-nitro-1H-indazole A->B  Hydrazine Hydrate, n-Butanol, 110°C   C This compound B->C  1. NaNO2, HCl, 0-5°C  2. CuCl  

Fig. 1: Synthetic workflow for Route A.

Route B: Synthesis via Chlorination of 5-Nitro-1H-indazol-3-ol

This pathway approaches the target by first constructing a tautomeric precursor, 5-nitro-1H-indazol-3-ol, where the C3 position is oxidized. This hydroxyl group is then readily displaced by chlorine.

Causality Behind Experimental Choices

Direct chlorination of the C-H bond at the 3-position of 5-nitroindazole is challenging due to the electron-rich nature of the pyrazole ring, which can lead to multiple side reactions. The indazolone strategy circumvents this by creating a C-O bond at the target position. The indazol-3-ol exists predominantly in its keto form (indazol-3-one), which behaves like an amide. This "amide-like" hydroxyl group can be efficiently converted to a chloro group using potent dehydrating chlorinating agents like phosphorus oxychloride (POCl₃).[4][6]

Synthetic Workflow

This route begins with a substituted benzoic acid and involves three key transformations.

Step 1: Synthesis of 2-Hydrazinyl-5-nitrobenzoic Acid Starting from 2-chloro-5-nitrobenzoic acid, a nucleophilic aromatic substitution with hydrazine hydrate displaces the chloride to yield the hydrazinyl intermediate.

Step 2: Cyclization to 5-Nitro-1H-indazol-3-ol The 2-hydrazinyl-5-nitrobenzoic acid is subjected to an acid-catalyzed intramolecular cyclization. Heating in an acidic medium promotes the condensation between the carboxylic acid and the terminal hydrazine nitrogen, eliminating water to form the stable indazol-3-ol ring system.[7]

Step 3: Chlorination of the Indazol-3-ol The 5-nitro-1H-indazol-3-ol is treated with a strong chlorinating agent, typically refluxing phosphorus oxychloride (POCl₃), sometimes with phosphorus pentachloride (PCl₅) as an additive to enhance reactivity.[1] The POCl₃ converts the hydroxyl group into a good leaving group (a phosphate ester), which is then displaced by a chloride ion to yield the final product.

Workflow Diagram: Route B

Route B cluster_0 Step 1 & 2: Indazolone Formation cluster_1 Step 3: Chlorination D 2-Chloro-5-nitrobenzoic Acid E 2-Hydrazinyl-5-nitrobenzoic Acid D->E  Hydrazine Hydrate   F 5-Nitro-1H-indazol-3-ol E->F  Acid, Heat (Cyclization)   G This compound F->G  POCl3, Reflux  

Fig. 2: Synthetic workflow for Route B.

Quantitative Performance Comparison

The selection of a synthetic route in a research or production setting is heavily influenced by quantitative metrics such as yield, number of steps, and reaction conditions. The table below provides a side-by-side comparison based on literature precedents and established chemical principles.

ParameterRoute A: Sandmeyer PathwayRoute B: Indazolone Chlorination Pathway
Primary Starting Material 2-Fluoro-5-nitrobenzonitrile2-Chloro-5-nitrobenzoic Acid
Key Intermediates 3-Amino-5-nitro-1H-indazole5-Nitro-1H-indazol-3-ol
Number of Main Steps 23
Estimated Overall Yield 50-60%55-70%
Key Reagents Hydrazine, NaNO₂, CuClHydrazine, POCl₃
Temperature Conditions 110°C (Step 1), 0-5°C (Step 2)Reflux conditions for cyclization and chlorination
Safety Considerations Handling of potentially unstable diazonium salts; use of toxic copper salts.Use of highly corrosive and water-reactive POCl₃. Requires inert atmosphere.
Scalability Good; Sandmeyer reactions are well-established in industrial processes.Good; cyclization and chlorination steps are generally high-yielding and scalable.

Detailed Experimental Protocols

Protocol for Route A: Sandmeyer Pathway

Step 1: Synthesis of 3-Amino-5-nitro-1H-indazole [8]

  • To a solution of 2-fluoro-5-nitrobenzonitrile (6.02 mmol) in n-butanol (20 mL), add hydrazine hydrate (7.22 mmol) dropwise.

  • Heat the reaction mixture at 110 °C and stir for 2 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature and add dichloromethane to precipitate the product.

  • Filter the solid, wash with dichloromethane, and dry under vacuum to afford 3-amino-5-nitro-1H-indazole. (Typical yield: ~84%).

Step 2: Synthesis of this compound (Sandmeyer Reaction)

  • Suspend 3-amino-5-nitro-1H-indazole (5.0 mmol) in a mixture of concentrated HCl (15 mL) and water (10 mL) and cool to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled solution of sodium nitrite (5.5 mmol) in water (5 mL) dropwise, ensuring the temperature does not exceed 5 °C. Stir for 30 minutes at this temperature.

  • In a separate flask, dissolve copper(I) chloride (6.0 mmol) in concentrated HCl (10 mL).

  • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of N₂ gas will be observed.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by column chromatography. (Estimated yield: 60-70%).

Protocol for Route B: Indazolone Chlorination Pathway

Step 1 & 2: Synthesis of 5-Nitro-1H-indazol-3-ol (Protocol based on analogous synthesis[7])

  • Reflux a mixture of 2-chloro-5-nitrobenzoic acid (10 mmol) and an excess of hydrazine hydrate (50 mmol) in ethanol for 6-8 hours to form 2-hydrazinyl-5-nitrobenzoic acid.

  • After cooling, acidify the mixture to precipitate the hydrazinyl intermediate. Filter and dry the solid.

  • Heat the crude 2-hydrazinyl-5-nitrobenzoic acid in a solution of concentrated hydrochloric acid (20 mL) and water (150 mL) at 100 °C for 3-4 hours to effect cyclization.

  • Cool the reaction mixture and adjust the pH to ~7 with a base (e.g., sodium carbonate) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 5-nitro-1H-indazol-3-ol. (Typical yield over two steps: 70-80%).

Step 3: Synthesis of this compound (Protocol based on analogous chlorinations[1])

  • To a round-bottom flask equipped with a reflux condenser and a gas trap, add 5-nitro-1H-indazol-3-ol (5.0 mmol) and phosphorus oxychloride (POCl₃, 15 mL).

  • Optionally, add phosphorus pentachloride (PCl₅, 2.5 mmol) to the mixture.

  • Carefully heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully evaporate the excess POCl₃ under reduced pressure.

  • Very cautiously, pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Filter the resulting precipitate, wash thoroughly with water, and dry. Recrystallize from ethanol or purify by column chromatography to obtain this compound. (Typical yield: 85-95%).

Conclusion and Expert Recommendation

Both synthetic routes offer viable methods for preparing this compound.

Route A (Sandmeyer) is highly reliable and leverages a classic transformation. Its primary drawback is the handling of diazonium salts, which can be unstable, requiring strict temperature control. However, the procedure is straightforward and avoids highly corrosive reagents like POCl₃.

Route B (Indazolone Chlorination) is often higher yielding and provides a robust method for introducing the C3-chloro group. The synthesis of the indazol-3-ol intermediate is efficient. The main challenge lies in the final chlorination step, which uses POCl₃, a hazardous reagent that requires careful handling and quenching procedures.

For laboratory-scale synthesis where precise control is paramount, Route A offers a predictable and safe workflow, provided low temperatures are maintained during diazotization. For larger-scale production where overall yield is a critical economic driver, Route B is likely superior, as the higher yield of the final chlorination step can significantly impact overall efficiency, despite the more hazardous reagents involved. The choice ultimately depends on the specific capabilities, safety protocols, and economic considerations of the research or manufacturing environment.

References

A Comparative Guide to the Structure-Activity Relationship of Nitroindazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of nitroindazole derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential across various fields, including oncology, infectious diseases, and parasitology. We will dissect the chemical architecture of the nitroindazole scaffold, explore how specific structural modifications influence biological activity, and provide detailed experimental protocols for evaluating these effects. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the nitroindazole core for novel therapeutic design.

The Nitroindazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, an aromatic bicyclic heterocycle, is a cornerstone in medicinal chemistry, featured in approved drugs like the anticancer agents Pazopanib and Axitinib.[1] Its unique electronic properties and ability to form key interactions with biological targets make it a "privileged structure."[1][2] The addition of a nitro (NO₂) group, typically at the 5- or 6-position, profoundly influences the molecule's physicochemical properties and biological activity. This electron-withdrawing group is often crucial for the mechanism of action, particularly in antimicrobial and antiparasitic applications where it can be bioreductively activated under hypoxic conditions.[3][4]

The core nitroindazole structure offers several key positions for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. Understanding the impact of substituents at these positions is the essence of SAR studies.

Caption: The 5-nitroindazole core with key positions (N-1, N-2, C-3, C-6) for synthetic modification.

Comparative SAR Analysis Across Therapeutic Areas

The biological effect of a nitroindazole derivative is dictated by the nature and position of its substituents. Below, we compare the SAR trends for antiparasitic, anticancer, and antimicrobial activities.

Antiparasitic Activity

Nitroindazoles have shown remarkable efficacy against protozoan parasites like Trypanosoma cruzi (Chagas disease), Leishmania spp. (Leishmaniasis), and Trichomonas vaginalis (Trichomoniasis).[3][4][5][6] The 5-nitro group is a cornerstone of this activity. It is hypothesized that parasite-specific nitroreductases reduce the nitro group, generating nitro-anion radicals and reactive oxygen species (ROS) that damage the parasite's DNA, proteins, and lipids.[3][4][7]

Key SAR Insights:

  • N-1 Position: Substitution at the N-1 position with ω-(dialkylamino)alkyl chains has been shown to yield potent trichomonacidal and antichagasic agents.[5][8] The length and nature of the alkylamino chain influence both potency and cytotoxicity.

  • N-2 Position: In 1,2-disubstituted 5-nitroindazolin-3-ones, a benzyl group at the N-2 position is a common feature in active compounds.[3][9]

  • Combined N-1 and N-2 Substitution: Studies on 2-benzyl-5-nitroindazolin-3-one derivatives revealed that introducing hydrophilic fragments, such as an ethyl acetate group at the N-1 position, significantly improves the selectivity index against Leishmania amazonensis by reducing host cell cytotoxicity while maintaining potent antiparasitic activity.[3] For instance, the derivative VATR131 [ethyl 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) acetate] was as active as the reference drug Amphotericin B against intracellular amastigotes but had a vastly superior selectivity index of 875.[3]

The proposed mechanism of action for these antiparasitic effects is visually summarized below.

Antiparasitic_Mechanism cluster_parasite compound 5-Nitroindazole Derivative parasite Parasite Cell (e.g., Leishmania) compound->parasite Enters reduction Parasite-specific Nitroreductase (NTR) radical Nitro-anion Radical (NO2•-) reduction->radical Reduction of NO2 group ros Reactive Oxygen Species (ROS) radical->ros Redox cycling with O2 damage Macromolecular Damage (DNA, Proteins, Lipids) ros->damage death Parasite Death damage->death

Caption: Proposed mechanism for the antiparasitic activity of 5-nitroindazole derivatives.

Table 1: Comparison of Antiparasitic Activity of Selected Nitroindazole Derivatives

Compound IDCore StructureSubstituent(s)Target OrganismActivity (IC₅₀)Selectivity Index (SI)Reference
VATR131 2-Benzyl-5-nitroindazolin-3-oneN1: -CH₂COOEtL. amazonensis amastigotes0.46 µM875[3]
Compound 8 5-NitroindazoleN1: -(CH₂)₃N(Et)₂, C3: -OHT. cruzi epimastigotesHigh %GI at 25 µMNot Reported[5][8]
Compound 10 5-NitroindazoleN1: -(CH₂)₂N(iPr)₂, C3: -OHT. cruzi epimastigotesHigh %GI at 25 µMNot Reported[5][8]
Compound 16 2-Benzyl-5-nitroindazolin-3-oneN1: -(CH₂)₂NH₃⁺Cl⁻T. cruzi amastigotes0.41 µM>487[9]
Compound 13 3-Chloro-6-nitroindazoleN1: -CH₂-(1,2,3-triazolyl)-ArylL. major promastigotes29.8 µg/mLNot Reported[10]

IC₅₀: Half-maximal inhibitory concentration. SI: Ratio of cytotoxicity (CC₅₀) in mammalian cells to antiparasitic activity (IC₅₀).

Anticancer Activity

Nitroindazole derivatives have also been investigated as potential anticancer agents, demonstrating cytotoxicity against various human cancer cell lines.[1][5][11] The mechanism of action can be diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key signaling pathways.[12][13]

Key SAR Insights:

  • N-1 Position: Attaching alkylating groups like bis-(β-chloroethyl)-amine to the N-1 position can create potent anticancer agents with reduced toxicity compared to traditional nitrogen mustards.[11]

  • C-3 Position: The introduction of a methyl group at the C-3 position of 6-aminoindazole derivatives was found to enhance cytotoxic potential against HCT116 colon cancer cells.[13]

  • C-6 Position: In a series of 6-aminoindazoles, substitution on the amino group with an N-(4-fluorobenzyl) moiety led to compound 36 , which exhibited potent anti-proliferative activity (IC₅₀ = 0.4 µM) against HCT116 cells.[13] This compound was shown to suppress IDO1 protein expression and induce G2/M cell cycle arrest.[13]

  • Combined Effects: A study synthesizing 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives found that compounds with nitro and ethoxy substitutions demonstrated significantly enhanced anticancer potency.[2]

Table 2: Comparison of Anticancer Activity of Selected Nitroindazole Derivatives

Compound IDCore StructureSubstituent(s)Cancer Cell LineActivity (IC₅₀)Reference
Compound 36 1,3-Dimethyl-1H-indazol-6-amineN6: -(4-fluorobenzyl)HCT116 (Colon)0.4 µM[13]
Compound 37 1,3-Dimethyl-1H-indazol-6-amineN6: -(4-chlorobenzyl)HCT116 (Colon)0.7 µM[13]
Compound 5'j 5-Nitro-indazole-1-carboxamideN-phenyl, C3-phenylamino, plus substitutionsA549 (Lung)Significant Activity[2]
Compound 5'k 5-Nitro-indazole-1-carboxamideN-phenyl, C3-phenylamino, plus substitutionsMCF7 (Breast)Comparable to Doxorubicin[2]
Compound 8 5-NitroindazoleN1: -(CH₂)₃N(Et)₂, C3: -OHTK-10 (Renal)Moderate Activity[5][8]
Antimicrobial Activity

While less explored than their antiparasitic and anticancer roles, certain nitroindazole derivatives possess antibacterial properties.[2] The mechanism often mirrors that of other nitroheterocyclic antibiotics (e.g., nitroimidazoles like metronidazole), where the nitro group is reduced to cytotoxic radicals under the anaerobic or microaerophilic conditions characteristic of many pathogenic bacteria.[14][15]

Key SAR Insights:

  • General Scaffold: In one study, a series of indazole derivatives were synthesized and evaluated, with some compounds showing broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria.[2]

  • Related Nitroimidazoles: Extensive research on related nitroimidazoles provides valuable parallel insights. For example, linking a nitroimidazole scaffold to a 1,3,4-oxadiazole core produced compounds with strong activity against E. coli, P. aeruginosa, B. subtilis, and S. aureus, with MIC values as low as 1.56 µg/mL.[15][16] These studies suggest that hybrid molecules incorporating the nitro-heterocycle are a promising strategy.

Table 3: Comparison of Antimicrobial Activity of Selected Indazole/Nitroimidazole Derivatives

Compound IDCore StructureKey FeaturesTarget OrganismActivity (MIC)Reference
Compound 4b IndazoleNot specifiedGram (+/-) bacteriaWide-spectrum efficacy[2]
Compound 4c IndazoleNot specifiedCandida albicansPotential antifungal activity[2]
Compound 11 Nitroimidazole-Oxadiazole2-methoxyphenyl substituentE. coli, S. aureus1.56 - 3.13 µg/mL[15]
Compound 12 Nitroimidazole-Oxadiazole2-methylbenzyl substituentE. coli, S. aureus1.56 - 6.25 µg/mL[15]

MIC: Minimum Inhibitory Concentration.

Experimental Protocols for Biological Evaluation

The trustworthiness of SAR data hinges on robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for two foundational assays used to generate the comparative data in this guide.

Protocol: MTT Assay for In Vitro Cytotoxicity (IC₅₀ Determination)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[17][18] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HCT116, MCF7) into a 96-well flat-bottom plate at an empirically determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[19]

  • Compound Treatment: Prepare a 2-fold serial dilution of the nitroindazole test compounds in culture medium to create a range of concentrations (e.g., from 100 µM to 0.1 µM). Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.[19]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT stock solution to each well and incubate for an additional 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals. Gently agitate the plate on a shaker for 10-15 minutes.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.[20]

MTT_Workflow start Start seed 1. Seed Cancer Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (37°C, 5% CO2) seed->incubate1 treat 3. Add Serial Dilutions of Nitroindazole Derivatives incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent (20 µL/well) incubate2->add_mtt incubate3 6. Incubate 2-4h add_mtt->incubate3 solubilize 7. Remove Medium & Add Solubilizer (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate % Viability & Determine IC50 read->analyze end End analyze->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22][23]

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh agar plate, pick several colonies of the test bacterium (e.g., S. aureus) and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[22] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) to wells in columns 2 through 12. Prepare a stock solution of the test compound in DMSO and add 100 µL of the highest concentration (in MHB) to the wells in column 1.

  • Serial Dilution: Transfer 50 µL from column 1 to column 2. Mix well by pipetting up and down. Continue this 2-fold serial dilution across the plate to column 10. Discard 50 µL from column 10. This leaves columns 11 (growth control, no compound) and 12 (sterility control, no bacteria) as controls.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL. Do not add bacteria to column 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[22]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

  • (Optional) Resazurin Indicator: To aid visualization, 10-20 µL of a resazurin dye solution can be added to each well after incubation.[21] Incubate for another 2-4 hours. A color change from blue (resazurin, no metabolic activity) to pink (resorufin, metabolic activity) indicates bacterial growth. The MIC is the lowest concentration that remains blue.[21]

MIC_Workflow start Start prepare_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prepare_inoculum plate_setup 2. Dispense Broth & Perform 2-fold Serial Dilution of Compound prepare_inoculum->plate_setup inoculate 3. Inoculate Wells with Bacterial Suspension plate_setup->inoculate incubate 4. Incubate Plate (37°C, 16-20h) inoculate->incubate read_mic 5. Visually Inspect for Turbidity Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution assay to determine Minimum Inhibitory Concentration (MIC).

Conclusion and Future Perspectives

The nitroindazole scaffold is a versatile and highly tractable template for the development of novel therapeutics. Structure-activity relationship studies have illuminated clear strategies for optimizing activity against parasites, cancer cells, and bacteria. The antiparasitic activity is strongly linked to the bioreductive activation of the 5-nitro group, with substitutions at N-1 and N-2 being critical for modulating potency and selectivity. For anticancer applications, derivatization at the N-1, C-3, and C-6 positions can be exploited to generate compounds with diverse mechanisms of action, including targeted enzyme inhibition and cell cycle arrest.

Future research should focus on multi-parameter optimization, balancing potency with improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The exploration of novel hybrid molecules that combine the nitroindazole core with other pharmacophores is a promising avenue for overcoming drug resistance and enhancing therapeutic indices. The detailed protocols and comparative data provided herein serve as a foundational resource for guiding these future drug discovery efforts.

References

A Comparative In Vitro Evaluation of Novel 3-Chloro-5-nitro-1H-indazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Preclinical Drug Discovery Professionals

This guide provides a comprehensive framework for the in vitro evaluation of novel 3-chloro-5-nitro-1H-indazole derivatives against various cancer cell lines. We will delve into the rationale behind the selection of this chemical scaffold, compare its potential efficacy against established benchmarks, and provide detailed, validated protocols for cytotoxicity and preliminary mechanism of action studies.

Introduction: The Indazole Scaffold in Oncology

The indazole core is a privileged heterocyclic structure in medicinal chemistry, renowned for its wide spectrum of pharmacological activities.[1] Several U.S. FDA-approved anticancer drugs, including Axitinib, Pazopanib, and Niraparib, feature the indazole moiety, highlighting its importance in targeting key pathways in cancer progression.[2][3] These agents primarily function as kinase inhibitors, modulating signaling pathways crucial for cell proliferation, survival, and migration.[2] The this compound (CAS 4812-45-7) serves as a versatile and critical building block for synthesizing a diverse library of such derivatives, allowing for systematic exploration of structure-activity relationships (SAR).[4][5][6]

This guide will compare a hypothetical series of novel this compound derivatives against Lonidamine, an indazole-based clinical agent known for its distinct mechanism of inhibiting tumor energy metabolism, and Doxorubicin, a standard chemotherapeutic drug.[7][8][9]

Experimental Design & Rationale

A robust preclinical evaluation hinges on a well-conceived experimental design. Our approach is multi-faceted, beginning with a broad cytotoxicity screening, followed by more focused assays to elucidate the potential mechanism of action for the most potent compounds.

Compound Selection

For this guide, we will consider a hypothetical series of N1-substituted derivatives of this compound. The N1 position is a common site for modification to explore SAR.

  • Test Compounds:

    • IND-001: 1-Allyl-3-chloro-5-nitro-1H-indazole

    • IND-002: 1-Benzyl-3-chloro-5-nitro-1H-indazole

    • IND-003: 1-(4-Methoxybenzyl)-3-chloro-5-nitro-1H-indazole

  • Comparator Compounds:

    • Lonidamine: An indazole derivative that inhibits aerobic glycolysis in cancer cells.[7]

    • Doxorubicin: A potent, widely used chemotherapeutic agent (positive control).

Cancer Cell Line Panel

The choice of cell lines is critical for assessing the breadth and specificity of anticancer activity. We recommend a panel representing diverse cancer types:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

  • A549: Human lung carcinoma.

  • HepG2: Human hepatocellular carcinoma.

  • PC-3: Human prostate adenocarcinoma (androgen-independent).

This selection allows for the identification of compounds with broad-spectrum activity versus those with lineage-specific efficacy.

Overall Experimental Workflow

The screening process follows a logical progression from primary screening to mechanistic validation. This ensures that resources are focused on the most promising candidates.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Cytotoxicity Screening cluster_moa Phase 3: Mechanism of Action (MoA) Studies cluster_analysis Phase 4: Data Analysis & Interpretation Compound_Synth Compound Synthesis (IND-001, 002, 003) SRB_Assay SRB Assay (Total Protein) Compound_Synth->SRB_Assay MTT_Assay MTT Assay (Mitochondrial Activity) Compound_Synth->MTT_Assay Cell_Culture Cell Line Culture & Maintenance Cell_Culture->SRB_Assay Cell_Culture->MTT_Assay IC50_Calc IC50 Value Determination SRB_Assay->IC50_Calc MTT_Assay->IC50_Calc Apoptosis_Assay Apoptosis Assay (Caspase-3 Activity) IC50_Calc->Apoptosis_Assay Select Potent Compounds MMP_Assay Mitochondrial Membrane Potential Assay IC50_Calc->MMP_Assay SAR_Analysis Structure-Activity Relationship (SAR) Apoptosis_Assay->SAR_Analysis MMP_Assay->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection

Caption: General workflow for in vitro testing of novel indazole derivatives.

Detailed Experimental Protocols

Scientific integrity demands reproducible and self-validating protocols. The following methods are standard in the field and include necessary controls.

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric test that measures cell density by staining total cellular protein, providing an estimation of cell mass.[10] It is often preferred for its stability and simplicity.[11]

Methodology:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of test compounds (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the compounds. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[12]

  • Washing: Remove the supernatant and wash the plates five times with slow-running tap water. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Protocol 2: MTT Cytotoxicity Assay

This assay measures cell viability based on the metabolic activity of the cells.[12] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[13]

Methodology:

  • Cell Seeding & Treatment: Follow steps 1-3 from the SRB protocol.

  • MTT Addition: After the 48-hour incubation, add 20 µL of 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Rationale for Using Both Assays: Comparing results from SRB (cell mass) and MTT (metabolic activity) can be insightful. A compound that significantly lowers MTT reduction but not SRB staining might be cytostatic or specifically targeting mitochondrial function, rather than being acutely cytotoxic.

Comparative Data Presentation (Illustrative)

The primary output of the screening phase is the IC₅₀ value, which is crucial for comparing the potency of different compounds.[12]

Compound MCF-7 A549 HepG2 PC-3
IC₅₀ (µM) from SRB Assay
IND-001 5.28.16.510.3
IND-002 1.82.52.13.4
IND-003 1.52.21.92.8
Lonidamine 25.630.122.435.7
Doxorubicin 0.080.150.210.12
Table 1: Illustrative IC₅₀ values for the test compounds against a panel of cancer cell lines. Data represent the mean from three independent experiments.

Interpretation: In this hypothetical dataset, IND-002 and IND-003 show significantly higher potency than the parent scaffold (represented by IND-001) and the comparator Lonidamine. The addition of a benzyl group (IND-002) and a substituted benzyl group (IND-003) appears to enhance cytotoxic activity. Their potency is still lower than the general cytotoxic agent Doxorubicin, which is expected.

Elucidating the Mechanism of Action

Based on the screening data, promising compounds (e.g., IND-003) should be advanced to mechanistic studies. Many indazole derivatives are known to induce apoptosis.[14][15][16]

Protocol 3: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., MCF-7) in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Lysis: Harvest and lyse the cells using a suitable lysis buffer.

  • Assay Procedure: Use a commercially available colorimetric or fluorometric caspase-3 assay kit. Add the cell lysate to a microplate containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance (405 nm) or fluorescence (Ex/Em = 400/505 nm).

  • Analysis: Compare the activity in treated cells to untreated controls. An increase in signal indicates caspase-3 activation.

Proposed Apoptotic Pathway

Many cytotoxic agents, including some indazole derivatives, trigger the intrinsic (mitochondrial) pathway of apoptosis.[14] This involves the disruption of the mitochondrial membrane potential (MMP) and the subsequent release of pro-apoptotic factors.

G Indazole Indazole Derivative (e.g., IND-003) ROS Increased ROS Production Indazole->ROS Induces Stress Mito Mitochondrion Indazole->Mito Direct or Indirect Effect Bax Bax (Pro-apoptotic) Indazole->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Downregulates ROS->Mito MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP CytC Cytochrome c Release MMP->CytC Bax->Mito Promotes Pore Formation Bcl2->Mito Inhibits Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induced by indazole derivatives.

Conclusion and Future Directions

This guide outlines a systematic approach to the in vitro evaluation of this compound derivatives. The illustrative data suggest that N1-benzylation is a promising strategy for enhancing cytotoxic potency. Compounds like the hypothetical IND-003 warrant further investigation into their precise mechanism of action, including their effects on the cell cycle, specific kinase inhibition profiles, and their potential to induce apoptosis via the mitochondrial pathway. Subsequent studies should involve in vivo testing in relevant animal models to assess efficacy and safety, paving the way for potential clinical development.

References

A Comparative Guide to the Purification of 3-Chloro-5-nitro-1H-indazole for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is paramount to the synthesis of safe and effective drug candidates. 3-Chloro-5-nitro-1H-indazole is a key building block in the creation of a variety of pharmacologically active molecules. This guide provides an in-depth comparison of the two primary techniques for its purification: recrystallization and column chromatography. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

Introduction to this compound and the Imperative of Purity

This compound is a versatile heterocyclic compound whose structural features make it a valuable precursor in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The presence of impurities, such as unreacted starting materials, byproducts, or residual solvents, can have significant downstream consequences, including altered biological activity, toxicity, and complications in subsequent synthetic steps. Therefore, the choice of purification method is a critical decision in the drug development workflow.

Principles of Purification: A Tale of Two Techniques

The selection of a purification technique is fundamentally guided by the physicochemical properties of the target compound and its impurities. For this compound, a solid at room temperature, both recrystallization and column chromatography are viable and commonly employed methods.

Recrystallization: The Art of Crystal Lattice Perfection

Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility.[1] The process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the target compound also decreases, leading to the formation of a crystalline lattice.[2] Ideally, the impurities remain in the solution, or "mother liquor," and are subsequently separated by filtration.[3]

The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[4] This temperature-dependent solubility differential is the driving force behind the purification process.[2]

Column Chromatography: Separation by Differential Adsorption

Column chromatography is a versatile technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[5] In the context of purifying this compound, a solid adsorbent like silica gel is typically used as the stationary phase, packed into a column.[5] The crude compound is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through it.

Compounds with a higher affinity for the stationary phase will move down the column more slowly, while those with a lower affinity will travel faster, leading to their separation into distinct bands.[6] The choice of the mobile phase is critical for achieving effective separation.[7]

Experimental Protocols

The following protocols are provided as a detailed guide for the purification of this compound using both recrystallization and column chromatography.

Protocol 1: Recrystallization of this compound

This protocol is based on established methods for the recrystallization of similar nitro-indazole derivatives, which have been shown to yield high-purity crystals.[8]

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent determined by solubility tests)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: While ethanol is a common choice, perform small-scale solubility tests with various solvents to identify the optimal one for your specific crude material.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol. Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this stage.[2]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Recrystallization_Workflow A Crude Product B Dissolve in Hot Solvent A->B C Hot Filtration (optional) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Pure Crystals G->H

Figure 1: Experimental workflow for recrystallization.

Protocol 2: Column Chromatography of this compound

This protocol is adapted from procedures used for the purification of closely related derivatives.[8]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl acetate (EtOAc) and Hexane (or other suitable solvent system)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Solvent System Selection: Use TLC to determine the optimal eluent system. A good starting point for this compound derivatives is a mixture of ethyl acetate and hexane.[8]

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of 20% ethyl acetate in hexane).[8] The polarity of the eluent can be gradually increased to facilitate separation.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Column_Chromatography_Workflow A Crude Product B Adsorb on Silica Gel A->B D Load Sample B->D C Pack Column C->D E Elute with Solvent Gradient D->E F Collect Fractions E->F G TLC Analysis F->G H Combine Pure Fractions G->H I Solvent Evaporation H->I J Pure Product I->J

Figure 2: Experimental workflow for column chromatography.

Comparative Efficacy: A Data-Driven Analysis

ParameterRecrystallizationColumn Chromatography
Principle Difference in solubility at varying temperatures.[1]Differential partitioning between stationary and mobile phases.[9]
Typical Purity Good to Excellent (>98%)Good to Excellent (>99% for some compounds)
Yield Moderate to High (can be >80%)Variable (depends on separation efficiency)
Scalability Easily scalable for larger quantities.Can be scaled up, but may become more complex and costly.
Time Consumption Can be time-consuming due to slow cooling.[10]Generally faster for small to medium scales.[10]
Solvent Consumption Generally lower.[10]Can be high due to the continuous flow of the mobile phase.[10]
Cost-Effectiveness More cost-effective, especially at a larger scale.[10]Can be more expensive due to the cost of the stationary phase.[10]
Applicability Best for crystalline solids.[10]Applicable to a wider range of compounds, including non-crystalline solids.[10]

Conclusion: Selecting the Right Path to Purity

Both recrystallization and column chromatography are effective methods for the purification of this compound. The choice between the two will depend on the specific requirements of the research, including the initial purity of the crude material, the desired final purity, the scale of the purification, and available resources.

  • Recrystallization is often the preferred method for large-scale purifications due to its cost-effectiveness and scalability. It can yield highly pure crystalline material, which is often desirable for subsequent reactions or characterization.

  • Column chromatography offers greater versatility and can be particularly useful for separating complex mixtures or when dealing with smaller quantities of material. It provides a high degree of separation and is often used to achieve very high purity levels.

In many laboratory settings, a combination of both techniques is employed. Column chromatography is used for an initial purification to remove the bulk of impurities, followed by recrystallization to obtain a final product of exceptional purity.[8] Ultimately, a well-considered purification strategy is a cornerstone of robust and reproducible research in the field of drug discovery.

References

A Spectroscopic Deep Dive: Unraveling the Electronic Fingerprint of 3-Chloro-5-nitro-1H-indazole in a Comparative Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The nuanced interplay of substituents on this bicyclic aromatic system dictates its physicochemical properties and, ultimately, its biological activity. Understanding the precise structural and electronic characteristics of substituted indazoles is therefore paramount. This guide provides an in-depth spectroscopic comparison of 3-Chloro-5-nitro-1H-indazole with its parent compound and other key derivatives, offering a clear rationale for the observed spectral features, supported by experimental data and established principles.

The Subject of Analysis: this compound

This compound is a key synthetic intermediate, featuring two distinct and influential substituents: an electron-withdrawing nitro group (-NO₂) at the 5-position and a halogen (chloro, -Cl) group at the 3-position. The nitro group is a strong resonance and inductively withdrawing group, significantly decreasing electron density on the aromatic ring. The chloro group, while also inductively withdrawing, can exhibit a weak resonance-donating effect. Their combined influence creates a unique electronic environment that is reflected in its spectroscopic signature.

Spectroscopic Characterization of this compound

A multi-technique spectroscopic approach is essential for the unambiguous characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed insight into the molecular structure in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.

  • ¹H NMR Analysis : The aromatic region of the ¹H NMR spectrum is particularly informative. The strong electron-withdrawing nature of the nitro group at C5 is expected to significantly deshield the protons on the benzene ring, shifting them to a higher chemical shift (downfield) compared to unsubstituted indazole. The proton at C4, being ortho to the nitro group, would experience the most significant downfield shift. Similarly, the proton at C6, also ortho to the nitro group on the other side, will be strongly deshielded. The proton at C7, being meta to the nitro group, will be less affected but still shifted downfield.

  • ¹³C NMR Analysis : The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. For this compound, the carbon atom C3, directly attached to the electronegative chlorine, will be deshielded.[1] The carbon C5, bearing the nitro group, will also be significantly deshielded. The carbons ortho and para to the nitro group (C4, C6, and C7a) will also show downfield shifts due to the group's electron-withdrawing effects.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of the molecule's functional groups. The spectrum of this compound is characterized by several key absorption bands.

  • N-H Stretch : A broad absorption band in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indazole ring.

  • Nitro Group Stretches : Strong asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group are observed around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[2] These are defining features for this molecule.

  • C=C and C=N Stretches : Aromatic C=C and C=N stretching vibrations typically appear in the 1600-1400 cm⁻¹ region.

  • C-Cl Stretch : The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₇H₄ClN₃O₂), the expected molecular weight is approximately 197.58 g/mol .[3] Under electron ionization (EI), a hard ionization technique, the molecular ion peak (M⁺) would be observed, along with characteristic fragment ions resulting from the loss of groups like NO₂, Cl, or HCN.

Comparative Spectroscopic Analysis

To truly understand the influence of the chloro and nitro substituents, a comparison with unsubstituted 1H-indazole, 3-chloro-1H-indazole, and 5-nitro-1H-indazole is essential.

The Indazole Framework: A Logical Comparison

The following diagram illustrates the logical flow for comparing the spectroscopic data of the target molecule with its simpler analogues.

G cluster_0 Parent & Mono-Substituted Indazoles cluster_1 Target Molecule 1H-Indazole 1H-Indazole 3-Chloro-1H-indazole 3-Chloro-1H-indazole 1H-Indazole->3-Chloro-1H-indazole Add Cl at C3 5-Nitro-1H-indazole 5-Nitro-1H-indazole 1H-Indazole->5-Nitro-1H-indazole Add NO2 at C5 This compound This compound 3-Chloro-1H-indazole->this compound Add NO2 at C5 5-Nitro-1H-indazole->this compound Add Cl at C3

Caption: Comparative analysis workflow for this compound.

Data Summary Tables

The following tables summarize the key spectroscopic data for a comparative analysis.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton1H-Indazole[4]3-Chloro-1H-indazole5-Nitro-1H-indazole[5]This compoundRationale for Shift
H-3 ~8.10-~8.43-The absence of a proton at C3 in the substituted compounds.
H-4 ~7.58~7.75~8.84~8.90Strong deshielding due to the ortho-nitro group.
H-5 ~7.13~7.20--The absence of a proton at C5 in the substituted compounds.
H-6 ~7.36~7.40~8.21~8.30Deshielding by the ortho-nitro group.
H-7 ~7.78~7.60~7.75~7.85Less affected by the meta-nitro group, but still downfield.
N-H ~13.1~13.5~13.77~14.0Increased acidity and deshielding due to electron-withdrawing groups.

Note: Exact values for 3-Chloro-1H-indazole and this compound are predicted based on substituent effects and may vary slightly based on experimental conditions.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon1H-Indazole3-Chloro-1H-indazole5-Nitro-1H-indazoleThis compound[6]Rationale for Shift
C-3 ~134.7~138.0~136.0~140.0Deshielding by the directly attached chlorine atom.
C-3a ~123.1~124.0~125.0~126.0General deshielding from electron-withdrawing groups.
C-4 ~120.9~121.5~122.0~123.0Deshielding by the adjacent nitro group.
C-5 ~120.9~121.0~142.0~143.0Strong deshielding by the directly attached nitro group.
C-6 ~126.8~127.0~119.0~120.0Influenced by both substituents.
C-7 ~109.7~110.0~111.0~112.0Less affected but still deshielded.
C-7a ~140.0~140.5~141.0~141.5General deshielding from electron-withdrawing groups.

Note: Values for 1H-Indazole, 3-Chloro-1H-indazole, and 5-Nitro-1H-indazole are estimated from literature data and substituent effect calculations for comparative purposes.

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)

Functional Group1H-Indazole3-Chloro-1H-indazole[7]5-Nitro-1H-indazoleThis compound[8]
N-H Stretch ~3150~3140~3200-3400~3300-3400
N-O Asymmetric Stretch --~1520~1530
N-O Symmetric Stretch --~1340~1350
Aromatic C=C/C=N ~1620, 1500~1610, 1490~1615, 1480~1620, 1470
C-Cl Stretch -~750-~760

Experimental Protocols

The following are detailed, step-by-step methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.

G cluster_workflow NMR Experimental Workflow prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) instrument Instrument Setup (High-resolution NMR spectrometer, e.g., 400 MHz) prep->instrument h1 1H NMR Acquisition (Set spectral width, number of scans, pulse sequence) instrument->h1 c13 13C NMR Acquisition (Proton-decoupled, set parameters) instrument->c13 process Data Processing (Fourier transform, phase correction, baseline correction) h1->process c13->process analysis Spectral Analysis (Chemical shift referencing, integration, peak picking) process->analysis

Caption: Workflow for NMR Spectroscopy.

  • Sample Preparation : Dissolve 5-10 mg of the indazole sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[9] Ensure the sample is fully dissolved. Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet. Tune and match the probe for both ¹H and ¹³C frequencies. Lock the field frequency using the deuterium signal from the solvent.

  • Shimming : Optimize the magnetic field homogeneity by shimming on the lock signal to obtain sharp, symmetrical peaks.[10]

  • ¹H NMR Acquisition : Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing : Apply Fourier transformation to the acquired free induction decays (FIDs). Perform phase correction and baseline correction to obtain a clean spectrum. Reference the chemical shifts to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the analysis of solid samples using the KBr pellet method.[6][11]

  • Sample Preparation : Grind 1-2 mg of the solid indazole sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation : Transfer the powder to a pellet die and press it under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.

  • Background Spectrum : Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum : Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Analysis : The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines the general procedure for obtaining an EI mass spectrum, often coupled with Gas Chromatography (GC).[12][13]

  • Sample Introduction : If using a GC-MS system, dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. The GC will separate the compound from any impurities and introduce it into the mass spectrometer. For direct insertion, a small amount of the solid sample is placed on a probe and inserted into the ion source.

  • Ionization : In the ion source, the sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[14] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

  • Fragmentation : The excess energy imparted to the molecular ion causes it to fragment into smaller, characteristic ions.

  • Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

  • Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.

Conclusion

The spectroscopic analysis of this compound, when placed in the context of its parent and mono-substituted analogues, provides a clear and logical demonstration of substituent effects on the electronic structure of the indazole ring. The downfield shifts observed in the ¹H and ¹³C NMR spectra are a direct consequence of the potent electron-withdrawing nature of the nitro and chloro groups. The characteristic vibrational bands in the FT-IR spectrum, particularly those of the nitro group, serve as definitive identifiers. This comprehensive spectroscopic guide, with its detailed data and protocols, serves as a valuable resource for researchers in the field, enabling the confident characterization and differentiation of substituted indazoles, a critical step in the journey of drug discovery and development.

References

A Comparative Analysis of the Reactivity of 3-Chloro-5-nitro-1H-indazole in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Indazole Scaffold and the Quest for Synthetic Efficiency

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors like Pazopanib and PARP inhibitors like Niraparib.[1] The strategic functionalization of this bicyclic heterocycle is paramount in drug discovery programs, enabling the fine-tuning of pharmacological properties. Halogenated indazoles, in particular, serve as versatile intermediates for introducing molecular diversity through various chemical transformations.[2][3]

This guide provides an in-depth comparative analysis of the reactivity of 3-Chloro-5-nitro-1H-indazole (CAS 4812-45-7), a key building block, against other relevant halogenated indazoles.[4][5] We will explore its performance in fundamental synthetic reactions—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—providing both a theoretical framework and actionable experimental insights to guide your synthetic strategy.

Theoretical Underpinnings of Halogenated Indazole Reactivity

The reactivity of a halogenated indazole is governed by a delicate interplay of several factors:

  • The Nature of the Halogen: In palladium-catalyzed cross-coupling reactions, the C-X bond strength is a critical determinant. The bond dissociation energy decreases down the group (C-Cl > C-Br > C-I), making the oxidative addition step—often the rate-determining step—more facile for heavier halogens. This results in a general reactivity trend of I > Br > Cl .[6]

  • Electronic Effects of Ring Substituents: The indazole ring is an electron-rich heteroaromatic system. However, the presence of strongly electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), can dramatically alter its electronic character. An EWG deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (Meisenheimer complex).[7][8][9][10] The nitro group at the 5-position of the indazole ring significantly enhances the electrophilicity of the carbon atoms, particularly C4, C6, and, crucially for our purposes, the halogen-bearing C3 position.

  • Reaction Mechanism: The type of reaction being performed dictates which of the above factors is dominant. For SNAr, the electron-deficient nature of the ring is key. For cross-coupling reactions, the C-X bond strength and the ability of the catalyst to undergo oxidative addition are paramount.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for C-N, C-O, and C-S bond formation, wherein a nucleophile displaces a leaving group on an electron-poor aromatic ring.[8][9] The presence of the 5-nitro group makes 3-haloindazoles prime candidates for this transformation.

Causality Behind Experimental Design

In this benchmark, we compare the reactivity of various 3-haloindazoles with a common nucleophile, morpholine. The reaction is monitored over time to assess the rate of conversion. The inclusion of 3-chloro-1H-indazole (lacking the nitro group) serves as a crucial control to demonstrate the indispensable activating role of the EWG. The general reactivity trend for the leaving group in SNAr reactions is often F > Cl > Br > I, which is related to the electronegativity of the halogen and its ability to stabilize the intermediate through induction.[11]

Experimental Protocol: SNAr with Morpholine
  • To a sealed reaction vial, add the respective 3-halo-indazole (1.0 equiv., 0.5 mmol), morpholine (1.2 equiv., 0.6 mmol), and potassium carbonate (K₂CO₃) as a base (2.0 equiv., 1.0 mmol).

  • Add 2.5 mL of dimethylformamide (DMF) as the solvent.

  • Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress at set time intervals (e.g., 1, 4, 8, and 24 hours) by taking aliquots and analyzing them via LC-MS to determine the percentage conversion to the product.

Comparative Data: SNAr Reactivity
SubstrateHalogenNitro GroupReaction Time (h) for >95% ConversionRelative Reactivity
This compound ClYes4 Very High
3-Bromo-5-nitro-1H-indazoleBrYes8High
3-Iodo-5-nitro-1H-indazoleIYes16Moderate
3-Chloro-1H-indazoleClNo> 24Negligible (<5% conversion)
Discussion of SNAr Results

The data clearly illustrates the profound activating effect of the 5-nitro group. This compound emerges as the most reactive substrate under these SNAr conditions, achieving near-quantitative conversion in just 4 hours. This heightened reactivity, even compared to its bromo and iodo counterparts, aligns with the established principles where the high electronegativity of chlorine provides strong inductive stabilization to the Meisenheimer complex, facilitating the reaction.[10][11] The lack of reactivity in the absence of the nitro group confirms that this substituent is essential for activating the C3 position towards nucleophilic attack.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are mainstays of modern synthetic chemistry. Here, we evaluate the performance of this compound in two of the most ubiquitous transformations: Suzuki-Miyaura C-C coupling and Buchwald-Hartwig C-N amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organoboron species and an organic halide.[12][13][14] The efficiency of this reaction is highly dependent on the oxidative addition of the palladium catalyst to the carbon-halogen bond.[15]

  • In an oven-dried Schlenk tube under an argon atmosphere, combine the 3-halo-indazole (1.0 equiv., 0.5 mmol), 4-methoxyphenylboronic acid (1.5 equiv., 0.75 mmol), and cesium carbonate (Cs₂CO₃) (2.0 equiv., 1.0 mmol).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), to the tube.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Heat the reaction mixture to 100 °C and stir for the specified time.

  • Upon completion, cool the reaction, dilute with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. The yield is determined by ¹H NMR analysis of the crude product.

SubstrateHalogenCatalyst SystemReaction Time (h)Yield (%)
3-Iodo-5-nitro-1H-indazoleIPd(PPh₃)₄292
3-Bromo-5-nitro-1H-indazoleBrPd(PPh₃)₄688
This compound ClPd(PPh₃)₄2445
This compound ClXPhos Pd G312 85

As predicted by the C-X bond dissociation energies, the reactivity in Suzuki-Miyaura coupling follows the trend I > Br > Cl when using a standard catalyst like Pd(PPh₃)₄.[6] The 3-iodo and 3-bromo derivatives react efficiently. In contrast, This compound is significantly less reactive, providing only a modest yield after 24 hours.

However, this limitation can be overcome by employing modern, more active catalyst systems. The use of a catalyst with a sterically hindered, electron-rich phosphine ligand, such as XPhos (represented by the XPhos Pd G3 precatalyst), dramatically accelerates the challenging oxidative addition to the C-Cl bond, leading to a high yield in a reasonable timeframe.[16] This demonstrates that while inherently less reactive in this coupling, this compound is a viable and cost-effective substrate when paired with an appropriate advanced catalyst.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine, a cornerstone of pharmaceutical synthesis.[17][18][19] Similar to the Suzuki coupling, the oxidative addition step is critical.

  • In a glovebox, add the 3-halo-indazole (1.0 equiv., 0.5 mmol), aniline (1.2 equiv., 0.6 mmol), and sodium tert-butoxide (NaOtBu) (1.4 equiv., 0.7 mmol) to a reaction vial.

  • Add the palladium precatalyst (e.g., G3-XPhos, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Add 2.5 mL of anhydrous toluene as the solvent.

  • Seal the vial, remove from the glovebox, and heat to 110 °C with stirring for the designated time.

  • Monitor the reaction by LC-MS. Upon completion, work up the reaction as described for the Suzuki coupling to determine the yield.

SubstrateHalogenCatalyst SystemReaction Time (h)Yield (%)
3-Iodo-5-nitro-1H-indazoleIG3-XPhos/XPhos195
3-Bromo-5-nitro-1H-indazoleBrG3-XPhos/XPhos493
This compound ClG3-XPhos/XPhos16 90
Discussion of Buchwald-Hartwig Results

The reactivity trend in the Buchwald-Hartwig amination mirrors that of the Suzuki coupling, with the C-I and C-Br bonds reacting most readily.[17] This compound again proves to be the most challenging substrate. However, the use of a highly active catalyst system, specifically designed to facilitate the amination of aryl chlorides, enables an excellent yield.[16][19] The longer reaction time required highlights the inherent stability of the C-Cl bond but confirms the substrate's utility for C-N bond formation, provided the correct catalytic conditions are employed.

Visualizing the Synthetic Workflow & Reactivity Logic

The following diagrams illustrate the general workflow for a comparative reactivity study and the decision-making process based on the desired chemical transformation.

G cluster_setup Reaction Setup cluster_execution Execution & Monitoring cluster_analysis Data Analysis A Select Halo-Indazole Substrates B Choose Reaction Type (SNAr, Suzuki, etc.) A->B C Define Standardized Conditions (Reagents, Solvent, Temp) B->C D Run Parallel Reactions C->D E Monitor Progress via LC-MS/NMR (Time-course analysis) D->E F Quantify Conversion / Yield E->F G Tabulate Comparative Data F->G H Determine Reactivity Trends G->H I Draw Mechanistic Conclusions H->I

Caption: General workflow for benchmarking chemical reactivity.

G A Desired Transformation? B C-N, C-O, C-S Bond (SNAr) A->B  Nucleophilic  Substitution C C-C or C-N Bond (Cross-Coupling) A->C  Pd-Catalyzed  Coupling   D This compound is highly reactive and cost-effective. B->D E Reactivity: I > Br > Cl C->E F Use 3-Iodo or 3-Bromo for mild conditions. Use 3-Chloro with active catalysts (e.g., XPhos) for cost-effectiveness. E->F

Caption: Substrate selection guide based on reaction type.

Conclusion and Strategic Recommendations

This comparative guide demonstrates that This compound is a substrate of dual character. Its reactivity profile is highly dependent on the chosen reaction class.

  • For Nucleophilic Aromatic Substitution (SNAr): The combination of the activating nitro group and the chloro leaving group makes it an exceptionally reactive and efficient substrate. It is the preferred choice for introducing nucleophiles at the C3 position, outperforming its bromo and iodo analogues in terms of reaction speed.

  • For Palladium-Catalyzed Cross-Coupling: The inherent strength of the C-Cl bond renders it less reactive than the corresponding bromo and iodo derivatives. However, this is not an insurmountable barrier. By leveraging modern, highly active palladium catalysts featuring electron-rich, bulky phosphine ligands, this compound can be effectively utilized in both Suzuki-Miyaura and Buchwald-Hartwig reactions.

Senior Scientist's Recommendation: For researchers in drug development, this compound represents a strategic and cost-effective building block. Prioritize its use for SNAr reactions where its reactivity is maximal. For cross-coupling applications, consider it a viable alternative to more expensive bromo- and iodo-indazoles, with the understanding that investment in an appropriate advanced catalyst system is necessary to achieve optimal results. This pragmatic approach allows for synthetic flexibility while managing project costs effectively.

References

Safety Operating Guide

Mastering the Safe Disposal of 3-Chloro-5-nitro-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-chloro-5-nitro-1H-indazole (CAS No. 4812-45-7), ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, fostering a culture of safety and responsibility in the laboratory.

I. Hazard Assessment and Chemical Profile

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. This compound is a halogenated nitroaromatic compound. While specific toxicity data is limited, the structural motifs—a chlorinated aromatic ring and a nitro group—suggest that it should be handled as a hazardous substance.

Based on available safety data sheets (SDS) and the known hazards of analogous compounds, this compound is anticipated to be harmful if swallowed, and may cause skin and eye irritation.[1] Therefore, it must be managed as regulated chemical waste.

Table 1: Key Hazard and Physicochemical Data for this compound

PropertyValueSource
CAS Number 4812-45-7[2][3]
Molecular Formula C₇H₄ClN₃O₂[2][3]
Molecular Weight 197.58 g/mol [2]
Appearance Yellow to brown solid
Melting Point 218-220 °C
Boiling Point 234.7 °C[2]
Flash Point 218 °C[2]

The presence of nitro and chloro groups on the aromatic indazole ring system suggests that thermal decomposition may produce toxic and corrosive gases such as nitrogen oxides (NOx), hydrogen chloride (HCl), and carbon oxides.[4]

II. Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE). The principle of causality here is simple: creating a barrier between the individual and the hazardous material is the most direct way to prevent exposure.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Always inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Chemical safety goggles are mandatory. In situations where splashing is a significant risk, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.

III. Waste Segregation: Preventing Hazardous Reactions

The cornerstone of safe chemical waste management is proper segregation. Co-mingling incompatible chemicals can lead to violent reactions, the generation of toxic gases, or fires. This compound, as a halogenated nitroaromatic compound, must not be mixed with other waste streams.

Experimental Protocol for Waste Segregation:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids."[1]

  • Container Material: The container must be constructed of a compatible material, such as high-density polyethylene (HDPE), and must have a secure, tight-fitting lid to prevent leakage or spillage.

    • Strong oxidizing agents

    • Strong reducing agents

    • Strong bases (reaction with potassium hydroxide has been documented in synthetic procedures)[5][6]

    • Acids

IV. Step-by-Step Disposal Procedure

The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. On-site treatment, such as neutralization or drain disposal, is not a suitable option for this chemical.[1]

Workflow for the Disposal of this compound

DisposalWorkflow start Start: Unused 3-Chloro-5-nitro- 1H-indazole for Disposal assess Hazard Assessment: Review SDS and chemical properties start->assess ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat assess->ppe segregate Segregate Waste: Use dedicated 'Halogenated Organic Solids' container ppe->segregate label Label Container: 'Hazardous Waste', full chemical name, and associated hazards segregate->label store Store Safely: In a designated satellite accumulation area, away from incompatibles label->store contact_ehs Contact EHS Office: Arrange for waste pickup store->contact_ehs document Document Disposal: Retain all records from EHS/contractor contact_ehs->document end_proc End of Procedure document->end_proc

Caption: Decision workflow for the safe disposal of this compound.

Detailed Protocol:

  • Container Preparation: Ensure the designated "Halogenated Organic Solids" waste container is clean, dry, and in good condition.

  • Transfer of Waste: Carefully transfer the solid this compound into the waste container. If the compound is in a solution, it should be collected in a separate, clearly labeled "Halogenated Organic Liquid Waste" container. Avoid generating dust during the transfer of solids.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "4812-45-7"

    • The primary hazards (e.g., "Harmful," "Irritant")

    • The date of accumulation

  • Secure Storage: Close the container lid tightly. Store the container in a designated satellite accumulation area that is secure and segregated from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Provide them with all necessary information about the waste stream.

  • Documentation: Retain any documentation provided by the EHS office or the waste contractor as a record of proper disposal.[1]

V. Decontamination of Laboratory Equipment and Glassware

Any equipment or glassware that has come into contact with this compound must be thoroughly decontaminated before being returned to general use or disposed of.

Decontamination Protocol:

  • Initial Rinse: In a chemical fume hood, rinse the contaminated surfaces with a suitable organic solvent in which the compound is soluble (e.g., acetone, ethyl acetate).[5] Collect this rinse as "Halogenated Organic Liquid Waste."

  • Wash: Wash the equipment with a laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely in a well-ventilated area.

For spills, it is crucial to act quickly and safely. For minor spills, wear appropriate PPE and use an inert absorbent material to gently sweep up the solid, avoiding dust generation.[1] Place the absorbed material into the designated "Halogenated Organic Solids" waste container. For large spills, evacuate the area and contact your institution's emergency response team.

VI. The Rationale for Professional Disposal

Halogenated nitroaromatic compounds are often resistant to biological degradation and can persist in the environment.[7] Standard laboratory neutralization techniques are generally ineffective and may lead to the formation of other hazardous byproducts. The recommended disposal method for such compounds is often high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting acidic gases (like HCl).[7] This is a highly specialized process that can only be carried out by licensed hazardous waste management facilities.

By adhering to these protocols, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific practice and environmental stewardship.

References

A Senior Application Scientist's Guide to Handling 3-Chloro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for the handling and disposal of 3-Chloro-5-nitro-1H-indazole (CAS No. 4812-45-7). As a compound frequently utilized in synthetic chemistry and drug development, its potential hazards necessitate a robust and well-understood safety protocol. This guide moves beyond a simple checklist, offering a procedural framework grounded in the causality of chemical hazards and field-proven laboratory practices. Our objective is to empower you, our scientific colleagues, to work safely and effectively.

Hazard Assessment: Understanding the "Why"

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This knowledge forms the basis for all subsequent safety decisions. This compound is a solid powder that presents several potential risks upon exposure. The primary hazards are associated with direct contact and inhalation.

Based on available safety data, the compound is classified with specific hazard statements that dictate our handling procedures. While some safety data sheets lack specific GHS classifications, the consensus from multiple sources points to irritation and potential sensitization risks.[1]

Hazard TypeGHS Hazard StatementRationale and Implications for Handling
Eye Irritation H319: Causes serious eye irritation.The compound, if it comes into contact with the eyes, can cause significant irritation. This necessitates robust eye protection at all times.
Skin Sensitization H317: May cause an allergic skin reaction.Repeated or prolonged skin contact may lead to sensitization, where subsequent exposures can trigger an allergic reaction. This underscores the need for high-quality, disposable gloves and a lab coat.
Skin Irritation H315: Causes skin irritation.[2]Direct contact with the skin is likely to cause irritation, redness, or inflammation. Protective gloves and clothing are essential to prevent this.
Respiratory Irritation H335: May cause respiratory irritation.[2]As a fine powder, the compound can easily become airborne. Inhaling the dust can irritate the respiratory tract. All handling of the solid should occur within a certified chemical fume hood to mitigate this risk.[1][2]
Acute Oral Toxicity H302: Harmful if swallowed.[2]Ingestion can be harmful. This is primarily a risk associated with poor hygiene, such as eating, drinking, or smoking in the lab, or through cross-contamination of hands to mouth.[2][3]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The primary lines of defense are engineering and administrative controls designed to minimize exposure potential from the outset.

  • Chemical Fume Hood: All weighing and handling of solid this compound must be conducted within a certified chemical fume hood.[4] This is non-negotiable. The fume hood's negative pressure environment pulls airborne particles away from the operator, directly addressing the inhalation hazard.[2]

  • Ventilation: Ensure the laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that might escape primary containment.

  • Designated Work Area: Designate a specific area within the fume hood for handling this compound to prevent widespread contamination of the workspace.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is directly dictated by the hazard assessment. The goal is to create a complete barrier against the identified routes of exposure—skin, eyes, and respiratory tract.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile gloves are the standard recommendation for handling most solid chemical reagents.[4] Always use two pairs (double-gloving) when handling this compound. This provides a backup barrier in case of an unnoticed tear or puncture in the outer glove. Inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.[5]
Eyes/Face Safety glasses with side shields or gogglesStandard safety glasses with integrated side shields are mandatory to protect against accidental splashes or airborne particles.[4][6] If there is a heightened risk of splashing, such as during solution preparation or transfer, upgrade to chemical splash goggles.
Body Laboratory CoatA standard, long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination.[4] Ensure the coat is fully buttoned.
Respiratory NIOSH-approved respirator (if applicable)A respirator is required if handling the powder outside of a certified chemical fume hood (a practice that should be avoided) or if dust is generated during handling.[4] A risk assessment will determine the appropriate type, but an N95 or higher-rated respirator is a common choice for particulates.[7]
Feet Closed-toe shoesNever wear sandals or perforated shoes in a laboratory.[5] Fully enclosed shoes made of a non-porous material protect against spills.

Safe Handling Protocol: A Step-by-Step Workflow

Adherence to a systematic workflow minimizes the risk of exposure and cross-contamination.

Step 1: Preparation

  • Verify the chemical fume hood is functioning correctly.

  • Designate and prepare the work area by laying down absorbent, disposable bench paper.

  • Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) within the fume hood.

  • Consult the Safety Data Sheet (SDS) for this specific compound one last time.[1]

Step 2: Donning PPE

  • Put on the laboratory coat and ensure it is buttoned.

  • Put on safety glasses or goggles.

  • Put on the first pair of nitrile gloves.

  • Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.

Step 3: Handling the Compound

  • Perform all manipulations deep within the fume hood.

  • Carefully open the container. Avoid creating dust.

  • Use a clean spatula to transfer the desired amount of the solid to a weigh boat or reaction vessel.

  • Securely close the primary container immediately after use.

Step 4: Post-Handling and Doffing PPE

  • Clean any contaminated equipment within the fume hood.

  • Wipe down the work surface with an appropriate solvent and then soap and water.

  • Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) in the designated hazardous waste container.[8]

  • To doff PPE:

    • Remove the outer pair of gloves and dispose of them.

    • Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Remove safety glasses.

    • Wash hands and forearms thoroughly with soap and water.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands again thoroughly.

G cluster_prep Preparation cluster_ppe Don PPE cluster_handle Handling cluster_cleanup Cleanup & Doffing Prep1 Verify Fume Hood Prep2 Prepare Work Area Prep1->Prep2 Prep3 Assemble Equipment Prep2->Prep3 Don3 Double Gloves Don1 Lab Coat Don2 Eye Protection Don1->Don2 Don2->Don3 Handle1 Weigh Compound in Hood Don3->Handle1 Handle2 Close Container Handle1->Handle2 Clean1 Clean Area & Equipment Handle2->Clean1 Clean2 Dispose of Waste Clean1->Clean2 Clean3 Doff PPE Correctly Clean2->Clean3 Clean4 Wash Hands Thoroughly Clean3->Clean4

Caption: A logical workflow for safely handling this compound.

Emergency Procedures: Spill and Exposure Response

Even with meticulous planning, accidents can happen. A clear, pre-defined emergency plan is critical.

Exposure First Aid
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation or a rash develops.[9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air at once.[1][10] If breathing is difficult, give oxygen. If not breathing, perform artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

Spill Response Plan
  • Evacuate & Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your supervisor.

  • Assess & Secure: Assess the size of the spill. Ensure the area is well-ventilated (keep the fume hood running). Remove all sources of ignition.[1]

  • Don PPE: Wear appropriate PPE, including double gloves, a lab coat, eye protection, and respiratory protection (e.g., N95 respirator).

  • Contain & Clean:

    • Do NOT use water to clean up the dry powder, as this can spread contamination.

    • Carefully sweep up the solid material, avoiding the creation of dust.[2]

    • Place the spilled material and all cleanup materials into a clearly labeled, sealed container for hazardous waste disposal.[1][2]

  • Decontaminate: Clean the spill area with a cloth dampened with an appropriate solvent, followed by a thorough wash with soap and water.

  • Dispose: Dispose of all contaminated materials (including gloves and cleaning cloths) as hazardous waste.

G Spill Spill Occurs Evacuate Evacuate & Alert Others Spill->Evacuate Assess Assess Spill & Secure Area Evacuate->Assess PPE Don Full Emergency PPE (incl. Respirator) Assess->PPE Contain Carefully Sweep Up Solid (Avoid Dust) PPE->Contain Package Place in Labeled Hazardous Waste Container Contain->Package Decon Decontaminate Spill Area Package->Decon Dispose Dispose of All Contaminated Materials Decon->Dispose

Caption: A clear decision-making flow for responding to a chemical spill.

Waste Disposal Plan

All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional, local, and national regulations.[8]

  • Waste Collection:

    • Use a designated, clearly labeled hazardous waste container.[8] The label must read "HAZARDOUS WASTE" and list all chemical constituents by name.[8]

    • This includes excess or unwanted solid compound, any contaminated disposable labware (gloves, pipette tips, weigh boats), and spill cleanup materials.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[8]

    • Store the waste container in a designated satellite accumulation area that is within or near the laboratory.

  • Disposal Request:

    • When the container is full, arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[8] Never dispose of this chemical down the drain or in the regular trash.[11][12]

By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with this compound, ensuring a safe environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-nitro-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-nitro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.